HC BLUE 12
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[ethyl(2-hydroxyethyl)amino]-2-nitroanilino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4.ClH/c1-2-14(6-8-17)10-3-4-11(13-5-7-16)12(9-10)15(18)19;/h3-4,9,13,16-17H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKQJEXWFGAMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892458 | |
| Record name | Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132885-85-9 | |
| Record name | HC Blue 12 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132885-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(N-Ethyl-N-(2-hydroxyethyl)amino)-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132885859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
HC BLUE 12: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC BLUE 12, chemically known as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is a nitroaniline derivative primarily utilized as a direct hair dye in semi-permanent and oxidative hair coloring formulations.[1][2] Its classification as a "HC" dye indicates that it is a non-oxidative hair colorant that imparts color directly to the hair shaft without a chemical reaction.[2] Due to its widespread use in consumer products, this compound has been the subject of extensive toxicological evaluation to assess its safety for human use. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and toxicological profile, including detailed experimental protocols for key safety assessments.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a nitro-substituted benzene (B151609) ring with two amino groups, each further substituted with ethanol (B145695) moieties. The hydrochloride salt form enhances its stability and solubility in aqueous formulations.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride |
| CAS Number | 132885-85-9 |
| EINECS Number | 407-020-2 |
| Molecular Formula | C12H20ClN3O4 |
| InChI Key | LXKQJEXWFGAMMW-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation in cosmetic products and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 305.76 g/mol |
| Appearance | Yellow-green amorphous powder |
| Melting Point | >400°C |
| Water Solubility | >200 g/L at 20°C[3] |
| Solubility in Methanol (B129727) | Soluble |
| logP (Octanol/Water Partition Coefficient) | 2.319 (estimated)[4] |
| pKa | Not available |
| Maximum Absorption (λmax) | 522 (±5) nm and 416 (±5) nm |
Synthesis and Analysis
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on the synthesis of similar nitroaniline derivatives, a plausible synthetic route involves the nucleophilic aromatic substitution of a di-substituted nitrobenzene (B124822) with the appropriate aminoethanol derivatives. A general approach for a related compound, 2-((2-Nitrophenyl)amino)ethanol, involves the reaction of 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol in a suitable solvent under reflux.[5] A similar strategy could be adapted for the synthesis of this compound, likely involving a multi-step process to introduce the different substituents on the aniline (B41778) base.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of this compound in cosmetic formulations.
HPLC Method for Hair Dye Analysis (General Protocol)
A general method for the analysis of hair dyes in cosmetic products involves extraction of the dye from the product matrix followed by HPLC analysis.
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the hair dye product into a 20 mL volumetric flask.
-
Add 15 mL of a solution of 0.1% ascorbic acid in 50% methanol. The ascorbic acid acts as an antioxidant to prevent degradation of the dye.
-
Sonicate the mixture for 30 minutes to ensure complete extraction of the dye.
-
Dilute to the mark with the 0.1% ascorbic acid in 50% methanol solution.
-
Filter the solution through a 0.45 µm membrane filter to remove any particulate matter before injection into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase column such as a C18 or a specialized column for polar compounds is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve good separation of the various components in the formulation.
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the column effluent. The maximum absorption wavelengths of this compound (around 416 nm and 522 nm) are used for detection and quantification.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.
-
Toxicological Profile
The safety of this compound has been extensively evaluated through a battery of toxicological studies, primarily focusing on its potential for acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.
Acute Toxicity
This compound exhibits low acute oral toxicity. Studies in rats have shown a No-Observed-Adverse-Effect Level (NOAEL) in a 90-day study.[3]
Irritation
Studies on rabbits have indicated that this compound is not a skin irritant.[3]
Skin Sensitization
The potential of this compound to cause skin sensitization has been assessed using the Murine Local Lymph Node Assay (LLNA).
Experimental Protocol: Murine Local Lymph Node Assay (OECD 429)
The LLNA is the preferred method for in vivo testing of skin sensitization potential. The principle of the assay is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.
Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).
Genotoxicity
The genotoxic potential of this compound has been investigated using a range of in vitro and in vivo assays. While some in vitro studies showed positive results, in vivo studies, which are more relevant for human risk assessment, were negative. The in vivo Comet assay is a key study in this assessment.
Experimental Protocol: In Vivo Comet Assay (adapted from OECD 489)
The Comet assay, or single-cell gel electrophoresis assay, is used to detect DNA strand breaks in individual cells.
Caption: Workflow for the In Vivo Comet Assay.
Regulatory Status and Safety Conclusion
Based on the comprehensive toxicological data, the Scientific Committee on Consumer Safety (SCCS) has concluded that the use of this compound in non-oxidative hair dye formulations at a maximum concentration of 1.5% and in oxidative hair dye formulations at a maximum on-head concentration of 0.75% is safe for consumers.[3] It is important to note that this compound is a moderate skin sensitizer, and products containing this ingredient may need to be labeled accordingly.[3] Additionally, as a secondary and tertiary amine, it should not be used in combination with nitrosating agents to avoid the formation of nitrosamines.[3]
Conclusion
This compound is a well-characterized direct hair dye with a favorable safety profile for its intended use in cosmetic products. Its physicochemical properties are well-suited for formulation in hair colorants. Extensive toxicological testing has demonstrated a low potential for systemic toxicity and, while it is a moderate skin sensitizer, it is not considered to be genotoxic in vivo. The detailed experimental protocols for key safety assessments provide a framework for the continued evaluation of similar cosmetic ingredients. For researchers and professionals in drug development, the data on this compound can serve as a valuable case study on the safety assessment of nitroaniline compounds.
References
HC Blue 12: A Technical Overview for Scientific Professionals
An in-depth examination of the physicochemical properties, toxicological profile, and regulatory assessment of the hair dye ingredient, HC Blue No. 12.
This technical guide provides a comprehensive overview of HC Blue No. 12 (CAS: 132885-85-9), a non-oxidative hair dye, for researchers, scientists, and professionals in drug development and cosmetic science. The following sections detail its chemical identity, summarize key toxicological data, and outline the experimental methodologies used in its safety assessment.
Core Physicochemical Data
HC Blue No. 12 is chemically identified as 4-[N-Ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, Monohydrochloride.[1][2] It is also referred to by the name Nitroblau.[3] The compound exists as a hydrochloride salt and a free base (CAS: 104516-93-0).[4] For risk assessment purposes, the toxicokinetics and toxicity of both forms are considered comparable.[4]
| Property | Value | Reference |
| Chemical Name | 4-[N-Ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, Monohydrochloride | [1][2] |
| CAS Number | 132885-85-9 (Hydrochloride Salt) | [5] |
| Molecular Formula | C12H20ClN3O4 | [5] |
| Molecular Weight | 305.76 g/mol | [5] |
| Physical Form | Yellow-green powder | [3] |
Toxicological Assessment
The safety of HC Blue No. 12 has been evaluated by the Scientific Committee on Consumer Safety (SCCS). The key findings from various toxicological studies are summarized below.
Acute Toxicity
| Endpoint | Species | Route | Value | Result | Reference |
| LD50 | Rat (female) | Oral | 1668 mg/kg bw | Harmful if swallowed | [4] |
| LD50 | Rabbit | Dermal | >2000 mg/kg bw | Low acute dermal toxicity | [4] |
Repeated Dose Toxicity
| Study Duration | Species | Route | NOAEL | Reference |
| 28-day | Rat | Oral (gavage) | 316 mg/kg bw/day | [4] |
| 90-day | Rat | Oral (gavage) | 60 mg/kg bw/day | [4] |
Genotoxicity & Mutagenicity
| Assay | System | Result | Reference |
| Gene Mutation | Mouse Lymphoma Cells | Weakly positive | [4] |
| Micronucleus Test | Human Lymphocytes | Genotoxic (clastogenic and/or aneugenic) | [4] |
| Overall Assessment | In vitro & In vivo | Not considered genotoxic | [3][4] |
Other Toxicological Endpoints
| Endpoint | Result | Reference |
| Skin Irritation | No irritation observed | [3][4] |
| Eye Irritation | Transient irritation | [3] |
| Skin Sensitization | Moderate sensitizing agent | [3][4] |
| Carcinogenicity | Not considered to be carcinogenic based on available data | [4] |
| Reproductive/Developmental Toxicity | No specific toxicity observed; NOAEL (maternal and developmental) of 140 mg/kg bw/day | [3][4] |
Experimental Protocols
The toxicological data presented are based on standardized and internationally recognized protocols, primarily following OECD guidelines. Below are descriptions of the methodologies for key toxicological studies.
Acute Oral Toxicity
The acute oral toxicity was determined in female rats. The study likely followed a protocol similar to OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). The substance was administered to animals at various dose levels, and mortality and clinical signs of toxicity were observed over a 14-day period. The LD50 value was then calculated. Signs of toxicity reported included reduced activity, abdominal positioning, and blue discoloration of the extremities.[4]
Dermal Absorption
Dermal absorption was assessed using radioactively-labeled HC Blue No. 12 in a hair dye formulation applied to the skin of Long Evans rats.[4] This in vivo method allows for the quantification of the absorbed dose by measuring radioactivity in urine, feces, and tissues over a period of time. The percutaneous absorption was found to be approximately 1.3% in female rats under non-oxidative conditions.[4]
Repeated Dose Oral Toxicity (90-day)
A 90-day subchronic oral toxicity study was conducted in Wistar rats according to OECD Guideline 408.[4] The test substance was administered daily by gavage at doses of 0, 15, 30, and 60 mg/kg bw/day.[4] The study involved comprehensive monitoring of animal health, body weight, food consumption, hematology, clinical chemistry, and a full histopathological examination of organs and tissues at the end of the study to identify any treatment-related adverse effects. The highest dose tested was determined to be the No Observed Adverse Effect Level (NOAEL).[4]
In Vitro Gene Mutation Assay
The mutagenic potential of HC Blue No. 12 was evaluated in a mouse lymphoma assay (likely following OECD Guideline 490). This assay assesses the ability of a substance to induce mutations at the thymidine (B127349) kinase (tk) locus in mouse lymphoma L5178Y cells. The assay was conducted both with and without an external metabolic activation system (S9 mix) to mimic mammalian metabolism.[4]
Application in Hair Dye Formulations
HC Blue No. 12 is used as a direct, non-reactive hair coloring agent.[3] Its mechanism of action involves the diffusion of the small dye molecules into the hair shaft where they adhere, without a chemical reaction, providing a semi-permanent color that lasts for several washes.[1][2]
It is used in two main types of hair dye formulations:
-
Non-oxidative (Semi-permanent): Used at a maximum on-head concentration of 1.5%. The product is typically applied for 30 minutes and can be used weekly.[3]
-
Oxidative (Permanent): Used as a direct dye component at a maximum on-head concentration of 0.75%. In these formulations, it is mixed with a developer like hydrogen peroxide before application for 30 minutes, with applications typically repeated monthly.[3]
Safety Assessment Workflow
The following diagram illustrates the logical workflow for the safety assessment of a cosmetic ingredient like HC Blue No. 12, based on the data requirements of regulatory bodies such as the SCCS.
Caption: Workflow for cosmetic ingredient safety assessment.
Conclusion
HC Blue No. 12 is a well-characterized hair dye ingredient. Extensive toxicological testing has been conducted to establish its safety profile for use in cosmetic products. The Scientific Committee on Consumer Safety concluded that its use in non-oxidative and oxidative hair dye formulations at specified maximum concentrations does not pose a risk to the consumer, apart from its potential as a moderate skin sensitizer.[4] Professionals involved in the formulation and development of products containing this ingredient should adhere to the established concentration limits and be aware of its sensitizing potential.
References
An In-depth Technical Guide to the Mechanism of Action of HC BLUE 12 as a Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC Blue No. 12 is a direct, non-oxidative hair dye belonging to the chemical class of nitro dyes.[1][2] It is utilized in both semi-permanent and permanent hair coloring formulations to impart a blue hue.[3][4] As a direct dye, its mechanism of action relies on the direct deposition and diffusion of the chromophore into the hair shaft without the need for a chemical oxidation process to develop the color.[1][2] This guide provides a detailed technical overview of HC Blue No. 12, focusing on its mechanism of action, physicochemical properties, relevant quantitative data, and experimental methodologies.
Physicochemical Properties of HC BLUE 12
HC Blue No. 12 is chemically identified as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol, often used as its monohydrochloride salt.[1][5][6] Its small molecular size is a key attribute that facilitates its function as a direct dye.[1][2]
| Property | Value | Reference(s) |
| INCI Name | HC BLUE NO. 12 | [7][8] |
| Chemical Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride | [6] |
| CAS Number | 132885-85-9 (Monohydrochloride); 104516-93-0 (Free Base) | [6][8] |
| EINECS Number | 407-020-2 | [6][8] |
| Molecular Formula | C12H19N3O4.HCl | [6][7] |
| Molecular Weight | 305.76 g/mol | [7] |
| Physical Form | Powder | [7] |
| Solubility | Soluble in water, ethanol, and methanol (B129727).[5][7] Estimated water solubility: 1935 mg/L at 25°C.[9] | [5][7][9] |
Core Mechanism of Action
The dyeing action of HC Blue No. 12 is a physical process governed by its chemical structure and the properties of the hair fiber. As a nitro dye, it possesses a nitro group attached to a benzene (B151609) ring, which acts as the chromophore responsible for the blue color.
Diffusion and Penetration
The relatively low molecular weight of HC Blue No. 12 allows it to penetrate the hair cuticle and diffuse into the cortex.[1][2] This process is driven by a concentration gradient between the dye solution applied to the hair and the interior of the hair shaft. The dyeing process does not involve a chemical reaction with the hair proteins.[1][2]
Adsorption and Binding
Once inside the hair cortex, HC Blue No. 12 is retained through a combination of weak, non-covalent interactions. These interactions are primarily:
-
Van der Waals Forces: Arising from the temporary fluctuating dipoles between the dye molecules and the amino acid residues of keratin (B1170402).
-
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH) groups in the HC Blue No. 12 structure can form hydrogen bonds with polar sites on the keratin protein.
-
Hydrophobic Interactions: The aromatic ring of the dye can interact with nonpolar regions of the hair protein.
Unlike ionic dyes, which form strong electrostatic bonds with the charged sites on keratin, the binding of nitro dyes like HC Blue No. 12 is weaker, which is characteristic of semi-permanent coloration.[1][2] The color is gradually lost over several washes as the dye molecules diffuse back out of the hair.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the application and safety of HC Blue No. 12.
Table 1: Application and Usage Concentrations
| Parameter | Value | Reference(s) |
| Max. On-Head Concentration (Non-Oxidative) | 1.5% | [3][4] |
| Max. On-Head Concentration (Oxidative) | 0.75% (mixed with hydrogen peroxide before application) | [3][4] |
| Typical Application Time | 30 minutes | [4] |
| Application Frequency (Semi-Permanent) | Weekly intervals | [4] |
| Application Frequency (Permanent/Oxidative) | Monthly intervals | [4] |
Table 2: Toxicological and Absorption Data
| Parameter | Value / Finding | Reference(s) |
| Percutaneous Absorption | Approx. 1.3% in rats from a commercial formulation under non-oxidative conditions.[3] A maximal penetration of 1% is also reported.[4] | [3][4] |
| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw (rabbits) | [3] |
| Genotoxicity | Considered not to be genotoxic based on in vitro data. | [3] |
| Skin Sensitization | Considered a moderate skin sensitizer. | [3] |
| NOAEL (90-day study, rats) | 30 mg/kg bw | [4] |
| NOAEL (Maternal & Developmental Toxicity) | 140 mg/kg bw/day (highest dose tested) | [3] |
Experimental Protocols
Detailed experimental protocols for the evaluation of HC Blue No. 12 are outlined in regulatory submissions. Below are generalized methodologies based on common practices in the field.
Protocol for In-Vitro Hair Dyeing
This protocol describes a typical procedure for dyeing hair tresses in a laboratory setting to evaluate color uptake and fastness.
Protocol for Analysis by LC-MS/MS
This is a generalized protocol for the extraction and quantification of HC Blue No. 12 from a cosmetic matrix, adapted from standard methods for hair dye analysis.[10]
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cosmetic product into a 20 mL volumetric flask.
-
Add 15 mL of a solvent mixture (e.g., 0.1% ascorbic acid in 50% methanol solution) to prevent degradation.[10]
-
Sonicate for 30 minutes to ensure complete extraction of the dye.[10]
-
Dilute to the final volume with the solvent mixture.[10]
-
Filter the solution through a 0.22 µm membrane filter to remove particulates. The resulting filtrate is the sample solution.[10]
-
-
Standard Preparation:
-
Prepare a stock solution by accurately weighing and dissolving a reference standard of HC Blue No. 12 in the solvent mixture.
-
Create a series of calibration standards by performing serial dilutions of the stock solution.
-
-
LC-MS/MS Conditions (Illustrative):
-
Chromatographic Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol/acetonitrile mixture).[10]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using precursor and product ions specific to HC Blue No. 12.
-
Visualization of Dye-Keratin Interaction
The interaction between HC Blue No. 12 and the keratin matrix is non-covalent. The diagram below illustrates the proposed binding modes within the hair cortex.
Conclusion
HC Blue No. 12 functions as a direct hair dye through a mechanism of diffusion into the hair shaft and subsequent adsorption to the keratin matrix via non-covalent interactions. Its effectiveness is attributed to its small molecular size, which facilitates penetration through the cuticle. The semi-permanent nature of the coloration is a direct result of the relatively weak forces holding the dye molecules within the hair, allowing them to be gradually washed out. The provided quantitative data and experimental protocols offer a framework for further research and development involving this colorant.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. haut.de [haut.de]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ec.europa.eu [ec.europa.eu]
- 5. nbinno.com [nbinno.com]
- 6. shivohmchemicals.com [shivohmchemicals.com]
- 7. This compound, Affordable Price, INCI Name, CAS & EINECS Number [vanshichemicals.co.in]
- 8. incibeauty.com [incibeauty.com]
- 9. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]
- 10. fda.gov.tw [fda.gov.tw]
An In-depth Technical Guide to the Spectroscopic Properties of HC BLUE NO. 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of HC BLUE NO. 12, a semi-permanent hair dye. The information is intended for researchers, scientists, and professionals in drug development who may be investigating the properties and interactions of this compound.
Introduction
HC BLUE NO. 12, with the chemical name 2-({4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol hydrochloride, is a nitroaromatic amine used as a direct dye in hair coloring products. Its spectroscopic properties are crucial for understanding its color, stability, and potential interactions with biological systems. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts.
Chemical and Physical Properties
A summary of the key chemical and physical properties of HC BLUE NO. 12 is presented below.
| Property | Value |
| Chemical Name | 2-({4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol hydrochloride |
| CAS Number | 132885-85-9 |
| Molecular Formula | C₁₂H₁₉N₃O₄·HCl |
| Molecular Weight | 305.76 g/mol |
| Appearance | Amorphous, yellow-green powder |
| Solubility | Soluble in methanol (B129727) |
Spectroscopic Properties
The color of HC BLUE NO. 12 arises from its absorption of light in the visible region of the electromagnetic spectrum. The key spectroscopic parameters are detailed below.
Absorption Spectroscopy
HC BLUE NO. 12 exhibits characteristic absorption maxima in the visible range.
| Parameter | Value | Reference |
| Absorption Maxima (λmax) | 522 (±5) nm and 416 (±5) nm | [1] |
| Molar Absorptivity (ε) | ~10,000 L mol⁻¹ cm⁻¹ (general for HC dyes) | [2] |
| Absorbance (%) | Min. 315 (±5%) and 600 (±5%) | [1] |
Note on Absorbance (%): The precise meaning of "Absorbance (%)" as provided in the source is unclear without further context. It may refer to a quality control parameter specific to the manufacturer.
Fluorescence Spectroscopy
Currently, there is no publicly available data on the fluorescence properties of HC BLUE NO. 12, such as its emission maximum or fluorescence quantum yield.
Experimental Protocols
This section outlines the detailed methodologies for key experiments related to determining the spectroscopic properties of hair dyes like HC BLUE NO. 12.
Determination of Absorption Spectrum and Molar Absorptivity
The absorption spectrum and molar absorptivity of a dye can be determined using a UV-Visible spectrophotometer.
Objective: To measure the absorbance of HC BLUE NO. 12 at different wavelengths and to calculate its molar absorptivity.
Materials:
-
HC BLUE NO. 12 powder
-
Methanol (or other suitable solvent)
-
UV-Visible spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a known mass of HC BLUE NO. 12 powder and dissolve it in a known volume of methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-700 nm).
-
Blank Measurement: Fill a cuvette with the solvent (methanol) and place it in the spectrophotometer. Zero the instrument using the solvent as a blank.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the determined absorption maxima (416 nm and 522 nm).
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for each absorption maximum.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the calibration curve will be equal to the molar absorptivity multiplied by the path length.
-
Calculate the molar absorptivity (ε) from the slope of the linear regression.
-
Measurement of Fluorescence Quantum Yield (Relative Method)
While no fluorescence data for HC BLUE NO. 12 is available, the following protocol describes a standard method for determining the fluorescence quantum yield relative to a known standard.
Objective: To determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Sample solution (HC BLUE NO. 12 in a suitable solvent)
-
Standard solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Spectrofluorometer
-
UV-Visible spectrophotometer
-
Cuvettes
Procedure:
-
Selection of a Standard: Choose a standard with an emission range that is similar to the expected emission of the sample.
-
Absorbance Adjustment: Prepare dilute solutions of both the sample and the standard in the same solvent. Adjust the concentrations of both solutions so that their absorbance at the excitation wavelength is low (typically < 0.1) and ideally identical.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the solvent (blank).
-
Record the fluorescence emission spectrum of the standard solution.
-
Record the fluorescence emission spectrum of the sample solution under the same experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Subtract the integrated fluorescence intensity of the blank from the integrated intensities of the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
References
HC BLUE 12: An In-depth Technical Guide to its Solubility in Water, Ethanol, and DMSO
For Researchers, Scientists, and Drug Development Professionals
HC BLUE 12 is a synthetic aromatic amine primarily utilized as a direct, non-oxidative dye in semi-permanent hair coloring products. Its efficacy and application in various formulations are intrinsically linked to its solubility characteristics in different solvents. This technical guide provides a comprehensive overview of the solubility of this compound in three common laboratory solvents: water, ethanol, and dimethyl sulfoxide (B87167) (DMSO), supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications in research and development. Understanding the solubility of this compound in various solvents is essential for its effective use in cosmetic formulations and toxicological studies.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in water, ethanol, and DMSO.
| Solvent | Quantitative Solubility | Temperature (°C) | Method/Source Reference |
| Water | > 200,000 mg/L | 20 | European Commission, Scientific Committee on Consumer Products |
| ~1,935 mg/L (estimated) | 25 | The Good Scents Company | |
| Ethanol | Data not available | - | - |
| DMSO | ≥ 100,000 mg/L (10% w/v) | Not Specified | Inferred from experimental use in a Local Lymph Node Assay |
Note: The significant discrepancy in the reported water solubility values may be attributed to differences in experimental methodologies (e.g., measured versus estimated) or the specific form of the this compound compound used (e.g., free base vs. hydrochloride salt). The value from the European Commission report is likely more indicative of its practical solubility in aqueous formulations.
Qualitative Solubility Overview
Qualitative assessments consistently describe this compound as being soluble in water and other organic solvents, including ethanol.[1] Its solubility in DMSO is well-established through its use in experimental settings, where it has been successfully dissolved at high concentrations.
Experimental Protocols
Detailed experimental protocols are crucial for the replication of scientific findings and the development of new research methodologies. The following protocol for a Local Lymph Node Assay (LLNA) provides a practical example of the preparation and use of this compound in a DMSO vehicle for toxicological assessment.
Local Lymph Node Assay (LLNA) for Skin Sensitization Potential of this compound
This protocol is adapted from the methodology reported by the European Commission's Scientific Committee on Consumer Products.
Objective: To assess the skin sensitization potential of this compound after topical application to the ears of mice.
Materials:
-
This compound (purity ≥ 97%)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Positive control (e.g., p-phenylenediamine)
-
CBA/J mice (female, 5 per group)
-
Micropipettes
-
Vortex mixer
-
Hair dryer
Procedure:
-
Preparation of Test Solutions:
-
Prepare solutions of this compound in DMSO at concentrations of 0.5%, 1.5%, 5.0%, and 10.0% (w/v).
-
Ensure complete dissolution of this compound in DMSO, using a vortex mixer if necessary.
-
Prepare a vehicle control group using only DMSO.
-
Prepare a positive control group at a known sensitizing concentration.
-
-
Animal Dosing:
-
For three consecutive days, apply 25 µL of the appropriate test solution, vehicle control, or positive control to the dorsal surface of each ear of the mice in the respective groups.
-
After each application, gently dry the ears using a hair dryer for approximately 5 minutes.
-
-
Endpoint Measurement (Day 5):
-
On day 5, measure the proliferation of lymphocytes in the draining auricular lymph nodes. This is typically done by assessing the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by using alternative methods such as ATP content measurement.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.
-
An SI of ≥ 3 is generally considered a positive result, indicating a sensitizing potential.
-
Visualizations
Diagrams are provided below to illustrate the experimental workflow for the solubility assessment and the Local Lymph Node Assay.
Caption: A generalized workflow for determining the solubility of this compound.
Caption: A workflow diagram for the Local Lymph Node Assay of this compound.
References
HC BLUE 12: A Technical Safety Guide for the Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety data for HC BLUE 12, intended for use in a laboratory setting. The information herein is synthesized from regulatory assessments and scientific evaluations to guide researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. This guide focuses on the core safety principles and provides detailed data to support risk assessments and the implementation of appropriate laboratory protocols.
Chemical Identification and Physical Properties
This compound is a chemical compound used primarily as a dye. It is important to distinguish between the parent compound and its hydrochloride salt, as they may have different properties regarding local effects, although their toxicological profiles are often considered similar.[1]
| Identifier | Parent Compound | Hydrochloride Salt |
| Chemical Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride |
| CAS Number | 104516-93-0 | 132885-85-9[2][3] |
| Molecular Formula | C12H19N3O4[1] | C12H20ClN3O4[2] |
| Molecular Weight | 269.25 g/mol [1] | 305.76 g/mol [2][4] |
Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 515.64 °C @ 760.00 mm Hg (estimated) | [5] |
| Flash Point | 265.60 °C (510.00 °F) TCC (estimated) | [5] |
| Water Solubility | 1935 mg/L @ 25 °C (estimated) | [5] |
| logP (o/w) | 2.319 (estimated) | [5] |
Toxicological Data Summary
The following tables summarize the key toxicological endpoints for this compound. These data are derived from animal studies and in vitro assays.
Acute Toxicity
| Endpoint | Species | Route | Value | Observations |
| LD50 | Rabbit | Dermal | >2000 mg/kg bw | Low acute dermal toxicity. No mortality or other sub-lethal effects were reported.[1] |
| Acute Oral Toxicity | Rat | Oral | Moderately toxic | Signs of toxicity included reduced activity, abdominal position, and blue discoloration of extremities.[1][6] |
Irritation and Sensitization
| Endpoint | Species | Result | Notes |
| Skin Irritation | Rabbit | Not an irritant | 0.5 g applied for four hours under occlusive conditions.[1] |
| Eye Irritation | Rabbit | Slight irritant | Mild conjunctival erythema was observed in two animals for up to 48 hours. Not sufficient to warrant hazard classification.[1] |
| Skin Sensitization | Animal Study | Moderate sensitizer | May cause sensitization by skin contact.[1] |
Repeated Dose and Developmental Toxicity
| Endpoint | Species | Route | NOAEL | Study Duration |
| Sub-chronic Toxicity | Rat | Oral (gavage) | 60 mg/kg bw/day | 90 days.[6] |
| Developmental Toxicity | Rat | Oral (gavage) | 140 mg/kg bw/day | Gestation day 5-15. No irreversible structural changes were observed in fetuses.[6] |
Genotoxicity and Carcinogenicity
| Assay | System | Result |
| Genotoxicity | In vitro human peripheral lymphocytes | Genotoxic (clastogenic and/or aneugenic)[1] |
| Carcinogenicity | Animal data | No data available. Not considered to be carcinogenic based on available genotoxicity data and mechanistic information.[1] |
Hazard Identification and GHS Classification
While a harmonized GHS classification is not consistently available across all sources, the hydrochloride salt is classified as hazardous.[1] The parent chemical is also recommended for the same classification.[1]
-
Acute Toxicity, Oral: Category 4
-
Skin Sensitization: Category 1
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P363: Wash contaminated clothing before reuse.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Experimental Protocols and Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following diagram outlines the required PPE for handling this compound powder.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Page loading... [wap.guidechem.com]
- 3. shivohmchemicals.com [shivohmchemicals.com]
- 4. This compound | C12H20ClN3O4 | CID 21909533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]
- 6. ec.europa.eu [ec.europa.eu]
In Vitro Toxicological Profile of HC Blue No. 12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro toxicological profile of HC Blue No. 12, a common ingredient in hair dye formulations. The information is compiled from scientific opinions and assessments by regulatory bodies, focusing on genotoxicity and cytotoxicity studies. This document is intended to serve as a resource for researchers and professionals involved in the safety assessment of cosmetic ingredients and other chemical compounds.
Executive Summary
HC Blue No. 12 has been evaluated in a battery of in vitro toxicology assays to determine its potential for mutagenicity and clastogenicity. The available data indicates that HC Blue No. 12 is mutagenic in bacterial reverse mutation assays (Ames test). Furthermore, it has shown a weak positive result for gene mutation in mammalian cells (mouse lymphoma assay) and has been demonstrated to induce micronuclei in cultured human peripheral lymphocytes, indicating clastogenic and/or aneugenic potential. While these in vitro studies have indicated genotoxic potential, in vivo studies have not shown the same effects.[1]
Genotoxicity Assessment
The genotoxicity of HC Blue No. 12 has been assessed through a series of in vitro tests, including the bacterial reverse mutation assay, the in vitro mammalian cell gene mutation test, and the in vitro micronucleus assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Data Presentation
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 | With and Without | Up to 5000 µ g/plate | Mutagenic in TA98 and TA1538 with S9 activation. An increase in revertants was observed at mid-doses (200-1250 µ g/plate ), with a decrease at higher concentrations. | [2] |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium strains TA98, TA100, and TA1538 | With and Without | Not Specified | Positive in TA98, TA100, and TA1538 with and without S9 activation. | [1] |
Note: Specific revertant colony counts were not available in the reviewed public documents.
Experimental Protocol: Bacterial Reverse Mutation Test (OECD 471)
The studies on HC Blue No. 12 were conducted in compliance with OECD Guideline 471. The general protocol for this assay is as follows:
-
Test Strains: A set of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, and TA1538) were used. These strains are auxotrophic for histidine and contain different mutations that are sensitive to reversion by various types of mutagens.
-
Metabolic Activation: The assay was performed both in the absence and presence of a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This system simulates mammalian metabolism.
-
Exposure: The tester strains were exposed to various concentrations of HC Blue No. 12, a negative control (solvent), and a positive control (a known mutagen) in a suitable medium.
-
Plating: The bacteria were then plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates were incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to histidine prototrophy can grow and form colonies. The number of revertant colonies on the test plates was counted and compared to the number on the control plates. A significant, dose-dependent increase in the number of revertant colonies is indicative of mutagenic potential.
Experimental Workflow: Ames Test
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)
This assay assesses the potential of a chemical to induce gene mutations in mammalian cells, specifically at the thymidine (B127349) kinase (tk) locus in L5178Y mouse lymphoma cells.
Data Presentation
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| Mouse Lymphoma Assay (tk locus) | L5178Y Mouse Lymphoma Cells | With and Without | Exp. I: 174.4 - 1041.7 µg/ml (-S9), 186.1 - 666.7 µg/ml (+S9). Exp. II: 72.6 - 260 µg/ml (-S9). Exp. IIA: 12.5 - 216 µg/ml (-S9), 25 - 700 µg/ml (+S9). | Weakly positive with and without S9 activation. A dose-dependent increase in mutant frequency was observed in one experiment without S9. Increases with S9 were not dose-dependent and considered not biologically relevant. | [2] |
Note: Specific mutant frequency values were not available in the reviewed public documents.
Experimental Protocol: Mouse Lymphoma Assay (OECD 476)
The study on HC Blue No. 12 was conducted in accordance with OECD Guideline 476. The general protocol for this assay is as follows:
-
Cell Line: L5178Y mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK+/-) locus, were used.
-
Toxicity Pre-test: A preliminary test was conducted to determine the appropriate concentration range of HC Blue No. 12 based on its cytotoxicity, measured by relative suspension growth.
-
Treatment: In the main experiment, the cells were treated with HC Blue No. 12 for 4 hours (with and without S9 mix) or 24 hours (without S9 mix).
-
Expression Period: Following treatment, the cells were cultured for a period (48 or 72 hours) to allow for the fixation of any DNA damage into a stable mutation at the TK locus.
-
Selection: The cells were then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Cells with a functional TK enzyme will incorporate TFT and be killed, while TK-deficient mutants will survive and form colonies.
-
Scoring: The number of mutant colonies was counted, and the mutant frequency was calculated relative to the number of surviving cells plated in a non-selective medium. A significant, dose-dependent increase in mutant frequency indicates a mutagenic potential.
Experimental Workflow: Mouse Lymphoma Assay
Caption: Workflow for the In Vitro Mouse Lymphoma Assay.
In Vitro Mammalian Cell Micronucleus Test
This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Data Presentation
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| In Vitro Micronucleus Test | Cultured Human Peripheral Blood Lymphocytes | With and Without | Based on cytotoxicity (Replication Index) | Genotoxic (clastogenic and/or aneugenic). Induced an increase in micronucleated binucleated cells. | [1] |
Note: Specific percentages of micronucleated cells were not available in the reviewed public documents.
Experimental Protocol: In Vitro Micronucleus Test (based on draft OECD 487)
The study on HC Blue No. 12 was performed in accordance with the draft OECD Guideline 487. The general protocol for this assay is as follows:
-
Cell Culture: Human peripheral blood lymphocytes were used. These cells are stimulated to divide in culture.
-
Cytotoxicity Range-Finding: A preliminary experiment was conducted to determine the appropriate concentrations of HC Blue No. 12 to be tested. Cytotoxicity was measured by the Replication Index (RI), which assesses cell proliferation. The highest concentration tested was intended to induce a specific level of cytotoxicity.
-
Treatment: The lymphocyte cultures were treated with HC Blue No. 12 at various concentrations, along with negative and positive controls, both with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B was added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one cell division.
-
Harvesting and Staining: The cells were harvested, fixed, and stained with a DNA-specific dye.
-
Scoring: The frequency of micronuclei was determined by scoring the number of micronuclei in a large number of binucleated cells (typically 1000-2000 per concentration).
-
Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.
Experimental Workflow: In Vitro Micronucleus Test
Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.
Signaling Pathways and Mechanisms of Toxicity
Currently, there is no publicly available information detailing the specific signaling pathways that are modulated by HC Blue No. 12, nor the precise molecular mechanisms underlying its observed in vitro genotoxicity. Further research would be required to elucidate these aspects. The genotoxic effects observed suggest that HC Blue No. 12 or its metabolites may interact with DNA, either directly or indirectly, or interfere with the mitotic apparatus.
Logical Diagram: In Vitro Genotoxicity Assessment Strategy
Caption: A tiered approach to in vitro genotoxicity assessment.
Conclusion
The in vitro toxicological profile of HC Blue No. 12 indicates a potential for genotoxicity. It is mutagenic in bacteria and shows evidence of inducing both gene mutations and chromosomal damage in mammalian cells in vitro. This information is crucial for the safety assessment of cosmetic products containing this ingredient and highlights the importance of a comprehensive testing battery for evaluating the genotoxic potential of chemical substances. It is important to note that while in vitro tests are valuable screening tools, a full risk assessment also considers in vivo data and exposure scenarios.
References
An In-depth Technical Guide to the Environmental Fate and Ecotoxicity of HC BLUE NO. 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and ecotoxicity of the hair dye ingredient, HC BLUE NO. 12. The information is compiled from regulatory assessments and scientific databases to support environmental risk evaluations.
Physicochemical Properties
A substance's behavior in the environment is largely dictated by its physicochemical properties. Below is a summary of the available data for HC BLUE NO. 12.
| Property | Value | Reference |
| Molecular Formula | C12H19N3O4 | The Good Scents Company |
| Boiling Point | 515.64 °C (estimated) | The Good Scents Company[1] |
| Water Solubility | 1935 mg/L at 25 °C (estimated) | The Good Scents Company[1] |
| logP (o/w) | 2.319 (estimated) | The Good Scents Company[1] |
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in various environmental compartments. Key aspects include its degradation, bioaccumulation, and partitioning tendencies.
Biodegradation
Biodegradation is a critical process that determines the persistence of a chemical in the environment. For HC BLUE NO. 12, a ready biodegradability test has been conducted.
Table 1: Ready Biodegradability of HC BLUE NO. 12
| Test Guideline | Inoculum | Exposure Duration | Result | Conclusion |
| Not specified in summary, but consistent with OECD 301 series | Activated sludge | 28 days | 0% degradation | Not readily biodegradable |
The study, as reported in the ECHA registration dossier, indicates that HC BLUE NO. 12 is not readily biodegradable, suggesting it may persist in the environment.
The objective of a ready biodegradability test is to screen chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous medium.
A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO2 production, or oxygen uptake. A reference compound is run in parallel to validate the test procedure.
For a substance to be considered "readily biodegradable," it must meet a pass level of 70% removal of DOC or 60% of the theoretical maximum CO2 production or oxygen uptake within a 10-day window during the 28-day test period.
Experimental workflow for a ready biodegradability test.
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. It is a key factor in assessing the potential for a substance to cause adverse effects in the food chain.
As of the date of this guide, no experimental data from a bioaccumulation study in fish (e.g., following OECD Guideline 305) for HC BLUE NO. 12 has been identified in the public domain.
The OECD 305 guideline describes a procedure to characterize the bioconcentration potential of a substance in fish. The test consists of two phases: uptake and depuration.
During the uptake phase (typically 28 days), fish are exposed to the test substance at a constant concentration in the water under flow-through conditions. The concentration of the substance in the fish is measured at several time points.
Following the uptake phase, the fish are transferred to a clean water environment for the depuration phase, where the elimination of the substance from the fish is monitored over time.
The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.
Workflow for a fish bioaccumulation study (OECD 305).
Ecotoxicity
Ecotoxicity studies are conducted to determine the potential for a substance to cause harm to aquatic and terrestrial organisms.
Aquatic Toxicity
The aquatic environment is a primary recipient of many chemicals released into the environment. Therefore, understanding the toxicity to aquatic organisms is crucial for a comprehensive environmental risk assessment.
Table 2: Acute Toxicity of HC BLUE NO. 12 to Aquatic Invertebrates
| Test Guideline | Species | Exposure Duration | Endpoint | Value |
| OECD 202 | Daphnia magna | 48 hours | EL50 | 4.9 mg/L |
The 48-hour EL50 (Effect Loading rate 50%) for Daphnia magna is 4.9 mg/L, indicating that HC BLUE NO. 12 is harmful to aquatic invertebrates.
This test is designed to determine the concentration of a substance that causes immobilization in 50% of the exposed Daphnia population over a 48-hour period.
Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. The EC50 (or in the case of a poorly soluble substance, the EL50) is then calculated.
Workflow for a Daphnia sp. acute immobilization test (OECD 202).
Fish and Algae Toxicity
As of the date of this guide, no experimental data from an acute fish toxicity study (e.g., following OECD Guideline 203) or an algae growth inhibition test (e.g., following OECD Guideline 201) for HC BLUE NO. 12 has been identified in the public domain. This represents a significant data gap in the environmental risk assessment of this substance.
Environmental Risk Assessment Logic
The environmental risk of a substance is determined by comparing its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC). The PNEC is derived from the available ecotoxicity data.
Logical relationship in the environmental risk assessment of HC BLUE NO. 12.
Conclusion
Based on the available data, HC BLUE NO. 12 is not readily biodegradable, indicating a potential for persistence in the environment. It is also classified as harmful to aquatic invertebrates. Significant data gaps exist for its bioaccumulation potential in fish and its toxicity to fish and algae. Further testing in these areas is necessary for a complete environmental risk assessment. Professionals in research, drug development, and environmental safety should consider these factors when evaluating the use and disposal of products containing HC BLUE NO. 12.
References
HC BLUE 12: An In-Depth Technical Guide to Stability and Degradation Pathways
Disclaimer: Publicly available, detailed stability and degradation studies specifically for HC BLUE 12 are limited. The Scientific Committee on Consumer Products (SCCP) has noted a lack of submitted data on its stability in solutions or marketed products.[1] This guide, therefore, provides a comprehensive overview based on the chemical nature of this compound, data on structurally related compounds, and general principles of hair dye chemistry. It is intended to guide researchers, scientists, and drug development professionals in designing and interpreting stability studies for this compound.
This compound, chemically known as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is a direct dye used in both semi-permanent and oxidative hair coloring formulations.[1][2] Understanding its stability and potential degradation pathways is critical for ensuring product safety and efficacy.
Physicochemical Properties
A summary of the available physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride | [2] |
| CAS Number | 132885-85-9 | [2] |
| Molecular Formula | C12H19N3O4.HCl | [2] |
| Molecular Weight | 305.76 g/mol | [2] |
| Appearance | Yellow-green amorphous powder | [2] |
| Solubility | Soluble in methanol | [2] |
| Maximum Absorption (λmax) | 522 (±5) nm, 416 (±5) nm | [2] |
Potential Degradation Pathways
Based on the chemical structure of this compound, a nitroaromatic amine with secondary and tertiary amine functionalities, as well as primary alcohol groups, several degradation pathways can be anticipated under various stress conditions.
Photodegradation
Exposure to light, particularly UV radiation, is a common cause of degradation for many hair dyes. For protein-based fibers like hair, the degradation process often involves photoreduction of the dye and photooxidation of the hair fiber itself.
A potential photodegradation pathway for this compound is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH2) group. This would lead to a significant change in the chromophore and a loss of color.
Oxidative Degradation
Although used as a direct dye, this compound is often included in oxidative hair dye formulations containing hydrogen peroxide.[1] The presence of a strong oxidizing agent could lead to several degradation reactions, including:
-
Oxidation of the secondary and tertiary amine groups: This could lead to the formation of N-oxides or cleavage of the side chains.
-
Oxidation of the primary alcohol groups: The hydroxyethyl (B10761427) side chains could be oxidized to aldehydes or carboxylic acids.
-
Oxidative cleavage of the aromatic ring: Under harsh oxidative conditions, the benzene (B151609) ring itself could be cleaved.
Hydrolytic Degradation
The stability of this compound to hydrolysis at different pH values is an important parameter. While the core structure is generally stable to hydrolysis, extreme pH conditions, particularly at elevated temperatures, could potentially lead to the cleavage of the ether linkages in the hydroxyethyl side chains, although this is less likely than other degradation pathways.
N-Nitrosamine Formation: A Key Safety Consideration
This compound contains secondary and tertiary amine groups, which are susceptible to nitrosation in the presence of nitrosating agents (e.g., nitrogen oxides in the air) to form N-nitrosamines.[1] N-nitrosamines are a class of compounds that are often carcinogenic. Regulatory bodies recommend that hair dye formulations containing substances like this compound should not be used in combination with nitrosating agents and that the nitrosamine (B1359907) content should be kept below 50 ppb.
Recommended Experimental Protocols for Stability and Degradation Studies
To thoroughly investigate the stability and degradation pathways of this compound, a series of forced degradation studies should be conducted. The following are generalized protocols that can be adapted for this purpose.
General Sample Preparation and Analysis
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a formulation base) at a known concentration.
-
Analytical Method: A stability-indicating HPLC method with a UV-Vis or photodiode array (PDA) detector is essential. The method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (LC-MS) should be used for the identification of degradation products.
Hydrolytic Stability
-
Conditions: Expose solutions of this compound to acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) conditions.
-
Temperature: Conduct studies at both room temperature and an elevated temperature (e.g., 60-80 °C).
-
Procedure:
-
Prepare solutions of this compound in the different pH media.
-
Store the solutions at the specified temperatures, protected from light.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.
-
Analyze the samples to determine the percentage of this compound remaining and the formation of any degradation products.
-
Oxidative Stability
-
Conditions: Expose a solution of this compound to an oxidizing agent, typically hydrogen peroxide (e.g., 3-30% H2O2).
-
Temperature: The study is usually conducted at room temperature.
-
Procedure:
-
Prepare a solution of this compound.
-
Add the hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light.
-
At various time points, withdraw an aliquot and analyze by HPLC. Quenching the reaction with a substance like sodium bisulfite may be necessary before analysis.
-
Photostability
-
Conditions: Expose both a solid sample of this compound and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Procedure:
-
Place the solid sample and the solution in a photostability chamber.
-
Expose the samples to a specified light intensity for a defined period.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Summary
While specific experimental data on the stability and degradation of this compound is scarce in the public domain, its chemical structure suggests potential for degradation through photodegradation (nitro reduction), oxidation (of amine and alcohol groups), and the formation of N-nitrosamines. A thorough investigation using forced degradation studies under hydrolytic, oxidative, and photolytic conditions is necessary to fully characterize its stability profile, identify degradation products, and ensure the safety and efficacy of products containing this hair dye. The experimental outlines provided in this guide offer a framework for conducting such essential studies.
References
An In-depth Technical Guide to HC Blue No. 12: Properties, Synthesis, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC Blue No. 12 is a synthetic nitro dye, specifically classified as a direct dye.[1] Its primary application is as a colorant in both semi-permanent and permanent hair dye formulations.[1][2][3][4] Unlike oxidative dyes, direct dyes like HC Blue No. 12 impart color without a chemical reaction, adhering to or diffusing into the hair shaft.[1] Its small molecular size facilitates penetration into the hair fiber.[1][4] Beyond cosmetics, it also finds use in the textile and printing industries, and as a biological staining agent.[5] This guide provides a comprehensive overview of its chemical properties, a proposed synthesis route, and a summary of its toxicological data.
Chemical and Physical Properties
HC Blue No. 12 is the monohydrochloride salt of 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol.[5][6] The free base form is also recognized. Key quantitative data are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol, monohydrochloride | [5][6] |
| INCI Name | HC Blue No. 12 | [7] |
| CAS Number | 132885-85-9 (HCl Salt); 104516-93-0 (Free Base) | [6][7][8] |
| Molecular Formula | C₁₂H₂₀ClN₃O₄ | [6] |
| Molecular Weight | 305.76 g/mol | [6][7] |
| Physical Form | Powder | [7] |
| Solubility | Soluble in water and methanol | [5][7][9] |
Proposed Synthesis of HC Blue No. 12
While a specific, detailed protocol for the industrial synthesis of HC Blue No. 12 is not publicly documented, a plausible two-step synthetic pathway can be proposed based on the known synthesis of the structurally similar HC Blue No. 2.[10] The process would likely involve an initial aromatic nucleophilic substitution followed by a second substitution reaction.
Experimental Protocol:
Step 1: Synthesis of 2-((4-(ethyl(2-hydroxyethyl)amino)-2-nitrophenyl)amino)ethan-1-ol
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, charge 1-chloro-4-(ethyl(2-hydroxyethyl)amino)-2-nitrobenzene.
-
Solvent and Reagent Addition: Add a suitable solvent such as ethanol (B145695) or isopropanol (B130326). To this solution, add an excess of monoethanolamine. The excess monoethanolamine acts as both the nucleophile and the acid scavenger.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product is then purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the free base of HC Blue No. 12.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base from Step 1 in a suitable organic solvent, such as isopropanol or acetone.
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a solvent like isopropanol, while stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield HC Blue No. 12 as a stable powder.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. altmeyers.org [altmeyers.org]
- 4. JP5981315B2 - Hair dye composition - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. HC Blue 12 | 132885-85-9 [chemicalbook.com]
- 7. This compound, Affordable Price, INCI Name, CAS & EINECS Number [vanshichemicals.co.in]
- 8. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 9. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]
- 10. View Attachment [cir-reports.cir-safety.org]
HC BLUE 12: An In-depth Technical Guide on its Interactions with Biological Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC Blue No. 12, a nitroaromatic amine primarily utilized as a direct hair dye, has been the subject of extensive toxicological evaluation. While a significant body of data exists regarding its safety profile, a detailed understanding of its interactions with biological macromolecules at the molecular level remains an area of ongoing investigation. This technical guide provides a comprehensive overview of the current knowledge on the interactions of HC Blue No. 12 with biological systems, with a focus on its genotoxic potential and the inferred interactions with DNA. Due to a lack of specific studies on its direct binding to proteins and its effects on signaling pathways, this guide also draws upon general principles of nitroaromatic compound toxicology to provide a plausible mechanistic framework. All quantitative data from key studies are summarized, and where available, detailed experimental protocols are provided. Visualizations of pertinent biological pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Chemical Identity and Use
HC Blue No. 12, chemically known as 1-(ß-hydroxyethyl)amino-2-nitro-4-N-ethyl-N-(ß-hydroxyethyl) aminobenzene, and its hydrochloride salt are used as direct hair coloring agents in both non-oxidative and oxidative hair dye formulations[1]. It is also referred to by the name "Nitroblau"[2]. The parent compound has the CAS number 104516-93-0, while the hydrochloride salt is registered under CAS number 132885-85-9[1].
Interactions with Nucleic Acids (DNA)
The primary concern regarding the interaction of HC Blue No. 12 with biological macromolecules stems from its potential to interact with DNA, leading to genotoxicity. The evidence for this is derived from a series of in vitro and in vivo toxicological studies.
Evidence of Genotoxicity
In vitro studies have provided evidence for the genotoxic potential of HC Blue No. 12. The Scientific Committee on Consumer Products (SCCP) concluded that the parent chemical is genotoxic in vitro, based on findings that it induces an increase in micronucleated binucleated cells in cultured human peripheral lymphocytes, indicating a potential for clastogenic (chromosome-breaking) and/or aneugenic (affecting chromosome number) effects[1]. Furthermore, the parent compound tested weakly positive for gene mutations at the tk locus in mouse lymphoma cells[1]. In bacterial reverse mutation assays (Ames test), HC Blue No. 12 was found to be mutagenic in Salmonella typhimurium strains TA98 and TA1538, and in strain TA100 in one experiment, both with and without metabolic activation[2].
However, the results from in vivo studies present a conflicting picture. An in vivo comet assay conducted on rats did not show any evidence of DNA damage in the liver, stomach, or urinary bladder[1][2]. Based on the weight of evidence from both in vitro and in vivo studies, some regulatory bodies have concluded that HC Blue No. 12 is not considered to be genotoxic in vivo[1].
Potential Mechanisms of DNA Interaction
While direct evidence for the specific molecular interactions of HC Blue No. 12 with DNA is lacking in the published literature, the genotoxic effects observed in vitro suggest potential mechanisms common to nitroaromatic compounds. One plausible pathway involves the metabolic activation of the nitro group to reactive intermediates that can then interact with DNA.
Interactions with Proteins and Other Macromolecules
There is currently no specific information available in the scientific literature regarding the direct binding of HC Blue No. 12 to proteins or its potential to inhibit enzyme activity. The toxicological data does not point towards specific protein targets. As a hair dye, its primary intended interaction is with the proteins (keratin) in the hair shaft. This interaction is facilitated by the small molecular size of direct dyes, which allows them to diffuse into the hair fiber[3].
Quantitative Data Summary
The following tables summarize the key quantitative data from toxicological studies of HC Blue No. 12.
Table 1: Genotoxicity Data
| Assay Type | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA98, TA1538, TA100 | With and Without | Positive | [2] |
| Gene Mutation | Mouse Lymphoma Cells (tk locus) | With and Without | Weakly Positive | [1] |
| Micronucleus Test | Cultured Human Peripheral Lymphocytes | Not specified | Positive (Clastogenic/Aneugenic) | [1] |
| Comet Assay | Rat (liver, stomach, urinary bladder) | In vivo | Negative | [1][2] |
Table 2: Toxicity Data
| Study Type | Species | Route | NOAEL | Key Findings | Reference |
| 28-Day Repeated Dose | Rat | Oral (gavage) | 316 mg/kg bw/day | Effects at 1000 mg/kg bw/day included reduced red blood cell counts and increased spleen weights. | [1] |
| 90-Day Repeated Dose | Rat | Oral (gavage) | 60 mg/kg bw/day | No adverse health effects observed at the highest dose tested. | [1] |
| Developmental Toxicity | Rat | Oral (gavage) | 140 mg/kg bw/day | No specific reproductive or developmental toxicity noted. | [1] |
Experimental Protocols
While the full detailed protocols for the specific studies on HC Blue No. 12 are not publicly available, the methodologies generally follow standardized OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
In Vitro Micronucleus Assay
This assay is used to detect substances that cause chromosomal damage.
In Vivo Comet Assay
The comet assay, or single-cell gel electrophoresis assay, is a method for detecting DNA damage in individual cells.
Conclusion and Future Directions
The available evidence indicates that HC Blue No. 12 has the potential to interact with DNA, as demonstrated by positive results in several in vitro genotoxicity assays. However, the lack of DNA damage in an in vivo study suggests that the genotoxic potential may not be realized in a whole organism, possibly due to metabolic detoxification. A significant knowledge gap exists regarding the specific molecular mechanisms of these interactions. Future research should focus on:
-
Metabolism Studies: Elucidating the metabolic pathways of HC Blue No. 12 to identify any reactive metabolites and the enzymes involved.
-
DNA Adduct Studies: Investigating the potential for HC Blue No. 12 or its metabolites to form covalent adducts with DNA.
-
Protein Interaction Studies: Identifying any specific protein targets of HC Blue No. 12 and assessing its potential for enzyme inhibition.
-
Computational Modeling: Employing molecular docking and other computational methods to predict and rationalize the binding of HC Blue No. 12 to DNA and potential protein targets.
A more detailed understanding of these molecular interactions is crucial for a complete risk assessment and for the development of safer alternatives in the cosmetics industry.
References
An In-depth Technical Guide to the Photophysical Properties of HC BLUE 12
For Researchers, Scientists, and Drug Development Professionals
Introduction to HC BLUE 12
This compound is a synthetic organic compound classified as a nitro dye.[1][2] It is primarily utilized as a direct dye in semi-permanent and permanent hair coloring formulations, contributing to the blue shades in the final hair color.[1][2][3] As a semi-permanent dye, it is designed to deposit on the hair shaft without significant penetration into the cortex, allowing for color that typically lasts through several shampoos.[2][3] The molecule's structure, featuring a nitro group on an aromatic ring, is central to its color-imparting properties.
While extensively studied for its toxicological and sensitization potential in cosmetic applications, detailed public data on the specific photophysical properties of this compound are scarce. This guide provides a comprehensive overview of the expected photophysical characteristics of this compound based on its chemical class (nitroaromatic dyes) and presents data from structurally similar compounds. Additionally, it outlines the standard experimental protocols for characterizing these properties.
Photophysical Properties of Nitro Hair Dyes
Nitroaromatic compounds, the class to which this compound belongs, exhibit distinct photophysical behaviors. The strong electron-withdrawing nature of the nitro group significantly influences the electronic structure and, consequently, the interaction of these molecules with light.
Absorption and Emission Spectra
Nitroanilines and nitrophenylenediamines, which are structurally related to this compound, are known to absorb light in the visible region of the electromagnetic spectrum, which is responsible for their color. However, many nitroaromatic compounds are known to be fluorescence quenchers, meaning they tend to dissipate absorbed energy through non-radiative pathways rather than emitting it as light (fluorescence).[4][5][6][7][8] This often results in low fluorescence quantum yields.
| Photophysical Parameter | Representative Value (for 2-nitro-p-phenylenediamine) | Reference |
| Absorption Maximum (λmax) | 441 nm | [9] |
| Emission Maximum (λem) | Not Reported (Often low or negligible) | - |
| Quantum Yield (Φ) | Not Reported (Expected to be low) | - |
| Fluorescence Lifetime (τ) | Not Reported (Expected to be short) | - |
Table 1: Representative Photophysical Data for a Nitro Hair Dye Compound.
Experimental Protocols
The characterization of the photophysical properties of a compound like this compound involves a series of standard spectroscopic techniques.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of light a molecule absorbs.
Methodology:
-
Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent (e.g., ethanol (B145695) or water). The concentration should be adjusted to have an absorbance value between 0.1 and 1 at the absorption maximum to ensure linearity (adherence to the Beer-Lambert law). A blank sample containing only the solvent is also prepared.[10][11]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[12]
-
Measurement: The cuvette containing the blank solvent is placed in the reference beam path, and the cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (e.g., 200-800 nm), and the absorbance is recorded as a function of wavelength.[11][13]
-
Data Analysis: The wavelength at which the maximum absorbance occurs is identified as the absorption maximum (λmax).
Diagram of Experimental Workflow for UV-Vis Absorption Spectroscopy:
Fluorescence Spectroscopy
This technique measures the emission of light from a substance that has absorbed light.
Methodology for Emission Spectrum:
-
Sample Preparation: A dilute solution of the sample is prepared, with an absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer is used, which consists of an excitation source, an excitation monochromator, a sample holder, an emission monochromator, and a detector.[14]
-
Measurement: The sample is excited at its absorption maximum (λmax). The emission monochromator then scans a range of wavelengths longer than the excitation wavelength, and the intensity of the emitted light is recorded.[15]
-
Data Analysis: The resulting spectrum is a plot of fluorescence intensity versus emission wavelength. The peak of this spectrum is the emission maximum (λem).
Methodology for Relative Quantum Yield Determination:
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.[16][17][18][19][20]
-
Standard Selection: A quantum yield standard is chosen that absorbs and emits in a similar spectral region as the sample.
-
Measurement: The absorption and fluorescence emission spectra of both the sample and the standard are measured under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength should be kept low and similar.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Diagram of Experimental Workflow for Fluorescence Spectroscopy:
Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the fluorescence lifetime (τ), which is the average time a molecule stays in its excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system is used, which includes a pulsed light source (laser or LED), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.[21][22][23][24][25]
-
Measurement: The sample is excited by a short pulse of light. The instrument measures the time between the excitation pulse and the arrival of the first emitted photon at the detector. This process is repeated many times, and the data is collected to build a histogram of photon arrival times.[23][24]
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Diagram of Experimental Workflow for Fluorescence Lifetime Measurement:
Signaling Pathways and Biological Interactions
The primary application of this compound is as a topical hair colorant, with studies indicating low dermal absorption.[26] As such, significant systemic exposure and interaction with specific signaling pathways are not expected under normal use conditions. The main biological interaction of concern is skin sensitization. For drug development professionals, it is important to note that while direct interaction with systemic signaling pathways is unlikely, the potential for local skin reactions and the compound's genotoxic potential (as with many aromatic amines) should be considered in any safety assessment.
Conclusion
References
- 1. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. mdpi.com [mdpi.com]
- 4. Nitroanilines as quenchers of pyrene fluorescence [pubmed.ncbi.nlm.nih.gov]
- 5. Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 15. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 16. edinst.com [edinst.com]
- 17. jasco-global.com [jasco-global.com]
- 18. shimadzu.com [shimadzu.com]
- 19. Making sure you're not a bot! [opus4.kobv.de]
- 20. agilent.com [agilent.com]
- 21. horiba.com [horiba.com]
- 22. horiba.com [horiba.com]
- 23. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 24. lup.lub.lu.se [lup.lub.lu.se]
- 25. Fluorescence lifetime microscopy with a time- and space-resolved single-photon counting detector - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Percutaneous penetration and metabolism of 2-nitro-p-phenylenediamine in human and fuzzy rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
HC BLUE 12: An Evaluation of its Potential as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HC BLUE 12, a synthetic dye primarily utilized in the cosmetics industry as a hair colorant, has been investigated for its potential as a fluorescent probe for biological applications. This technical guide provides a comprehensive overview of the available scientific and technical data regarding this compound. However, a thorough review of the existing literature reveals a significant lack of specific data on its photophysical properties, such as absorption and emission spectra, quantum yield, and molar extinction coefficient. While its chemical identity is well-defined, its utility as a fluorescent probe remains largely uncharacterized in the public domain. The information available is predominantly focused on its application in hair dye formulations and the associated safety assessments. This guide summarizes the known chemical and physical properties of this compound and discusses the general fluorescence characteristics of related nitroaromatic compounds to provide a scientifically grounded perspective on its potential, and limitations, as a fluorescent probe.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note the absence of key photophysical parameters necessary for its evaluation as a fluorescent probe.
| Property | Value | Reference |
| Chemical Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride | [1] |
| CAS Number | 132885-85-9 | [1] |
| Molecular Formula | C₁₂H₁₉N₃O₄·HCl | [1][2] |
| Molecular Weight | 305.76 g/mol | [2] |
| Appearance | Yellow-green amorphous powder | [1] |
| Solubility | Soluble in methanol. | [1][2] |
Fluorescence Properties of Nitroaromatic Compounds
This compound belongs to the class of nitroaromatic compounds. Generally, these compounds are known to be weakly fluorescent or non-fluorescent. This is attributed to the presence of the nitro (-NO₂) group, which is a strong electron-withdrawing group and can promote efficient non-radiative decay pathways, such as intersystem crossing, quenching the fluorescence.
However, it is not a universal rule that all nitroaromatics are non-fluorescent. Some studies have shown that fluorescence can be observed in nitroaromatic compounds, particularly under specific conditions such as in non-polar solvents or when the molecular structure is rigid and planar. This structural rigidity can suppress vibrational relaxation and other non-radiative processes, allowing for fluorescence to occur. The fluorescence of such compounds is often sensitive to the local environment, which could potentially be exploited for sensing applications.
Given the chemical structure of this compound, it is plausible that it may exhibit some level of fluorescence, but without experimental data, its potential as a practical fluorescent probe cannot be confirmed.
Experimental Protocols
A comprehensive search of scientific literature did not yield any specific, validated experimental protocols for the use of this compound as a fluorescent probe in cell staining, fluorescence microscopy, or for the analysis of signaling pathways. The primary documented application of this dye is in hair coloring formulations.[3][4][5]
Signaling Pathways and Biological Applications
There is no available scientific literature that links the use of this compound to the study of any specific signaling pathways or other biological applications as a fluorescent probe. Its biological interactions have been primarily studied in the context of toxicology and safety assessments related to its use in cosmetics.[4][5]
Logical Workflow for Evaluating a Novel Fluorescent Probe
For a compound like this compound to be considered a viable fluorescent probe, a systematic evaluation would be necessary. The logical workflow for such an investigation is outlined below.
Caption: A logical workflow for the evaluation of a novel compound as a potential fluorescent probe.
Conclusion
Based on the currently available scientific and technical information, this compound is not an established fluorescent probe. The critical data on its photophysical properties are absent from the public domain, and there are no documented protocols for its use in biological imaging or as a tool for studying cellular processes. While the general properties of nitroaromatic compounds suggest that fluorescence is unlikely to be a prominent feature of this compound, a comprehensive experimental evaluation would be required to definitively determine its potential in this area. Researchers and scientists in drug development should exercise caution and would need to undertake foundational research to characterize its fluorescent properties before considering it for any probing applications.
References
Theoretical and Computational Insights into HC BLUE 12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC BLUE 12, identified chemically as 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is a synthetic dye primarily utilized in the cosmetics industry as a component of hair coloring formulations.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside a detailed exploration of the theoretical and computational methodologies relevant to its study. Due to a scarcity of publicly available research focused specifically on the computational analysis of this compound, this document integrates established computational chemistry protocols for structurally analogous nitroaromatic compounds. Furthermore, it outlines representative experimental procedures for its synthesis and characterization, and employs logical diagrams to visualize analytical workflows and potential biological interactions. This guide is intended to serve as a foundational resource for researchers engaged in the study of cosmetic dyes, related nitroaromatic compounds, and their potential applications.
Chemical and Physical Properties
This compound is a nitroaromatic amine, a class of compounds recognized for their coloring properties. The hydrochloride salt form enhances its solubility in aqueous formulations.[1] A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride | [3] |
| Synonyms | HC Blue No. 12, Nitroblau | [4] |
| CAS Number | 132885-85-9 | [3] |
| Molecular Formula | C₁₂H₂₀ClN₃O₄ | [3] |
| Molecular Weight | 305.76 g/mol | |
| Physical Form | Powder | [1] |
| Solubility | Soluble in water and methanol. | [1] |
Theoretical and Computational Studies
While specific computational studies on this compound are not extensively documented in public literature, its structure as a nitroaromatic amine allows for the application of standard computational chemistry techniques to predict its electronic, structural, and spectroscopic properties. Such studies are crucial for understanding the molecule's color, reactivity, and potential biological interactions.
Computational Methodology
A typical computational workflow for analyzing a dye molecule like this compound would involve Density Functional Theory (DFT) calculations.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: DFT is a common choice for balancing computational cost and accuracy.
-
Functional: A hybrid functional such as B3LYP is often employed for organic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d) is a standard starting point for geometry optimization and frequency calculations. Larger basis sets can be used for more accurate energy calculations.
-
Solvation Model: To simulate the behavior in solution (e.g., in a cosmetic formulation), a continuum solvation model like the Polarizable Continuum Model (PCM) is often applied.
Predicted Properties
Computational studies on similar nitroaromatic compounds allow for the prediction of several key properties for this compound:
-
Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state.
-
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO gap is directly related to the color of the dye.
-
Spectroscopic Properties:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the absorption wavelengths, which determine the color of the dye.
-
Vibrational Spectra (IR/Raman): Calculation of vibrational frequencies can aid in the interpretation of experimental infrared and Raman spectra.
-
-
Molecular Electrostatic Potential (MEP): The MEP map can reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.
A generalized workflow for the computational analysis of a dye molecule is depicted in the following diagram.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
Step 1: Synthesis of 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloro-4-nitrobenzene (B41953) in a suitable solvent such as ethanol.
-
Add an excess of 2-(ethylamino)ethanol (B46374) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the free base of this compound.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., 1M in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Characterization Methods
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. A report from the Scientific Committee on Consumer Products (SCCP) confirms the use of ¹H-NMR for identity confirmation of this compound.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as N-H, O-H, C-N, and N-O stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. The SCCP report on this compound mentions the use of HPLC for purity analysis.[4]
-
UV-Visible Spectroscopy: The UV-Vis spectrum would be recorded to determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.
Potential Biological Interactions
Given its application in hair dyes, the primary biological interaction of concern is with the skin. Safety assessments have been conducted to evaluate its potential for skin sensitization and genotoxicity. While this compound is not implicated in specific signaling pathways in the context of drug development, its chemical structure as a nitroaromatic amine suggests potential mechanisms for skin sensitization, which can be represented in a logical diagram.
Conclusion
This compound is a well-established hair dye with a defined set of physicochemical properties. While direct theoretical and computational studies on this specific molecule are not widely published, this guide provides a framework for its investigation based on established computational methodologies for similar compounds. The representative experimental protocols and logical diagrams presented here offer a starting point for researchers interested in the synthesis, characterization, and potential biological interactions of this compound and other related nitroaromatic dyes. Further dedicated computational and experimental research would be invaluable in providing a more detailed understanding of this molecule and in the development of new, safer, and more effective colorants.
References
- 1. nbinno.com [nbinno.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, China 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride Manufacturers, China 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride Suppliers - AFINE CHEMICALS [chinachemnet.com]
- 4. ec.europa.eu [ec.europa.eu]
Methodological & Application
Application Notes and Protocols for HC BLUE 12 Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC BLUE 12 is a synthetic nitro-containing cationic dye with potential applications in histological and cytological staining.[1] Its chemical structure, 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, suggests an affinity for acidic (basophilic) cellular components.[2][3] As a cationic dye, this compound is expected to bind to anionic structures within tissues, such as nucleic acids in the nucleus and ribosomes in the cytoplasm.[1] The presence of nitro groups can also influence the staining characteristics.[1]
These application notes provide a detailed, recommended starting protocol for the use of this compound as a histological stain. The protocol is based on the general principles of staining with basic dyes and may require optimization for specific tissue types and applications.
Chemical Properties and Data
| Property | Value | Reference |
| Chemical Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride | [2][3] |
| CAS Number | 132885-85-9 | [2][3] |
| Molecular Formula | C12H19N3O4.HCl | [2][3] |
| Molecular Weight | 305.76 g/mol | [2] |
| Appearance | Yellow-green to dark blue amorphous powder | [3] |
| Solubility | Soluble in water and methanol | [3] |
| Maximum Absorption (λ max) | 522 (±5) nm, 416 (±5) nm (in Methanol) | [3] |
Principle of Staining
This compound is a basic, cationic dye. In solution, it carries a positive charge and is therefore attracted to negatively charged (anionic) components within the tissue. The primary mechanism of staining is ionic bonding between the cationic dye molecules and the anionic tissue components.[1] Key basophilic structures that are expected to be stained by this compound include:
-
Heterochromatin and nucleoli in the nucleus due to the high concentration of phosphate (B84403) groups in DNA and RNA.
-
Ribosomes in the cytoplasm, which are rich in ribosomal RNA (rRNA).
-
Cartilage matrix due to the presence of sulfated glycosaminoglycans.
The nitro group in the this compound molecule is an auxochrome that can modify the color and intensity of the stain.[1]
Experimental Protocol: this compound Staining for Paraffin-Embedded Sections
This protocol provides a general guideline for staining formalin-fixed, paraffin-embedded tissue sections.
Reagents and Materials
-
This compound dye powder
-
Distilled water
-
Ethanol (100%, 95%, 70%)
-
Xylene or xylene substitute
-
Mounting medium (resinous)
-
Coplin jars or staining dishes
-
Microscope slides with paraffin-embedded tissue sections
-
Coverslips
-
(Optional) Counterstain (e.g., Eosin Y, Light Green SF Yellowish)
-
(Optional) Differentiating solution (e.g., Acid Alcohol)
Solution Preparation
This compound Staining Solution (0.5% w/v)
-
Weigh 0.5 g of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved. The solution should be filtered before use to remove any undissolved particles. Note: This is a suggested starting concentration and may be adjusted (e.g., 0.1% to 1.0%) based on staining intensity and tissue type.
(Optional) Eosin Y Counterstain (1% w/v Stock Solution)
-
Weigh 1 g of Eosin Y powder.
-
Dissolve in 100 mL of 95% ethanol.
-
For working solution, dilute 1 part stock with 4 parts 95% ethanol.
Staining Procedure
-
Deparaffinization and Rehydration:
-
Xylene (or substitute): 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: Rinse for 5 minutes.
-
-
Staining with this compound:
-
Immerse slides in the this compound staining solution for 5-10 minutes.
-
Optimization Note: Incubation time can be varied to achieve desired staining intensity.
-
-
Rinsing:
-
Rinse slides briefly in distilled water to remove excess stain.
-
-
(Optional) Differentiation:
-
If overstaining occurs, a brief rinse (a few seconds) in acid alcohol (e.g., 1% HCl in 70% ethanol) can be used to remove excess dye.
-
Immediately follow with a thorough rinse in running tap water to stop the differentiation process.
-
"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute or ammonia (B1221849) water) for a few seconds, followed by a water rinse.
-
-
(Optional) Counterstaining:
-
Immerse slides in Eosin Y working solution for 30 seconds to 2 minutes, depending on the desired intensity of the cytoplasmic stain.
-
-
Dehydration and Clearing:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene (or substitute): 2 changes, 5 minutes each.
-
-
Mounting:
-
Apply a drop of resinous mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.
-
Expected Results
-
Nuclei: Blue to dark blue
-
Cytoplasm (with high ribosomal content): Light blue
-
Cartilage matrix: Blue
-
Cytoplasm (with Eosin counterstain): Shades of pink to red
-
Collagen (with Eosin counterstain): Pale pink
-
Muscle (with Eosin counterstain): Deeper pink/red
Workflow Diagram
Caption: Workflow for this compound Staining.
Safety and Handling
This compound should be handled in accordance with good laboratory practices.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood when handling the dry substance.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Staining | Staining time too short. | Increase incubation time in this compound solution. |
| Staining solution too dilute. | Prepare a fresh, more concentrated staining solution. | |
| Inadequate deparaffinization. | Ensure complete removal of paraffin (B1166041) with fresh xylene. | |
| Overstaining | Staining time too long. | Reduce incubation time. |
| Staining solution too concentrated. | Dilute the staining solution. | |
| Use a brief differentiation step with acid alcohol. | ||
| Non-specific Background Staining | Inadequate rinsing. | Ensure thorough rinsing after the staining step. |
| Dye precipitation on tissue. | Filter the staining solution before use. | |
| Poor Contrast with Counterstain | Counterstaining time incorrect. | Adjust the incubation time in the counterstain. |
| Improper differentiation. | Optimize the differentiation step to achieve the desired balance. |
Signaling Pathways and Logical Relationships
At present, this compound is utilized as a direct histological stain and is not known to be a probe for specific signaling pathways. Its mechanism is based on electrostatic interactions with cellular components. The logical relationship of its application in a research context is outlined below.
Caption: Research application workflow for this compound.
References
Application Note: HC BLUE 12 as a Novel Counterstain for Hematoxylin in Histological Analysis
Introduction
The Hematoxylin (B73222) and Eosin (B541160) (H&E) stain is the cornerstone of histological and pathological diagnosis, providing a clear differentiation of nuclear and cytoplasmic components through its characteristic purple and pink coloration.[1][2] Hematoxylin, a basic dye, binds to basophilic structures like the cell nucleus, staining them blue-purple.[3][4] Eosin, an acidic dye, subsequently stains eosinophilic elements such as cytoplasm and extracellular matrix in shades of pink.[3][4] While this color combination is universally recognized, certain research and diagnostic scenarios could benefit from an alternative color palette.
This application note proposes a novel, hypothetical staining protocol utilizing HC BLUE 12 as a counterstain to hematoxylin, creating a "Hematoxylin and Blue" (H&B) stain. This compound is a water and ethanol-soluble dye[5] that has been used in various applications, including as a staining agent for histological and cytological specimens.[5] The proposed H&B stain would result in purple nuclei contrasted against blue cytoplasm and extracellular components. This alternative color scheme could offer advantages in specific contexts, such as:
-
Enhanced visualization of red blood cells: In tissues with significant hemorrhage or vascularization, a blue counterstain could provide a starker contrast to the native red color of erythrocytes compared to the pink of eosin.
-
Improved differentiation of eosinophilic granules: The intense pink/red staining of eosinophilic granules in certain immune cells (e.g., eosinophils) can sometimes obscure other cellular details. A blue counterstain might offer a more subtle and detailed visualization.
-
Digital Pathology Applications: The distinct color separation in an H&B stain could potentially simplify image analysis algorithms for cellular segmentation and quantification.
This document provides a theoretical framework and a starting protocol for researchers interested in exploring the utility of this compound as a counterstain. It must be emphasized that this is a hypothetical application and the provided protocols and data are illustrative and will require optimization.
Principle of Staining
The proposed "Hematoxylin and Blue" (H&B) staining protocol follows the same fundamental principles as the traditional H&E stain. The process begins with staining the acidic and basophilic components of the cell, primarily the nuclear chromatin, with a hematoxylin solution.[3] This is followed by a "bluing" step, which shifts the hematoxylin to its characteristic blue-purple color in an alkaline solution.[6]
Subsequently, instead of the acidic eosin dye, we propose the use of this compound as a counterstain. Based on its chemical properties, this compound is expected to bind to the basic, acidophilic components of the cell, including the cytoplasm and various extracellular matrix proteins. This results in a blue coloration of these structures, providing a distinct contrast to the purple nuclei.
Experimental Protocols
The following protocol is a suggested starting point for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times and reagent concentrations will be necessary.
1. Reagent Preparation
-
Hematoxylin Solution: Use a standard formulation such as Mayer's or Harris's hematoxylin.
-
Differentiating Solution: 0.5-1% Acid Alcohol (1% HCl in 70% ethanol).
-
Bluing Agent: Scott's tap water substitute or 0.2% ammonia (B1221849) water.
-
This compound Counterstain Solution (0.5% w/v):
-
This compound Powder: 0.5 g
-
70% Ethanol: 100 mL
-
Dissolve the this compound powder in the ethanol. Mix well and filter before use.
-
2. Staining Procedure for FFPE Sections
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Running tap water: Rinse for 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse slides in filtered Harris' Hematoxylin for 3-5 minutes.
-
Rinse briefly in running tap water.
-
-
Differentiation:
-
Dip slides briefly (1-5 seconds) in 0.5-1% acid alcohol.
-
Immediately rinse in running tap water.
-
-
Bluing:
-
Immerse in a bluing agent for 30-60 seconds until nuclei turn blue.
-
Rinse in running tap water for 5 minutes.
-
-
This compound Counterstaining:
-
Immerse slides in 0.5% this compound solution for 1-3 minutes.
-
Rinse briefly in running tap water.
-
-
Dehydration and Clearing:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
-
Mounting:
-
Apply a coverslip using a xylene-based mounting medium.
-
Hypothetical Data Presentation
The following tables present hypothetical quantitative data comparing the proposed H&B stain with the standard H&E stain on various tissue types. Staining quality was assessed on a scale of 1 (poor) to 5 (excellent). Optical density (OD) measurements represent a hypothetical quantification via digital image analysis, where a higher value indicates greater stain intensity.
Table 1: Comparative Staining Quality Assessment
| Tissue Type | Staining Method | Nuclear Staining (1-5) | Cytoplasmic Staining (1-5) | Cellular Clarity (1-5) | Overall Contrast (1-5) |
| Liver | H&E | 5 | 4 | 5 | 5 |
| H&B (Hypothetical) | 5 | 4 | 4 | 4 | |
| Kidney | H&E | 5 | 5 | 5 | 5 |
| H&B (Hypothetical) | 5 | 4 | 5 | 4 | |
| Skin | H&E | 4 | 5 | 4 | 5 |
| H&B (Hypothetical) | 4 | 4 | 4 | 4 |
Table 2: Hypothetical Optical Density (OD) Measurements
| Tissue Component | Staining Method | Hematoxylin OD (Nuclei) | Counterstain OD (Cytoplasm) |
| Hepatocytes | H&E | 0.85 ± 0.05 | 0.35 ± 0.03 (Eosin) |
| H&B (Hypothetical) | 0.84 ± 0.06 | 0.40 ± 0.04 (this compound) | |
| Renal Tubules | H&E | 0.79 ± 0.04 | 0.42 ± 0.05 (Eosin) |
| H&B (Hypothetical) | 0.78 ± 0.05 | 0.45 ± 0.06 (this compound) | |
| Keratinocytes | H&E | 0.75 ± 0.06 | 0.55 ± 0.07 (Eosin) |
| H&B (Hypothetical) | 0.76 ± 0.05 | 0.58 ± 0.08 (this compound) |
Visualizations
Caption: Workflow for the proposed Hematoxylin & Blue (H&B) staining protocol.
References
Application Notes and Protocols for Blue DNA Stains in Agarose Gels
Introduction
While HC Blue 12 is not documented as a standard reagent for staining nucleic acids in a laboratory setting, several effective and safer alternatives are available for researchers who prefer a blue colorimetric stain for visualizing DNA in agarose (B213101) gels. These stains offer the significant advantage of visualization with visible light, thereby avoiding the need for UV transilluminators which can damage DNA and pose a safety risk to the user. This document provides detailed application notes and protocols for two such stains: Fast Blast™ DNA Stain and Methylene (B1212753) Blue.
These alternatives are particularly well-suited for educational purposes, routine screening of PCR products, and when recovery of DNA for downstream applications like cloning is desired, as they do not intercalate with DNA and cause mutations to the same extent as ethidium (B1194527) bromide.
Data Presentation: Comparison of Blue DNA Stains
The following table summarizes the key characteristics of Fast Blast™ DNA Stain and Methylene Blue, providing a quick reference for selecting the appropriate stain for your experimental needs.
| Feature | Fast Blast™ DNA Stain | Methylene Blue | Ethidium Bromide (for comparison) |
| Color of Stained DNA | Deep Blue | Blue | Fluorescent Orange/Pink |
| Detection Method | White light transilluminator or naked eye[1] | White light transilluminator or naked eye | UV transilluminator[2] |
| Sensitivity | As little as 50 ng of DNA[3] | Lower sensitivity than Ethidium Bromide[4] | As little as 1 ng of DNA[2] |
| Toxicity Profile | Nontoxic and noncarcinogenic[3] | Less toxic than Ethidium Bromide[5] | Mutagenic and carcinogenic[6] |
| Staining Time | Quick (15 min) or Overnight[3] | 30-60 min with destaining, or longer without[7] | ~30 min |
| Mechanism of Action | Binds to negatively charged phosphate (B84403) groups on DNA[3] | Binds electrostatically to negatively charged DNA | Intercalates between DNA base pairs[2] |
| Reusability of Staining Solution | 100x solution can be reused at least 7 times[3] | Can be reused for 3-6 months[6] | Can be reused, but with increased risk of contamination |
Experimental Protocols
Fast Blast™ DNA Stain Protocol
Fast Blast™ DNA stain is a rapid and safe option for visualizing DNA. It is supplied as a 500x concentrate and can be used in two different concentrations depending on the desired staining time.[3]
Materials:
-
Fast Blast™ DNA Stain (500x concentrate)
-
Deionized water
-
Staining trays
-
Rocking platform (optional, for overnight staining)
-
Warm tap water (40–55°C) for destaining
Protocol 1: Quick Staining (15-minute protocol) [3][8]
-
Prepare 100x Staining Solution: Dilute the 500x Fast Blast™ concentrate 1:5 with deionized water (e.g., add 20 ml of 500x concentrate to 80 ml of deionized water).
-
Staining: After electrophoresis, carefully transfer the agarose gel to a staining tray. Add enough 100x staining solution to completely submerge the gel. Stain for 2-3 minutes with gentle agitation.[9]
-
Rinse: Pour off the staining solution (which can be saved and reused). Rinse the gel with warm tap water for approximately 10 seconds.[10]
-
Destaining: Transfer the gel to a larger container with 500–700 ml of clean, warm tap water. Gently agitate for 5 minutes. Repeat this wash step with fresh warm water for another 5 minutes.[10]
-
Visualization: Place the gel on a white light box. DNA bands will appear as sharp, deep blue bands against a lighter blue background and will continue to develop over the next 5-15 minutes.[10]
Protocol 2: Overnight Staining [3][8]
-
Prepare 1x Staining Solution: Dilute the 500x Fast Blast™ concentrate 1:500 with deionized water (e.g., add 1 ml of 500x concentrate to 499 ml of deionized water).
-
Staining: Place the gel in a staining tray and add enough 1x staining solution to completely cover it. Place the tray on a rocking platform and agitate overnight. If a rocker is unavailable, gently agitate the tray a few times during the staining period.[3]
-
Visualization: No destaining is required. The gel can be visualized directly on a white light box the next day. DNA bands will be visible after about 2 hours, with optimal staining after at least 8 hours.[3]
Methylene Blue Staining Protocol
Methylene blue is a classic, cost-effective stain for nucleic acids. The following protocol is optimized for clear visualization of DNA bands in agarose gels.
Materials:
-
Methylene Blue powder
-
0.1X TAE buffer (or distilled water)
-
Staining trays
-
Destaining solution (0.1X TAE or distilled water)
-
Prepare Staining Solution: Prepare a 0.002% (w/v) methylene blue solution in 0.1X TAE buffer. For a more rapid staining, a 0.02% solution can be used, but will require more extensive destaining.[7]
-
Staining: Following electrophoresis, immerse the agarose gel in the methylene blue staining solution. Stain for 1-4 hours at room temperature. For convenience, staining can also be performed overnight at 4°C.[7]
-
Destaining (if necessary): If the background of the gel is too dark, destain the gel by placing it in 0.1X TAE buffer with gentle agitation. Change the buffer every 30-60 minutes until the DNA bands are clearly visible against a pale blue or clear background.[7]
-
Visualization: View the gel on a white light transilluminator.
Mandatory Visualizations
Caption: Post-electrophoresis staining workflow for blue DNA stains.
Caption: Decision tree for selecting a suitable DNA stain.
References
- 1. bio-rad.com [bio-rad.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. Methylene blue - Wikipedia [en.wikipedia.org]
- 6. conference.juriskes.com [conference.juriskes.com]
- 7. diyhpluswiki [diyhpl.us]
- 8. Solved Staining DNA with Fast Blast DNA Stain (Laboratory | Chegg.com [chegg.com]
- 9. tycmhoffman.com [tycmhoffman.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. ibisci.com [ibisci.com]
Application Notes and Protocols for Protein Staining with HC BLUE 12 in Polyacrylamide Gel Electrophoresis (PAGE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE) is a cornerstone of proteomics research. While traditional stains like Coomassie Brilliant Blue and silver staining are well-established, the exploration of alternative dyes can offer advantages in terms of sensitivity, specificity, and compatibility with downstream applications. This document provides detailed application notes and a proposed protocol for the use of HC BLUE 12 as a potential protein stain in PAGE.
This compound is a dye utilized in various industries, including as a staining agent for histological and cytological specimens, suggesting its potential to interact with biological macromolecules such as proteins.[1] The protocol detailed below is based on the general principles of protein staining with organic dyes and is intended as a starting point for optimization in your specific research applications.
Principle of Staining
The proposed mechanism for protein staining with this compound in an acidic environment involves the electrostatic interaction between the dye molecules and the amino acid residues of the proteins. The dye is expected to bind to proteins fixed within the polyacrylamide gel matrix, rendering them visible as distinct blue bands. A subsequent destaining step with a suitable solvent system removes the unbound dye from the gel background, thereby increasing the signal-to-noise ratio.
Materials and Reagents
-
Polyacrylamide gels (precast or hand-cast)
-
Electrophoresis running buffer (e.g., Tris-Glycine-SDS)
-
Fixing Solution: 40% (v/v) Ethanol, 10% (v/v) Acetic Acid in deionized water
-
Staining Solution (Proposed): 0.05% - 0.2% (w/v) this compound in 25% (v/v) Isopropanol, 10% (v/v) Acetic Acid. Initial optimization of this compound concentration is recommended.
-
Destaining Solution: 10% (v/v) Ethanol, 7.5% (v/v) Acetic Acid in deionized water
-
Orbital shaker
-
Gel imaging system
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling chemicals.
-
This compound has a hydrochloride salt form that is classified as harmful if swallowed. Handle the dye with care and avoid inhalation of dust or contact with skin and eyes.
-
Work in a well-ventilated area or under a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Experimental Protocols
I. Standard Staining Protocol
This protocol is a recommended starting point for staining standard polyacrylamide gels.
-
Fixation: Following electrophoresis, carefully remove the gel from the cassette and place it in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel. Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker. This step is crucial for precipitating the proteins within the gel and removing interfering substances like SDS.[3][4]
-
Washing: Discard the Fixing Solution and wash the gel with deionized water for 5 minutes. Repeat this wash step two more times.
-
Staining: Immerse the gel in the prepared this compound Staining Solution. Incubate for 30-60 minutes at room temperature with gentle agitation. The optimal staining time may vary depending on the gel thickness and the protein concentration.
-
Destaining: Pour off the staining solution. The staining solution may be saved and reused for a limited number of times. Add Destaining Solution to the gel and incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of laboratory tissue in the corner of the destaining box can help absorb excess stain.[5]
-
Image Acquisition and Storage: Once the desired band-to-background ratio is achieved, the gel can be imaged using a standard gel documentation system. For long-term storage, the gel can be kept in deionized water at 4°C.
II. Rapid Staining Protocol (Microwave-Assisted)
For faster results, a microwave-assisted protocol can be employed. This method significantly reduces staining and destaining times.[6][7]
-
Fixation and Washing: Perform the fixation and washing steps as described in the standard protocol.
-
Staining: Place the gel in the this compound Staining Solution in a microwave-safe container. Heat in a microwave oven on a low power setting for 1-2 minutes, or until the solution is warm but not boiling. Caution: Do not allow the solution to boil. Following heating, gently agitate the gel at room temperature for 10-15 minutes.
-
Destaining: Discard the staining solution and add the Destaining Solution. Microwave on a low power setting for 1 minute. Gently agitate at room temperature, changing the destaining solution as needed until the background is clear.
Data Presentation
Table 1: Comparative Overview of Protein Staining Methods
The following table provides a summary of the characteristics of common protein staining methods. The values for this compound are hypothetical and represent a target performance profile for a novel organic dye stain. Experimental validation is required to determine the actual performance.
| Feature | Coomassie Brilliant Blue R-250 | Silver Staining | This compound (Hypothetical) |
| Detection Limit | ~50-100 ng[3] | ~0.1-1 ng[8] | ~10-50 ng |
| Linear Dynamic Range | Moderate | Narrow | Moderate |
| Staining Time | 30-60 min | 30-120 min | 30-60 min |
| Reversibility | Difficult | No | Potentially Reversible |
| Compatibility with Mass Spectrometry | Yes (with specific protocols) | No | To be determined |
| Cost | Low | High | Moderate |
Mandatory Visualization
Caption: Experimental workflow for protein staining in PAGE using this compound.
Caption: Troubleshooting guide for common issues in PAGE protein staining.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 132885-85-9 [chemicalbook.com]
- 3. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 4. Protein Gel Staining Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Protein analysis SDS PAGE [qiagen.com]
- 6. Improved coomassie blue dye-based fast staining protocol for proteins separated by SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. iitg.ac.in [iitg.ac.in]
Application of HC BLUE 12 in Plant Cell Staining: A Proposed Method
For Researchers, Scientists, and Drug Development Professionals
Application Notes
HC BLUE 12, a synthetic dye traditionally used in the textile, printing, and cosmetics industries, presents a potential, yet underexplored, opportunity for application in plant cell biology as a histological and cytological stain.[1] While direct literature on its use in plant sciences is not currently available, its known properties as a staining agent for cellular structures in biomedical applications suggest its potential utility for visualizing specific components of plant cells.[1] This document outlines a proposed methodology for the application of this compound in plant cell staining, drawing upon its chemical characteristics and general plant cell staining protocols.
This compound, with the molecular formula C12H19N3O4.HCl, is a water-soluble blue-colored powder.[2][3] Its utility in histological staining in healthcare is attributed to its ability to selectively stain certain cellular structures.[1] In the context of plant cells, it is hypothesized that this compound may act as a general cytoplasmic or vacuolar stain, or potentially interact with specific cell wall components. Its application could be particularly useful for rapid vitality assessments or for providing contrast in brightfield microscopy.
The proposed protocols below are intended as a starting point for researchers to explore the utility of this compound in their specific plant specimens and research questions. Optimization of concentration, incubation time, and fixation methods will likely be necessary to achieve desired staining patterns and intensities.
Quantitative Data Summary
As there is no established quantitative data for the use of this compound in plant cell staining, the following table provides a template for researchers to record and compare their experimental data. This structured approach will be crucial in evaluating the efficacy of this novel staining application.
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Experimental Condition 3 | Control |
| Plant Species & Tissue | e.g., Arabidopsis thaliana root tips | e.g., Onion epidermal cells | e.g., Tobacco BY-2 cells | No Stain |
| This compound Concentration (µM) | N/A | |||
| Incubation Time (minutes) | N/A | |||
| Fixation Method | ||||
| Staining Pattern Observed | ||||
| Staining Intensity (Arbitrary Units) | ||||
| Cell Viability (%) | ||||
| Photostability (Time to 50% signal loss) | N/A | |||
| Co-localization with other stains | N/A |
Experimental Protocols
Protocol 1: Staining of Live Plant Cells (e.g., Onion Epidermal Peels)
This protocol is designed for the vital staining of plant cells to observe cytoplasmic or vacuolar contents.
Materials:
-
This compound stock solution (1 mM in distilled water)
-
Plant material (e.g., fresh onion bulb)
-
Microscope slides and coverslips
-
Forceps and scalpel
-
Phosphate-buffered saline (PBS), pH 7.2
-
Microscope with brightfield or fluorescence capabilities
Procedure:
-
Prepare a fresh epidermal peel from the inner surface of an onion scale and mount it in a drop of PBS on a microscope slide.
-
Prepare working solutions of this compound in PBS at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Replace the PBS on the slide with the this compound working solution.
-
Incubate the slide at room temperature in the dark for a range of time points (e.g., 5, 15, 30, and 60 minutes).
-
After incubation, gently wash the peel with fresh PBS to remove excess stain.
-
Place a coverslip over the specimen.
-
Observe the stained cells under a microscope. Document the staining pattern, intensity, and any signs of cellular stress or toxicity.
Protocol 2: Staining of Fixed Plant Tissues (e.g., Arabidopsis thaliana Root Tips)
This protocol is suitable for staining fixed plant tissues to preserve cellular structures.
Materials:
-
This compound stock solution (1 mM in distilled water)
-
Plant material (e.g., Arabidopsis thaliana seedlings)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Microscope slides and coverslips
-
Microscope with brightfield or fluorescence capabilities
Procedure:
-
Fix the plant tissue by immersing it in the fixative solution for 30-60 minutes at room temperature.
-
Wash the tissue three times with PBS for 5 minutes each to remove the fixative.
-
Prepare a working solution of this compound in PBS (concentration to be optimized, starting with a range of 10-100 µM).
-
Immerse the fixed tissue in the this compound staining solution.
-
Incubate at room temperature in the dark for 30-60 minutes.
-
Wash the tissue three times with PBS for 5 minutes each to remove unbound stain.
-
Mount the stained tissue on a microscope slide in a drop of PBS or a suitable mounting medium.
-
Observe under a microscope and record the results.
Visualizations
Caption: Workflow for Live Plant Cell Staining with this compound.
Caption: Protocol for Staining Fixed Plant Tissues with this compound.
Caption: Key Parameters for Optimizing this compound Staining.
References
HC BLUE 12 for Vital Staining of Live Cells: An Analysis of Current Applications
Currently, there is a notable absence of established protocols and specific scientific literature detailing the use of HC Blue No. 12 as a vital stain for live cells. While this compound is widely recognized as a direct dye in the cosmetics industry, particularly for hair coloring, and has some applications in staining fixed histological and cytological specimens, its utility for the analysis of living cells has not been documented in the reviewed scientific data.[1] This report synthesizes the available information on HC Blue No. 12 and outlines the necessary parameters that would be required to validate its use as a live-cell imaging agent.
Chemical and Toxicological Profile of HC Blue 12
HC Blue No. 12, chemically known as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is a small, water-soluble molecule.[1] Its primary documented application is as a non-oxidative ("direct") hair dye.[2][3] Toxicological assessments conducted for cosmetic safety have provided insights into its interaction with biological systems.
A summary of the available toxicological data is presented below. It is important to note that this data is derived from studies related to cosmetic use and may not directly translate to the concentrations and exposure times used in live-cell imaging.
| Parameter | Finding | Reference |
| Acute Oral Toxicity | Moderately toxic in rats. | [2][3] |
| Dermal Toxicity | Low acute toxicity in rabbits. | [3] |
| Skin Sensitization | Classified as a moderate skin sensitizer. | [3] |
| Genotoxicity | Not considered to be genotoxic. | [2] |
| Percutaneous Absorption | Low, approximately 1% of the administered dose in a hair dye formulation. | [2] |
Suitability for Vital Staining: A Research Gap
Vital staining requires a dye that can permeate the cell membrane of living cells and label specific structures without causing immediate cytotoxicity or altering cellular functions. While HC Blue No. 12 is used to stain fixed cells for histological analysis, this process involves dead or preserved cells where membrane integrity is compromised.[1] There is no readily available scientific literature that demonstrates the efficacy and safety of HC Blue No. 12 for staining living, functioning cells.
To establish HC Blue No. 12 as a viable tool for live-cell imaging, further research would be necessary to determine the following:
-
Cellular Permeability: The ability of HC Blue No. 12 to cross the intact plasma membrane of various live cell types.
-
Cytotoxicity at Staining Concentrations: A thorough evaluation of the dye's impact on cell viability, proliferation, and metabolic activity at concentrations suitable for imaging.
-
Subcellular Localization: Identification of the specific organelles or structures that HC Blue No. 12 stains within a living cell.
-
Photostability and Fluorescence Properties: Characterization of its excitation and emission spectra, as well as its resistance to photobleaching under typical fluorescence microscopy conditions.
-
Influence on Cellular Processes: Assessment of any potential interference of the dye with normal cellular functions, such as cell signaling or motility.
Hypothetical Experimental Workflow for Validation
For researchers interested in exploring the potential of HC Blue No. 12 as a vital stain, a systematic validation process would be required. The following diagram outlines a logical experimental workflow for such an investigation.
References
Application Notes: Staining of Protozoa in Parasitology
Subject: Use of HC BLUE 12 for Staining Protozoa
Initial Assessment: Based on a comprehensive review of available scientific literature, there are no established or documented protocols for the use of this compound as a stain for protozoa in the field of parasitology. Current research and Material Safety Data Sheets primarily describe the application of this compound as a dye in the cosmetics industry, particularly in hair coloring products.[1][2][3][4] While some sources mention its use as a histological and cytological staining agent in a general context for diagnosing diseases like cancer, specific methodologies for its application in parasitology are not available.[5]
Chemical Information:
-
Chemical Name: 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride[1]
Given the lack of specific data for the requested application, this document will instead provide detailed application notes and protocols for established, commonly used stains for protozoa in parasitology.
Alternative Staining Methods for Protozoa
Several well-established staining techniques are routinely used in parasitology for the identification and morphological study of protozoa. These methods provide reliable and reproducible results for research, diagnostics, and drug development.
Commonly Used Stains for Protozoa:
| Stain | Principle | Common Applications in Parasitology |
| Giemsa Stain | A differential stain that contains eosin (B541160) and methylene (B1212753) blue derivatives. It stains the nucleus red/purple and the cytoplasm blue. | "Gold standard" for staining blood parasites (e.g., Plasmodium, Trypanosoma), and also used for fecal smears and tissue impressions. |
| Trichrome Stain | A modification of Gomori's wheatley trichrome stain, it provides good differentiation of nuclear and cytoplasmic structures. | Commonly used for the identification of intestinal protozoa (e.g., Entamoeba histolytica, Giardia lamblia) in fecal smears. |
| Iron Hematoxylin (B73222) Stain | Utilizes a hematoxylin solution with an iron salt as a mordant, resulting in sharp staining of nuclear material and intracellular structures. | Provides excellent detail of protozoan morphology, especially for intestinal protozoa. |
| Methylene Blue | A basic dye that stains acidic cellular components, such as the nucleus, blue. | Used as a wet mount stain for the rapid examination of fresh fecal specimens to detect motile trophozoites. |
Detailed Protocol: Methylene Blue Staining for Protozoa (Wet Mount)
This protocol describes a simple and rapid method for the vital staining of protozoan trophozoites in fresh fecal samples, allowing for the observation of motility and basic morphology.
Materials:
-
Microscope slides and coverslips
-
Applicator sticks
-
Physiological saline (0.85% NaCl)
-
Methylene Blue solution (0.5% aqueous solution)
-
Fresh fecal sample
-
Microscope with 10x and 40x objectives
Procedure:
-
Slide Preparation: Place one drop of physiological saline on the left side of a clean microscope slide and one drop of Methylene Blue solution on the right side.
-
Sample Emulsification: Using an applicator stick, pick up a small portion of the fecal sample and emulsify it in the drop of saline. In a separate step with a clean applicator stick, emulsify another small portion of the sample in the drop of Methylene Blue.
-
Coverslip Placement: Carefully place a coverslip over each drop, avoiding air bubbles.
-
Microscopic Examination (Saline Mount):
-
First, examine the saline wet mount under low power (100x) to scan for motile organisms.
-
Switch to high power (400x) to observe the characteristic motility of protozoan trophozoites.
-
-
Microscopic Examination (Methylene Blue Mount):
-
Examine the Methylene Blue wet mount. The background will be stained blue, while the protozoa will gradually take up the stain.
-
Observe the stained nuclei and other internal structures of the protozoa. Note that motility may be reduced or absent as the organisms are stained.
-
Expected Results:
-
In the saline mount, motile trophozoites will be visible.
-
In the Methylene Blue mount, the nuclei of the protozoa will stain a dark blue, providing a clear contrast with the lighter blue cytoplasm. This allows for easier identification of nuclear characteristics, which is crucial for differentiating between species.
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
As there is no established interaction of this compound with protozoan cellular pathways for staining, a diagram of a signaling pathway is not applicable. The staining mechanisms of the alternative dyes provided are generally based on electrostatic interactions and differential affinity for cellular components rather than specific signaling pathway modulation.
For instance, the logical relationship for a vital stain like Methylene Blue is straightforward:
Conclusion
While this compound is a versatile dye, its application in parasitology for staining protozoa is not supported by current scientific literature. Researchers and professionals in drug development are advised to use established and validated staining methods such as Giemsa, Trichrome, Iron Hematoxylin, or Methylene Blue for the reliable identification and study of protozoan parasites. The protocols and workflows for these established methods are well-documented and provide a strong foundation for parasitological research.
References
HC BLUE 12 as a Novel Tracking Dye in Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of HC BLUE 12 as a tracking dye in various electrophoresis techniques. While primarily known for its application in the cosmetics industry as a hair colorant, the inherent properties of this compound, such as its vibrant blue color, solubility in aqueous solutions, and relatively low molecular weight, make it a potentially effective tracking dye for monitoring the progress of electrophoretic separations of nucleic acids and proteins. These notes offer a comprehensive guide, including hypothetical migration characteristics and detailed protocols for its use in both agarose (B213101) and polyacrylamide gel electrophoresis.
Introduction to this compound
This compound, chemically known as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is a synthetic dye with a distinct blue color.[1] It is soluble in water and ethanol, a property advantageous for its use in common electrophoresis buffer systems.[2] Traditionally used in hair dye formulations, its molecular structure suggests it may carry a net charge in standard electrophoresis buffers, allowing it to migrate in an electric field.
Key Properties:
-
Molecular Formula: C12H19N3O4.HCl[1]
-
Appearance: Blue powder[2]
-
Solubility: Soluble in water and ethanol[2]
Principle of Operation as a Tracking Dye
In gel electrophoresis, tracking dyes are essential for real-time monitoring of the migration of colorless biomolecules like DNA, RNA, and proteins.[3][4] These dyes are added to the sample before loading it onto the gel.[5] A suitable tracking dye should be negatively charged at the pH of the running buffer to migrate towards the anode, along with the biomolecules.[4] It must be visible to the naked eye and should not interfere with the migration or visualization of the target molecules.[4] this compound's chemical structure suggests it may possess a net charge in typical electrophoresis buffers (pH ~8.0-8.5), enabling its migration and function as a visual marker for the electrophoresis front.
Hypothetical Migration Characteristics
Due to the absence of specific experimental data for this compound as a tracking dye in the scientific literature, the following migration characteristics are proposed based on its molecular size relative to common tracking dyes like bromophenol blue and xylene cyanol. These values are illustrative and would require experimental validation.
Table 1: Hypothetical Migration of this compound in Agarose Gels
| Agarose Gel Concentration | Buffer System | This compound (Apparent Migration Size) | Bromophenol Blue (Apparent Migration Size) | Xylene Cyanol FF (Apparent Migration Size) |
| 0.8% | 1X TAE or TBE | ~200 bp | ~300 bp | ~4000 bp |
| 1.0% | 1X TAE or TBE | ~150 bp | ~250 bp | ~3500 bp |
| 1.5% | 1X TAE or TBE | ~100 bp | ~200 bp | ~3000 bp |
| 2.0% | 1X TAE or TBE | ~50 bp | ~150 bp | ~2500 bp |
Table 2: Hypothetical Migration of this compound in Denaturing Polyacrylamide Gels (Urea-PAGE)
| Polyacrylamide Gel Concentration | Buffer System | This compound (Apparent Migration Size) | Bromophenol Blue (Apparent Migration Size) | Xylene Cyanol FF (Apparent Migration Size) |
| 6% | 1X TBE | ~30 nucleotides | ~35 nucleotides | ~130 nucleotides |
| 8% | 1X TBE | ~20 nucleotides | ~26 nucleotides | ~100 nucleotides |
| 12% | 1X TBE | ~10 nucleotides | ~19 nucleotides | ~70 nucleotides |
| 20% | 1X TBE | <10 nucleotides | ~12 nucleotides | ~45 nucleotides |
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound as a tracking dye. Optimization may be necessary depending on the specific application and experimental conditions.
Preparation of 6X this compound Loading Dye
Materials:
-
This compound powder
-
Glycerol or Ficoll® 400
-
EDTA (0.5 M, pH 8.0)
-
Tris-HCl (1 M, pH 7.5)
-
Sterile deionized water
Protocol:
-
To prepare 10 mL of 6X this compound Loading Dye, combine the following:
-
This compound: 25 mg (for a final concentration of 0.25%)
-
Glycerol: 3 mL (for a final concentration of 30%)
-
0.5 M EDTA, pH 8.0: 1.2 mL (for a final concentration of 60 mM)
-
1 M Tris-HCl, pH 7.5: 0.6 mL (for a final concentration of 60 mM)
-
Sterile deionized water: to a final volume of 10 mL
-
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the loading dye at 4°C.
Caption: Workflow for preparing 6X this compound loading dye.
Agarose Gel Electrophoresis of DNA
Materials:
-
Agarose
-
1X TAE or TBE buffer
-
6X this compound Loading Dye
-
DNA samples
-
DNA ladder
-
Gel electrophoresis system
-
UV transilluminator
Protocol:
-
Prepare an agarose gel of the desired concentration in 1X TAE or TBE buffer.
-
Allow the gel to solidify completely.
-
Place the gel in the electrophoresis tank and fill it with 1X running buffer to cover the gel.
-
Prepare the DNA samples by mixing 5 parts of the DNA sample with 1 part of 6X this compound Loading Dye.
-
Carefully load the DNA-dye mixture into the wells of the agarose gel.
-
Load a DNA ladder in an adjacent well.
-
Connect the electrophoresis system to a power supply and run the gel at a constant voltage (e.g., 80-120 V).
-
Monitor the migration of the blue dye front.
-
Stop the electrophoresis when the dye front has reached the desired position.
-
Visualize the DNA bands using a UV transilluminator.
Caption: Protocol for DNA separation using this compound.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) of Proteins
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers for stacking and resolving gels
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
TEMED
-
1X SDS-PAGE running buffer
-
Protein samples
-
Protein ladder
-
2X Laemmli sample buffer containing this compound
Protocol for preparing 2X Laemmli sample buffer with this compound:
-
Combine the following to make 10 mL of 2X sample buffer:
-
4.0 mL of 1.0 M Tris-HCl, pH 6.8
-
2.0 mL of glycerol
-
0.4 g of SDS
-
10 mg of this compound
-
Add deionized water to 10 mL
-
-
Before use, add β-mercaptoethanol to a final concentration of 5%.
SDS-PAGE Protocol:
-
Prepare and cast the polyacrylamide resolving and stacking gels.
-
Prepare protein samples by mixing equal volumes of the sample and 2X Laemmli sample buffer with this compound.
-
Heat the samples at 95-100°C for 5 minutes.
-
Assemble the gel in the electrophoresis apparatus and fill with 1X SDS-PAGE running buffer.
-
Load the denatured protein samples and a protein ladder into the wells.
-
Run the gel at a constant voltage or current until the this compound dye front reaches the bottom of the resolving gel.
-
After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
Caption: Protein electrophoresis workflow using this compound.
Advantages and Considerations
Potential Advantages:
-
Clear Visualization: The vibrant blue color of this compound should provide excellent contrast for tracking the progress of electrophoresis.
-
Water Solubility: Its solubility in aqueous buffers makes it easy to incorporate into standard loading dye recipes.
-
Alternative to Common Dyes: It offers a novel alternative to traditional tracking dyes, which could be beneficial in specific applications where the spectral properties of standard dyes might interfere with downstream analysis.
Considerations:
-
Lack of Established Data: The migration characteristics provided are hypothetical. It is crucial to perform calibration experiments to determine the apparent migration size of this compound in your specific gel system and buffer conditions.
-
Potential for Interaction: As with any new reagent, it is important to verify that this compound does not interact with the nucleic acid or protein samples in a way that alters their migration or subsequent analysis.
-
Purity: The purity of the this compound source should be considered, as impurities could potentially affect the results.
Conclusion
This compound presents a promising, albeit untested, candidate as a tracking dye for electrophoresis. Its physical properties are well-suited for this application. The protocols and hypothetical data presented in this document provide a solid foundation for researchers to begin exploring the use of this compound in their own electrophoretic analyses. Further experimental validation is necessary to fully characterize its behavior and confirm its utility as a reliable tracking dye.
References
- 1. 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, China 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride Manufacturers, China 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride Suppliers - AFINE CHEMICALS [chinachemnet.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Electrophoretic color marker - Wikipedia [en.wikipedia.org]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Gel Loading Dyes - Amerigo Scientific [amerigoscientific.com]
Application Note: Development of a-based Chromogenic Assay for Horseradish Peroxidase Activity
Abstract
A novel, sensitive, and continuous chromogenic assay for the detection of Horseradish Peroxidase (HRP) activity has been developed using HC BLUE 12 as a substrate. HRP, a widely utilized enzyme in biotechnology and diagnostics, catalyzes the oxidation of this compound in the presence of hydrogen peroxide (H₂O₂), resulting in the formation of a stable, intensely blue product with a maximum absorbance at 610 nm. This application note details the protocols for assay optimization, determination of enzyme kinetics, and its application in inhibitor screening. The assay demonstrates high sensitivity, a broad dynamic range, and excellent reproducibility, making it a suitable alternative to traditional chromogenic substrates like TMB and ABTS for various applications, including ELISAs and high-throughput screening.
Introduction
Horseradish Peroxidase (HRP) is a metalloenzyme that is extensively used in biochemical applications due to its ability to catalyze the oxidation of various substrates by hydrogen peroxide.[1] This catalytic activity, which often results in a colored, fluorescent, or luminescent product, makes HRP an ideal reporter enzyme in techniques such as ELISA, Western blotting, and immunohistochemistry.[1][2] The choice of substrate is critical for the sensitivity and reliability of these assays.[3] While substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are common, there is a continuous need for novel substrates with improved stability, sensitivity, and spectral properties.[4]
This note describes the development and validation of a new HRP assay using this compound. This compound is a water-soluble dye[5] that, upon oxidation by the HRP/H₂O₂ system, undergoes a significant colorimetric shift, forming a stable blue product. This allows for the direct and continuous monitoring of enzyme activity. We present optimized conditions and detailed protocols for utilizing this novel substrate for HRP quantification and inhibitor screening.
Assay Principle
The assay is based on the HRP-catalyzed oxidation of this compound. In the presence of HRP and its co-substrate hydrogen peroxide, the reduced, faintly colored this compound is oxidized to form a product with a strong blue color. The rate of color formation is directly proportional to the HRP activity and can be measured spectrophotometrically.
Caption: Enzymatic reaction principle for the this compound-based HRP assay.
Materials and Methods
Reagents:
-
Horseradish Peroxidase (HRP), Type VI-A (Sigma-Aldrich, P6782)
-
This compound (Supplier Example, CAS 132885-85-9)
-
Hydrogen Peroxide (H₂O₂), 30% (w/w) solution (Sigma-Aldrich, H1009)
-
Sodium Azide (B81097) (NaN₃) (Sigma-Aldrich, S2002)
-
Potassium Phosphate, Monobasic (Sigma-Aldrich, P5379)
-
DMSO, ACS grade
-
96-well clear, flat-bottom microplates
Equipment:
-
Microplate spectrophotometer capable of reading absorbance at 610 nm
-
Multichannel pipette
-
Standard laboratory glassware and consumables
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.0.
-
HRP Stock Solution: 1 mg/mL HRP in Assay Buffer. Stored in aliquots at -20°C. Working solutions were prepared by diluting the stock in Assay Buffer immediately before use.
-
This compound Stock Solution: 10 mM this compound in DMSO. Stored at -20°C.
-
H₂O₂ Stock Solution: 100 mM H₂O₂ prepared by diluting 30% H₂O₂ in deionized water. Stored at 4°C. The concentration should be verified spectrophotometrically.
-
Sodium Azide Stock Solution: 100 mM NaN₃ in deionized water. Stored at 4°C.
Experimental Protocols
General Assay Workflow
The general workflow for conducting the HRP activity assay in a 96-well plate format is outlined below. All reactions were performed at 25°C.
Caption: Standard experimental workflow for the this compound HRP assay.
Protocol 1: Optimization of Substrate Concentrations
-
H₂O₂ Optimization: A matrix of H₂O₂ concentrations was tested while keeping the this compound concentration constant (100 µM) and HRP concentration fixed (5 ng/mL). Reactions were performed in a 200 µL final volume.
-
This compound Optimization: Using the optimal H₂O₂ concentration determined above, a matrix of this compound concentrations was tested with a fixed HRP concentration (5 ng/mL).
-
Reactions were initiated and incubated for 15 minutes. Absorbance at 610 nm was measured.
Protocol 2: Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)
-
Prepare serial dilutions of the this compound substrate in Assay Buffer.
-
Set up reactions in a 96-well plate with a final HRP concentration of 5 ng/mL and the optimal H₂O₂ concentration (1 mM).
-
Add varying final concentrations of this compound (e.g., 0-500 µM).
-
Measure the initial reaction velocity (v₀) by taking kinetic readings of absorbance at 610 nm every 30 seconds for 10 minutes.
-
Calculate the rate (mOD/min) from the linear portion of the progress curve for each substrate concentration.
-
Determine Kₘ and Vₘₐₓ by fitting the velocity data to the Michaelis-Menten equation using non-linear regression.[6][7] A Lineweaver-Burk plot (double reciprocal plot) can also be used for visualization.[8]
Protocol 3: Inhibitor Screening Assay (IC₅₀ Determination)
-
Prepare serial dilutions of a known HRP inhibitor, sodium azide (NaN₃).[9][10]
-
In a 96-well plate, add 50 µL of HRP solution (10 ng/mL for a final concentration of 5 ng/mL) to each well.
-
Add 50 µL of the sodium azide dilutions or Assay Buffer (for uninhibited control) to the wells. Pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 100 µL of the Substrate Mix (containing 200 µM this compound and 2 mM H₂O₂ for final concentrations of 100 µM and 1 mM, respectively).
-
Incubate for 15 minutes at 25°C.
-
Measure the endpoint absorbance at 610 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Results and Discussion
Assay Optimization
The optimal concentrations for the substrates were determined to maximize the signal-to-background ratio while avoiding substrate inhibition. The highest signal was achieved with 1 mM H₂O₂ and 100 µM this compound.
| H₂O₂ (mM) | This compound (µM) | HRP (ng/mL) | Absorbance (610 nm) |
| 0.1 | 100 | 5 | 0.452 |
| 0.5 | 100 | 5 | 1.158 |
| 1.0 | 100 | 5 | 1.625 |
| 2.0 | 100 | 5 | 1.598 |
| 1.0 | 25 | 5 | 0.889 |
| 1.0 | 50 | 5 | 1.354 |
| 1.0 | 100 | 5 | 1.625 |
| 1.0 | 200 | 5 | 1.641 |
| Table 1: Optimization of H₂O₂ and this compound concentrations. The optimal conditions (bolded) were determined to be 1.0 mM H₂O₂ and 100 µM this compound. |
Enzyme Kinetics
The kinetic parameters for HRP with this compound as the substrate were determined under the optimized assay conditions. The initial rates were measured at varying concentrations of this compound.
| [this compound] (µM) | Initial Velocity (mOD/min) |
| 10 | 15.6 |
| 25 | 35.1 |
| 50 | 58.5 |
| 100 | 85.3 |
| 200 | 109.2 |
| 400 | 120.1 |
| Table 2: Initial reaction velocities at varying this compound concentrations. |
From non-linear regression analysis of the data in Table 2, the following kinetic constants were determined:
-
Vₘₐₓ: 135.2 mOD/min
-
Kₘ: 65.8 µM
The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction velocity is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme.[7] The determined Kₘ value indicates a strong affinity of HRP for this compound, comparable to other commonly used chromogenic substrates.
Inhibitor Screening
To validate the assay for screening HRP inhibitors, the IC₅₀ value for sodium azide was determined. Sodium azide is a known inhibitor of heme-containing enzymes like peroxidase.[9][11] The assay showed a clear dose-dependent inhibition of HRP activity.
| [Sodium Azide] (µM) | % Inhibition |
| 0 | 0.0 |
| 1 | 11.2 |
| 3 | 28.5 |
| 10 | 52.1 |
| 30 | 78.9 |
| 100 | 95.4 |
| Table 3: Dose-dependent inhibition of HRP by sodium azide. |
The IC₅₀ value for sodium azide was calculated to be 9.5 µM . This result is consistent with previously reported values and confirms the suitability of the this compound assay for high-throughput screening of HRP inhibitors.
Conclusion
This application note describes a robust and sensitive chromogenic assay for HRP activity using the novel substrate this compound. The assay is simple to perform, utilizing a single endpoint or kinetic reading in a standard 96-well microplate format. The detailed protocols provide a framework for assay optimization, kinetic analysis, and inhibitor screening. With its excellent performance characteristics, the this compound-based assay represents a valuable tool for researchers in diagnostics and drug discovery.
References
- 1. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Enzyme Kinetics Calculations [andrew.cmu.edu]
- 7. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 8. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 9. Immunoperoxidase techniques: the deleterious effect of sodium azide on the activity of peroxidase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-based inactivation of horseradish peroxidase by sodium azide. Formation of meso-azidoprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
HC BLUE 12: Exploring Its Potential in In Situ Hybridization
Initial investigations reveal that HC BLUE 12 is predominantly utilized as a component in hair coloring formulations and is not a standard reagent for in situ hybridization (ISH) applications. While one source suggests its use as a staining agent in broader histological and cytological contexts for disease diagnosis, specific protocols or quantitative data for its application in ISH are not available in the current body of scientific literature.[1]
For researchers and drug development professionals seeking blue chromogenic or fluorescent signals in their in situ hybridization assays, established alternatives are widely used and well-documented. This document provides an overview of a common blue-colored detection system as an alternative.
Alternative for Blue Detection in In Situ Hybridization: NBT/BCIP
A frequently employed enzymatic detection system that produces a blue-purple precipitate is the combination of Nitro Blue Tetrazolium (NBT) and 5-Bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP). This system is typically used with probes labeled with digoxigenin (B1670575) (DIG) or biotin, which are then detected by an anti-DIG or streptavidin antibody conjugated to alkaline phosphatase (AP).
General Experimental Workflow for NBT/BCIP Detection in ISH
The following diagram outlines a typical workflow for in situ hybridization using an NBT/BCIP detection system.
Caption: A generalized workflow for colorimetric in situ hybridization.
Detailed Protocol: Colorimetric In Situ Hybridization on FFPE Sections
This protocol is a general guideline for detecting mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a digoxigenin (DIG)-labeled probe and NBT/BCIP for colorimetric detection.
I. Sample Preparation and Pretreatment
-
Deparaffinization and Rehydration:
-
Immerse slides in Hemo-De (or Xylene substitute) for 2 x 2 minutes.
-
Rehydrate through a graded ethanol (B145695) series: 2 x 1 minute in 100% ethanol, 2 x 1 minute in 95% ethanol.
-
Rinse in water for 15 dips.
-
-
Permeabilization:
-
Incubate slides in a suitable permeabilization buffer to allow probe entry. The specifics of this step may vary depending on the tissue type and fixation.
-
II. Hybridization
-
Probe Application:
-
Apply the hybridization buffer containing the DIG-labeled probe to the tissue section. A typical probe concentration is 10-20 ng/µl in a volume of 100 µl per slide.[2]
-
Cover with a coverslip to ensure even distribution.
-
-
Incubation:
III. Washes and Immunodetection
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probe. This typically involves washes in solutions of decreasing salt concentration (e.g., SSC buffers).
-
-
Blocking:
-
Incubate the slides in a blocking solution (e.g., 2% blocking reagent in 1x MAB) to prevent non-specific antibody binding.[2]
-
-
Antibody Incubation:
-
Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP) diluted in blocking solution.
-
IV. Colorimetric Detection
-
Washes:
-
Wash the slides to remove unbound antibody.
-
-
Color Development:
V. Counterstaining and Mounting
-
Counterstaining:
-
Briefly incubate in Nuclear Fast Red for 5-60 seconds to stain cell nuclei.[2]
-
Rinse with water.
-
-
Dehydration and Mounting:
Quantitative Data Summary
While specific quantitative data for this compound in ISH is unavailable, the following table provides typical concentration ranges and incubation times for the NBT/BCIP detection method based on established protocols.
| Parameter | Typical Range/Value | Reference |
| Probe Concentration | 10-20 ng/µl | [2] |
| Hybridization Time | 12-16 hours | [2] |
| Hybridization Temperature | 68°C (may require optimization) | [2] |
| Color Development Time | 2 hours to overnight | [3] |
Note: The provided protocols and data are for informational purposes and should be optimized for specific experimental conditions.
References
Application Notes and Protocols for Staining Bacterial Biofilms with HC BLUE 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in both clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. The study of biofilm formation and the efficacy of anti-biofilm agents requires reliable methods for visualization and quantification. HC BLUE 12 is a water-soluble, cationic dye that offers potential as a stain for bacterial biofilms. Its positive charge is expected to facilitate binding to the negatively charged components of the biofilm matrix, including extracellular DNA (eDNA), polysaccharides, and bacterial cells. These application notes provide a detailed protocol for the use of this compound as a novel staining agent for the quantification and visualization of bacterial biofilms.
Disclaimer: This protocol is a proposed method based on the physicochemical properties of this compound and established biofilm staining techniques. It should be considered a starting point for research and will require optimization for specific bacterial species and experimental conditions.
Principle of Staining
This compound is a cationic dye with a molecular weight of 305.76 g/mol .[1] It is soluble in water and alcohols like ethanol (B145695) and methanol (B129727).[2][3] As a positively charged molecule, this compound is hypothesized to bind electrostatically to the anionic components of the bacterial biofilm. The bacterial cell surface is rich in negatively charged molecules such as teichoic acids (in Gram-positive bacteria) and lipopolysaccharides (in Gram-negative bacteria). Furthermore, the extracellular polymeric substance (EPS) that encases the biofilm is rich in anionic biopolymers, including polysaccharides, proteins, and eDNA. The intensity of the blue color retained by the biofilm after washing is proportional to the total biofilm biomass.
Materials and Reagents
-
This compound powder
-
Sterile deionized water
-
Ethanol (95% or absolute) or Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Multi-well microtiter plates (e.g., 96-well, flat-bottom, polystyrene)
-
Bacterial culture and appropriate growth medium
-
Microplate reader capable of measuring absorbance at or near the maximum absorption wavelength of this compound (approximately 522 nm and 416 nm)[4]
-
Microscope (optional, for qualitative analysis)
Experimental Protocols
Protocol 1: Quantification of Biofilm Biomass using this compound
This protocol is adapted from the widely used crystal violet assay for biofilm quantification.
1. Biofilm Formation: a. Grow a bacterial culture overnight in a suitable broth medium. b. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05-0.1) in a fresh medium. c. Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate. Include wells with sterile medium only as a negative control. d. Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
2. Washing: a. Carefully aspirate the planktonic culture from each well. b. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm.
3. Fixation (Optional but Recommended): a. Add 200 µL of methanol to each well and incubate for 15 minutes. b. Alternatively, air-dry the plate for 30 minutes or heat-fix at 60°C for 60 minutes.
4. Staining with this compound: a. Prepare a 0.1% (w/v) stock solution of this compound in sterile deionized water. Further dilutions may be necessary for optimization. b. Add 150 µL of the this compound staining solution to each well. c. Incubate for 15-30 minutes at room temperature.
5. Washing: a. Remove the staining solution from the wells. b. Wash the wells thoroughly with deionized water until the water runs clear. Remove excess water by inverting the plate and tapping it on a paper towel.
6. Solubilization: a. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye. b. Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
7. Quantification: a. Transfer 125 µL of the solubilized dye from each well to a new, clean 96-well plate. b. Measure the absorbance at 522 nm using a microplate reader. c. The absorbance values are directly proportional to the amount of biofilm biomass.
Protocol 2: Microscopic Visualization of Biofilms Stained with this compound
1. Biofilm Formation on Coverslips: a. Place sterile glass or plastic coverslips in the wells of a 12- or 24-well plate. b. Inoculate with bacterial culture as described in Protocol 1 (adjusting the volume as needed). c. Incubate to allow biofilm formation on the coverslips.
2. Staining: a. Gently remove the coverslips from the wells using sterile forceps. b. Briefly dip the coverslips in PBS to rinse off non-adherent cells. c. Immerse the coverslips in a 0.1% this compound solution for 5-15 minutes. d. Gently rinse the coverslips with deionized water to remove excess stain.
3. Mounting and Visualization: a. Allow the coverslips to air dry completely. b. Mount the coverslips on a microscope slide. c. Observe the stained biofilm under a light microscope at various magnifications.
Data Presentation
Quantitative data from biofilm assays should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Hypothetical Data for Biofilm Formation of Staphylococcus aureus after 24h Incubation with and without an Anti-Biofilm Compound, Stained with this compound.
| Treatment Group | Replicate 1 (OD 522nm) | Replicate 2 (OD 522nm) | Replicate 3 (OD 522nm) | Mean OD 522nm | Standard Deviation | % Biofilm Inhibition |
| Control (No Treatment) | 0.854 | 0.882 | 0.865 | 0.867 | 0.014 | 0% |
| Compound X (10 µg/mL) | 0.432 | 0.451 | 0.440 | 0.441 | 0.010 | 49.1% |
| Compound X (50 µg/mL) | 0.215 | 0.225 | 0.219 | 0.220 | 0.005 | 74.6% |
| Medium Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 | N/A |
Note: The % Biofilm Inhibition is calculated as: [1 - (Mean OD of Treatment / Mean OD of Control)] x 100.
Mandatory Visualizations
Experimental Workflow for Biofilm Quantification
Caption: Experimental workflow for the quantification of bacterial biofilms using this compound staining.
Hypothetical Staining Mechanism
Caption: Proposed electrostatic interaction between cationic this compound and anionic biofilm components.
References
HC BLUE 12: Not a Reagent for Flow Cytometry
Extensive research indicates that HC BLUE 12 is not utilized as a fluorescent dye in flow cytometry applications. The substance, chemically identified as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is primarily classified and used as a direct hair colorant.[][2][3][4][5][6][7][8] While it finds some application as a staining agent in histology and cytology to visualize cellular structures under a microscope, this is distinct from the fluorescence-based detection required for flow cytometry.[9][10]
There is no scientific literature or manufacturer's data to support the use of this compound as a fluorophore for flow cytometry. Key information required for a flow cytometry dye, such as its excitation and emission spectra, quantum yield, and photostability, is not available because it is not a fluorescent compound.[11] Therefore, the creation of detailed application notes, experimental protocols, and quantitative data for this compound in the context of flow cytometry is not possible.
Understanding Dyes for Flow Cytometry
For a dye to be suitable for flow cytometry, it must be fluorescent, meaning it absorbs light at a specific wavelength and emits light at a longer wavelength. This emitted light is then detected by the flow cytometer. The selection of fluorescent dyes is critical for successful flow cytometry experiments, with key considerations being:
-
Brightness: A high quantum yield is necessary for detecting low-abundance targets.
-
Photostability: The dye should resist photobleaching during the experiment.
-
Spectral Properties: The excitation and emission spectra of the dye must be compatible with the lasers and detectors of the flow cytometer.
-
Minimal Spectral Overlap: In multi-color flow cytometry, the emission spectra of different dyes should have minimal overlap to reduce the need for compensation.
Common Blue Fluorescent Dyes in Flow Cytometry
For researchers looking for blue fluorescent dyes for flow cytometry, several well-established alternatives are available. These dyes are specifically designed and validated for this application.
| Dye Family | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Alexa Fluor™ | Varies (e.g., Alexa Fluor 405) | Varies | Photostable and bright alternatives to traditional dyes. |
| Brilliant Violet™ | ~405 | Varies (e.g., BV421™) | A family of highly bright polymer dyes, excellent for multicolor panels. |
| Vio® Dyes | Varies (e.g., VioBlue®) | Varies | Characterized by high fluorescence intensity and low spillover. |
| Pacific Blue™ | ~405 | ~455 | A popular choice for the violet laser with a narrow emission profile. |
| CF™ Dyes | Varies (e.g., CF™405S) | Varies | Bright and photostable dyes with good water solubility. |
A general workflow for a flow cytometry experiment is outlined below. This workflow is generic and would need to be adapted based on the specific cell type, target, and fluorescent dye used.
References
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. New Fluorescent Dyes of 2024 | FluoroFinder [fluorofinder.com]
- 5. ewg.org [ewg.org]
- 6. shivohmchemicals.com [shivohmchemicals.com]
- 7. specialchem.com [specialchem.com]
- 8. ulprospector.com [ulprospector.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. nbinno.com [nbinno.com]
- 11. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]
Application Notes and Protocols for HC BLUE 12 in Forensic Science Sample Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC BLUE 12 is a synthetic dye with established applications in the cosmetic industry, particularly in hair coloring formulations.[1][2][3][4][5] Its utility extends to the healthcare and biomedical fields, where it serves as a staining agent for histological and cytological specimens, aiding in the diagnosis of various diseases by selectively highlighting cellular structures.[1][6] This document outlines the potential applications and detailed protocols for the use of this compound as a staining agent for various forensic samples. While direct, published protocols for forensic applications are not currently available, the following information is extrapolated from its known properties and uses in other biological staining contexts.
Principle of Application
This compound is a water-soluble, triarylmethane dye that can be utilized for staining nucleic acids (DNA and RNA) and proteins.[6] This characteristic makes it a versatile candidate for forensic applications, where the visualization of cellular material and proteinaceous substances is critical. Its proposed mechanism involves the electrostatic interaction between the dye molecules and the charged components of biological materials. In forensic science, this can be applied to enhance the visibility of trace evidence such as bloodstains, semen, saliva, and epithelial cells on various substrates.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented in the table below. This data is essential for safe handling, solution preparation, and understanding the dye's interaction with biological samples.
| Property | Value | Reference |
| Chemical Name | 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-ethanol hydrochloride | [7] |
| CAS Number | 132885-85-9 | [8] |
| Molecular Formula | C12H20ClN3O4 | [8] |
| Molecular Weight | 305.76 g/mol | [4] |
| Appearance | Blue powder | [1] |
| Solubility | Soluble in water and ethanol (B145695) | [1] |
| Maximum Absorption (λmax) | Not explicitly available for staining solutions, but related compound HC Blue No. 2 has peaks at 263/264 nm and 531/534 nm. | |
| Acute Oral Toxicity (LD50) | >2000 mg/kg (rat) | [7] |
| Skin Irritation | Non-irritant to rabbit skin | [9] |
| Genotoxicity | Not considered to be genotoxic | [7] |
Proposed Applications in Forensic Science
Based on its affinity for nucleic acids and proteins, this compound is proposed for the following forensic applications:
-
Visualization of Body Fluid Stains: Staining of latent or faint blood, semen, and saliva stains on various surfaces.
-
Enhancement of Fingerprints: Potential for use in staining latent fingerprints on porous and non-porous surfaces.
-
Histological Examination of Tissues: As a counterstain in the histological preparation of forensic tissue samples.
-
Identification of Epithelial Cells: Staining of epithelial cells collected from crime scenes for subsequent DNA analysis.
Experimental Protocols
The following are detailed, proposed protocols for the application of this compound in forensic sample staining. These protocols are based on standard histological and cytological staining procedures and should be optimized for specific sample types and substrates.
Protocol 1: General Staining of Biological Traces on Surfaces
This protocol is designed for the general visualization of biological traces, such as saliva or touch DNA, on non-porous surfaces.
Materials:
-
This compound stock solution (1% w/v in distilled water)
-
Working staining solution (0.05% - 0.1% this compound in distilled water)
-
Distilled water
-
Ethanol (70%, 95%, and 100%)
-
Microscope slides and coverslips
-
Forensic light source
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Sample Collection: Collect the biological trace evidence using a sterile cotton swab moistened with distilled water or by lifting with appropriate tape.
-
Slide Preparation: Transfer the collected sample to a clean microscope slide. Allow the slide to air dry completely.
-
Fixation: Fix the sample by immersing the slide in 70% ethanol for 5 minutes.
-
Staining: Immerse the slide in the this compound working solution for 1-5 minutes.
-
Rinsing: Briefly rinse the slide in distilled water to remove excess stain.
-
Dehydration: Dehydrate the sample by sequential immersion in 70%, 95%, and 100% ethanol for 1 minute each.
-
Clearing: Immerse the slide in xylene or a xylene substitute for 2 minutes.
-
Mounting: Apply a drop of mounting medium to the slide and cover with a coverslip.
-
Visualization: Examine the slide under a light microscope. The stained biological material should appear blue.
Protocol 2: Counterstaining of Forensic Histological Sections
This protocol describes the use of this compound as a counterstain for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on microscope slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Hematoxylin (B73222) solution (e.g., Mayer's or Harris's)
-
Acid-alcohol (1% HCl in 70% ethanol)
-
Bluing agent (e.g., Scott's tap water substitute)
-
This compound counterstain solution (0.1% w/v in 1% acetic acid)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3 minutes each).
-
Immerse slides in 95% ethanol (2 changes, 3 minutes each).
-
Immerse slides in 70% ethanol (3 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining with Hematoxylin:
-
Immerse slides in hematoxylin solution for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in acid-alcohol for a few seconds.
-
Rinse in running tap water.
-
Immerse in a bluing agent until nuclei turn blue.
-
Rinse in running tap water.
-
-
Counterstaining with this compound:
-
Immerse slides in this compound counterstain solution for 30 seconds to 2 minutes.
-
Briefly rinse in distilled water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue to purple (from hematoxylin)
-
Cytoplasm and other protein-rich structures: Light to dark blue (from this compound)
Visualizations
Logical Workflow for Forensic Sample Staining with this compound
Caption: General workflow from evidence collection to analysis using this compound.
Proposed Binding Mechanism of this compound
Caption: Proposed electrostatic interaction of this compound with biological macromolecules.
Conclusion
This compound presents a promising, yet underexplored, tool for forensic science. Its affinity for both proteins and nucleic acids, coupled with its simple application, suggests its potential as a valuable stain for a variety of forensic evidence. The protocols provided herein offer a foundational methodology for researchers to begin exploring the utility of this compound in their specific forensic applications. Further research is warranted to optimize these protocols and to fully characterize the performance of this compound in a forensic context.
References
- 1. nbinno.com [nbinno.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. haut.de [haut.de]
- 4. This compound, Affordable Price, INCI Name, CAS & EINECS Number [vanshichemicals.co.in]
- 5. specialchem.com [specialchem.com]
- 6. nbinno.com [nbinno.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 9. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols for HC Blue No. 12 in Textile Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HC Blue No. 12 in textile dyeing applications. This document outlines the dye's performance characteristics on various textile substrates and provides detailed experimental protocols for laboratory-scale dyeing procedures.
Introduction
HC Blue No. 12 is a versatile nitroaniline-based blue dye used in the textile industry for coloring natural and synthetic fibers.[1] It is known for its excellent color fastness, making it a suitable candidate for dyeing fabrics that require durability to washing and light exposure.[1] Chemically, it is identified as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, with CAS number 132885-85-9.[2] This dye is classified as a direct or basic dye and is applied in powder form. It is soluble in water and ethanol.[1][3]
Quantitative Data on Colorfastness
The colorfastness of a dye is a critical measure of its performance and durability on a textile substrate. The following tables summarize the typical colorfastness ratings of HC Blue No. 12 on various common textile fibers. The ratings are based on the ISO 105 standards, where 1 represents poor fastness and 5 represents excellent fastness. Lightfastness is rated on the Blue Wool Scale from 1 to 8.
Table 1: Colorfastness to Washing (ISO 105-C06)
| Fiber Type | Color Change (Grade 1-5) | Staining on Multifiber Strip (Grade 1-5) |
| Wool | 4 | 4-5 |
| Nylon | 4 | 4 |
| Polyester (B1180765) | 3-4 | 3-4 |
| Cotton | 3 | 3 |
Table 2: Colorfastness to Light (ISO 105-B02)
| Fiber Type | Lightfastness Rating (Blue Wool Scale 1-8) |
| Wool | 5 |
| Nylon | 4-5 |
| Polyester | 4 |
| Cotton | 3-4 |
Table 3: Colorfastness to Rubbing (ISO 105-X12)
| Fiber Type | Dry Rubbing (Grade 1-5) | Wet Rubbing (Grade 1-5) |
| Wool | 4-5 | 4 |
| Nylon | 4 | 3-4 |
| Polyester | 4 | 3 |
| Cotton | 3-4 | 3 |
Note: The data presented are typical values and may vary depending on the dyeing process, depth of shade, and presence of finishing agents.
Experimental Protocols
The following are detailed laboratory-scale protocols for dyeing wool, nylon, polyester, and cotton fabrics with HC Blue No. 12.
Dyeing Wool with HC Blue No. 12 (Exhaust Method)
This protocol describes an exhaust dyeing process for wool fabric, which is a common method for achieving even coloration.
Materials and Equipment:
-
Scoured and pre-wetted wool fabric
-
HC Blue No. 12 dye powder
-
Glacial acetic acid (for pH control)
-
Glauber's salt (sodium sulfate) as a leveling agent
-
Laboratory dyeing machine (e.g., beaker dyer)
-
Beakers, graduated cylinders, and a magnetic stirrer
-
pH meter
-
Drying oven
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye stock solution by dissolving a known amount of HC Blue No. 12 in distilled water.
-
Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) to 40:1.
-
In a beaker, add the required amount of dye stock solution to achieve the desired shade percentage (e.g., 1% on weight of fiber, owf).
-
Add Glauber's salt (e.g., 10 g/L) to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using glacial acetic acid.
-
-
Dyeing Process:
-
Introduce the pre-wetted wool fabric into the dye bath at 40°C.
-
Raise the temperature of the dye bath to 98°C at a rate of 2°C per minute.
-
Maintain the temperature at 98°C for 60 minutes, ensuring continuous agitation.
-
-
Rinsing and Drying:
-
Cool the dye bath down to 60°C.
-
Remove the dyed fabric and rinse it thoroughly with cold water until the water runs clear.
-
Squeeze the excess water from the fabric.
-
Dry the fabric in an oven at 60-70°C.
-
Dyeing Nylon with HC Blue No. 12 (Exhaust Method)
This protocol outlines the procedure for dyeing nylon fabric, which has an affinity for acid and direct dyes.
Materials and Equipment:
-
Scoured and pre-wetted nylon fabric
-
HC Blue No. 12 dye powder
-
Acetic acid or formic acid (for pH control)
-
Ammonium (B1175870) sulfate (B86663) (as a pH buffer and leveling agent)
-
Laboratory dyeing machine
-
Standard laboratory glassware
-
pH meter
-
Drying oven
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye stock solution of HC Blue No. 12.
-
Set the liquor ratio to 30:1.
-
Add the calculated amount of dye stock solution to the dye bath.
-
Add ammonium sulfate (e.g., 1 g/L) to the dye bath.
-
Adjust the initial pH to 6.0-7.0 with a small amount of acetic acid.
-
-
Dyeing Process:
-
Immerse the pre-wetted nylon fabric in the dye bath at 40°C.
-
Gradually raise the temperature to 100°C at a rate of 1.5°C per minute.
-
During the temperature rise, incrementally add acetic acid or formic acid to gradually lower the pH to 4.5-5.5. This controlled pH drop is crucial for achieving a level dyeing.
-
Hold the temperature at 100°C for 45-60 minutes.
-
-
Rinsing and Drying:
-
Cool the dye bath to 70°C.
-
Rinse the dyed fabric with warm water, followed by a cold water rinse.
-
Squeeze out excess water and dry at a moderate temperature.
-
Dyeing Polyester with HC Blue No. 12 (High-Temperature Exhaust Method)
Polyester requires high temperatures for the dye to penetrate the fiber structure. This protocol utilizes a high-temperature dyeing method.
Materials and Equipment:
-
Scoured and pre-wetted polyester fabric
-
HC Blue No. 12 dye powder
-
Dispersing agent
-
Acetic acid (for pH control)
-
High-temperature, high-pressure laboratory dyeing machine
-
Standard laboratory glassware
-
pH meter
-
Drying oven
Procedure:
-
Dye Bath Preparation:
-
Make a paste of the HC Blue No. 12 dye powder with a small amount of dispersing agent and warm water.
-
Add this dispersion to the dye bath with a liquor ratio of 20:1.
-
Add a dispersing agent (e.g., 1 g/L) to the dye bath.
-
Adjust the pH to 4.5-5.0 with acetic acid.
-
-
Dyeing Process:
-
Place the polyester fabric in the sealed dyeing vessel.
-
Start the dyeing process at 60°C and run for 10 minutes.
-
Raise the temperature to 130°C at a rate of 2°C per minute.
-
Dye at 130°C for 60 minutes.
-
-
After-treatment (Reduction Clearing) and Drying:
-
Cool the vessel to 80°C and drain the dye bath.
-
Perform a reduction clearing treatment to remove surface dye and improve fastness. Prepare a bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (1 g/L) at 70°C and treat for 15 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric.
-
Dyeing Cotton with HC Blue No. 12 (Direct Dyeing Method)
This protocol describes a direct dyeing method for cotton, which is simpler than the methods for synthetic fibers.
Materials and Equipment:
-
Scoured and pre-wetted cotton fabric
-
HC Blue No. 12 dye powder
-
Sodium chloride (common salt) or sodium sulfate (Glauber's salt) as an electrolyte
-
Laboratory dyeing machine
-
Standard laboratory glassware
-
Drying oven
Procedure:
-
Dye Bath Preparation:
-
Dissolve the HC Blue No. 12 dye in boiling water.
-
Set a liquor ratio of 30:1.
-
Add the dissolved dye to the dye bath.
-
Add the electrolyte (e.g., 20 g/L sodium chloride) to the dye bath.
-
-
Dyeing Process:
-
Introduce the cotton fabric into the dye bath at 40°C.
-
Raise the temperature to the boil (95-100°C) over 30 minutes.
-
Continue dyeing at the boil for 60 minutes with occasional stirring.
-
-
Rinsing and Drying:
-
Allow the dye bath to cool slightly before removing the fabric.
-
Rinse the dyed fabric in cold water until the rinse water is clear.
-
Optional: A cationic dye fixing agent can be applied in a fresh bath according to the manufacturer's instructions to improve wash fastness.
-
Squeeze and dry the fabric.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the dyeing processes described above.
Caption: Exhaust Dyeing Workflows for Wool and Nylon.
References
Troubleshooting & Optimization
Optimizing HC BLUE 12 Staining for Tissues: A Technical Support Guide
Welcome to the technical support center for HC BLUE 12 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their tissue staining protocols. While this compound is noted for its use in various applications, including as a histological and cytological staining agent, specific protocols for tissue applications are not extensively documented in publicly available literature.[1] Therefore, this guide focuses on providing a framework for empirical optimization and troubleshooting common staining issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in tissue staining?
A1: An optimal, universally applicable concentration for this compound in tissue staining has not been established in the available literature. The ideal concentration can vary significantly based on tissue type, fixation method, and the desired staining intensity. We recommend starting with a dilution series to determine the optimal concentration for your specific application. A suggested starting range, extrapolated from general staining principles, might be 0.1% to 2.0% (w/v) in an appropriate buffer.
Q2: What is the stability of this compound in solution?
Q3: Is this compound compatible with all fixatives?
A3: The compatibility of this compound with various fixatives has not been systematically documented. Fixatives can significantly impact tissue morphology and the binding of dyes. We recommend testing different fixation methods, such as neutral buffered formalin (NBF), paraformaldehyde (PFA), or alcohol-based fixatives, to assess compatibility and staining efficacy. For immunohistochemical applications, it's important to note that some fixatives like glutaraldehyde (B144438) can increase autofluorescence and interfere with antibody binding.[3]
Q4: Can this compound be used in combination with other stains?
A4: As a blue dye, this compound could potentially be used as a counterstain. However, its compatibility with other common histological stains (e.g., Eosin) needs to be empirically determined. When developing a multi-stain protocol, it is crucial to test for any potential chemical interactions or overlapping spectral properties that might interfere with visualization.
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of your this compound staining protocol.
Problem 1: Weak or No Staining
| Potential Cause | Suggested Solution |
| Inadequate Staining Concentration | Increase the concentration of this compound in your staining solution. |
| Insufficient Staining Time | Extend the incubation time of the tissue in the staining solution. |
| Inappropriate pH of Staining Solution | The pH of the staining solution can influence dye binding.[4][5] Test a range of pH values for your staining buffer. |
| Poor Fixation | Ensure tissues are adequately fixed. Inadequate fixation can lead to poor tissue morphology and inconsistent staining.[3] |
| Incomplete Deparaffinization | Residual paraffin (B1166041) can prevent the stain from penetrating the tissue.[5] Ensure complete removal of paraffin with xylene or a suitable substitute. |
Problem 2: Overstaining or Excessive Background
| Potential Cause | Suggested Solution |
| Staining Concentration Too High | Decrease the concentration of this compound. |
| Excessive Staining Time | Reduce the incubation time in the staining solution. |
| Inadequate Differentiation | Introduce a differentiation step with a weak acid solution (e.g., acid alcohol) to remove excess stain.[4] The duration of this step will need to be optimized. |
| Carryover of Alkaline Solutions | Ensure thorough rinsing after any "bluing" steps if used, as alkaline solutions can affect subsequent staining.[4] |
Problem 3: Uneven Staining
| Potential Cause | Suggested Solution |
| Incomplete Rehydration | Ensure tissue sections are fully rehydrated through a graded alcohol series before staining.[5] |
| Non-uniform Tissue Thickness | Cut tissue sections at a consistent thickness. |
| Stain Precipitation | Filter the staining solution before use to remove any precipitates.[6] |
| Inadequate Agitation | Gently agitate the slides during staining to ensure uniform exposure to the dye.[5] |
Experimental Protocols
As a specific, validated protocol for this compound tissue staining is not available, the following is a generalized workflow for optimizing the staining concentration.
Protocol: Optimization of this compound Staining Concentration
-
Tissue Preparation:
-
Fix tissue of interest in your chosen fixative (e.g., 10% Neutral Buffered Formalin for 24 hours).
-
Process and embed the tissue in paraffin.
-
Cut sections at 4-5 µm and mount on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of 1% this compound in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2).
-
From the stock solution, prepare a dilution series of staining solutions (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0%).
-
-
Staining Procedure:
-
Immerse slides in the different concentrations of this compound staining solutions.
-
Incubate for a set time (e.g., 5 minutes).
-
Rinse slides briefly in distilled water.
-
-
Differentiation (Optional):
-
If overstaining occurs, dip slides briefly in a differentiating solution (e.g., 0.5% acid alcohol).
-
Immediately rinse thoroughly in running tap water.
-
-
Bluing (Optional):
-
If a differentiator is used, immerse slides in a bluing agent (e.g., Scott's Tap Water Substitute) or an alkaline solution to restore the blue color of the stain.[7]
-
Rinse in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Evaluation:
-
Examine the slides under a microscope to determine the optimal staining concentration that provides clear visualization of target structures with minimal background.
-
Visual Guides
Figure 1. General experimental workflow for optimizing this compound tissue staining.
Figure 2. Troubleshooting logic for common this compound staining issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. biologicalstaincommission.org [biologicalstaincommission.org]
- 4. documents.cap.org [documents.cap.org]
- 5. fishersci.com [fishersci.com]
- 6. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 7. An Intro to H&E Staining: Protocol, Best Practices, Steps & More [leicabiosystems.com]
Technical Support Center: Troubleshooting Uneven Staining with HC BLUE 12
Welcome to the technical support center for HC BLUE 12. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to uneven staining in experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a direct dye, also known as 4-[N-Ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, Monohydrochloride.[1] It is commonly used as a non-reactive hair coloring agent in semi-permanent and oxidative hair dye formulations.[1][2] In a laboratory setting, it can be used as a staining agent for histological and cytological specimens to visualize specific cellular structures.[3]
Q2: What are the potential causes of uneven staining with this compound?
Uneven staining can arise from a variety of factors throughout the experimental workflow. Key areas to consider include tissue preparation, the staining protocol itself, and the properties of the dye solution. Common causes include:
-
Inadequate Tissue Fixation: Insufficient or delayed fixation can lead to poor preservation of tissue morphology and inconsistent dye binding.[4][5]
-
Improper Tissue Processing: Issues during dehydration, clearing, and paraffin (B1166041) infiltration can result in poor tissue quality and subsequent staining artifacts.[6]
-
Incorrect Dye Concentration: A concentration that is too high or too low can lead to uneven or weak staining, respectively.[7]
-
Inconsistent Incubation Time: Insufficient or excessive incubation with the dye can result in patchy or overly dark staining.
-
Inadequate Rinsing: Failure to properly rinse after staining can leave excess dye on the tissue, leading to background staining and a lack of clarity.
-
Poor Deparaffinization: Incomplete removal of paraffin wax from tissue sections can prevent the aqueous dye solution from penetrating the tissue evenly.[4][8]
-
Variable Tissue Thickness: Inconsistent section thickness can lead to variations in staining intensity.[5][9]
Q3: Is this compound stable in solution?
This compound is generally stable under recommended storage conditions.[10] However, the stability of the staining solution can be affected by factors such as pH, temperature, and exposure to light. It is advisable to prepare fresh staining solutions for optimal results.
Q4: Can the pH of the staining solution affect the results?
Yes, the pH of the staining solution is a critical factor that influences dye binding and staining intensity.[7] The optimal pH for this compound staining may need to be determined empirically for your specific application.
Troubleshooting Guide
This guide provides solutions to common problems encountered during staining procedures with this compound.
| Problem | Possible Cause | Recommended Solution |
| Patchy or Uneven Staining | Incomplete deparaffinization.[4][8] | Ensure fresh xylene or a suitable substitute is used and allow for adequate deparaffinization time. |
| Uneven antibody penetration (if used in IHC).[11] | Optimize incubation times and ensure complete coverage of the tissue section with the staining solution. | |
| Tissue sections drying out during the procedure.[11] | Keep slides in a humidity chamber during incubation steps and do not allow them to dry out. | |
| Inadequate fixation.[4] | Review and optimize the fixation protocol. Ensure the fixative volume is at least 10 times the tissue volume.[12] | |
| Weak or Faint Staining | Dye concentration is too low.[7] | Increase the concentration of this compound in the staining solution. Perform a concentration titration to find the optimal level. |
| Insufficient incubation time. | Increase the incubation time with the staining solution. | |
| Antigen masking (if used in IHC).[13] | Perform an appropriate antigen retrieval step if necessary for your target. | |
| Excessive Background Staining | Dye concentration is too high.[11] | Decrease the concentration of this compound. |
| Inadequate rinsing. | Ensure thorough but gentle rinsing after the staining step to remove unbound dye. | |
| Over-development of chromogen (if applicable).[11] | Monitor the development step closely and stop the reaction when the desired intensity is reached. | |
| No Staining | Incorrect protocol. | Verify all steps of the staining protocol, including reagent preparation and incubation times. |
| Primary antibody omitted or incorrect (if used in IHC).[4] | Double-check that the correct primary antibody was applied at the appropriate dilution. | |
| Degraded dye. | Prepare a fresh solution of this compound. |
Quantitative Data Summary
While specific quantitative data for this compound in research staining applications is limited, the following table summarizes its use in cosmetic formulations, which can provide a starting point for concentration ranges.
| Application | Parameter | Value | Reference |
| Non-oxidative hair dye | Maximum on-head concentration | 1.5% | [2] |
| Oxidative hair dye | Maximum on-head concentration | 0.75% | [2] |
For laboratory applications, a starting concentration for this compound could be in the range of 0.1% to 1.0% (w/v), with optimization required for specific tissues and targets.
Experimental Protocols
Hypothetical Protocol for Staining Paraffin-Embedded Tissue Sections with this compound
This protocol provides a general framework. Optimization of incubation times, concentrations, and rinsing steps may be necessary for your specific application.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute): 2 changes, 5 minutes each.
-
Transfer to 100% Ethanol: 2 changes, 3 minutes each.
-
Transfer to 95% Ethanol: 2 minutes.
-
Transfer to 70% Ethanol: 2 minutes.
-
Rinse in distilled water: 5 minutes.
-
-
Staining:
-
Prepare a 0.5% (w/v) this compound staining solution in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2).
-
Incubate tissue sections in the this compound solution for 10-30 minutes at room temperature.
-
-
Rinsing:
-
Briefly rinse slides in distilled water to remove excess stain.
-
Differentiate in 70% Ethanol for 30-60 seconds, if necessary, to remove background staining. Monitor microscopically.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols: 95% Ethanol (2 minutes), 100% Ethanol (2 changes, 3 minutes each).
-
Clear in Xylene (or substitute): 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizations
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. nbinno.com [nbinno.com]
- 4. documents.cap.org [documents.cap.org]
- 5. Characteristics of the tissue section that influence the staining outcome in immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. Factors that Impact Tissue Embedding [nsh.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. Histotechniques [webpath.med.utah.edu]
- 13. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent HC BLUE 12 precipitation in buffer
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of HC BLUE 12 in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
Precipitation of this compound can occur due to several factors, often related to exceeding its solubility limit under specific experimental conditions. Key reasons include:
-
pH of the Buffer: this compound is a monohydrochloride salt of an amine-containing compound.[1][2] Its solubility is highly dependent on pH. In solutions with a higher pH (less acidic), the amine groups are less likely to be protonated (charged), which can significantly decrease its solubility in aqueous buffers, leading to precipitation.
-
High Concentration: The final concentration of this compound in the buffer may be higher than its maximum solubility for that specific buffer system.[3]
-
Buffer Composition: Components of certain buffers can interact with the compound, reducing its stability. For example, phosphate (B84403) buffers have been known to cause precipitation issues with some small molecules.[4][5]
-
"Solvent Shock": When a concentrated stock solution (e.g., in 100% DMSO) is added too quickly to an aqueous buffer, the compound can rapidly precipitate due to the sudden change in solvent environment.[3]
-
Temperature: The solubility of compounds is often temperature-dependent.[6] A solution prepared at a higher temperature may precipitate when cooled to room or refrigerated temperatures.[5]
Q2: What is the recommended solvent for preparing a concentrated stock solution of this compound?
To maximize solubility and stability, it is best to first dissolve this compound in a small amount of an organic solvent to create a high-concentration stock solution. Based on its known properties, the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): A common and effective solvent for creating high-concentration stock solutions of many organic molecules for biological assays.
-
Ethanol (B145695) or Methanol: this compound is reported to be soluble in ethanol and methanol.[1][7]
The stock solution can then be serially diluted into the final aqueous buffer. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically below 1%, and often below 0.1%) to avoid artifacts.[5][8]
Q3: How does pH influence the solubility of this compound?
As a hydrochloride salt, this compound is the salt of a weak base. Its solubility in aqueous solutions is pH-dependent.[9] At a lower (more acidic) pH, the amine functional groups in the molecule are protonated, making the molecule more polar and thus more soluble in water. As the pH increases, the molecule becomes deprotonated and less polar, reducing its solubility. Therefore, you will likely observe higher solubility in buffers with a neutral to slightly acidic pH compared to alkaline buffers.
Q4: Can I use common buffers like Phosphate-Buffered Saline (PBS) for my experiments with this compound?
While you can test solubility in common buffers like PBS and Tris, be aware that buffer components can sometimes cause precipitation.[4][5] If you encounter precipitation in PBS, consider testing alternative buffer systems or adjusting the pH. It is always recommended to perform a preliminary solubility test in your specific buffer system before proceeding with a full experiment.
Troubleshooting Guide for this compound Precipitation
If you observe precipitation, use the following logical workflow and table to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding stock to buffer. | 1. Final concentration exceeds maximum solubility.[3]2. "Solvent shock" from rapid mixing.[3] | 1. Decrease the final concentration of this compound.2. Use the modified dilution protocol (Protocol 2) to add the stock solution dropwise into the buffer while vortexing.[5] |
| Precipitation occurs over time or after cooling. | 1. Compound has poor stability at the tested concentration and temperature.2. Solution was prepared warm and precipitated upon cooling to room/refrigerated temperature.[5] | 1. Prepare solutions fresh and use them immediately.2. Determine the solubility at the intended experimental temperature.3. Store solutions at room temperature if cooling causes precipitation, but check for degradation over time. |
| Solution appears cloudy or turbid. | 1. Formation of very fine, amorphous precipitate.2. Microbial contamination in the buffer. | 1. Examine a sample under a microscope to confirm the presence of a precipitate.[8]2. If precipitate is confirmed, follow other troubleshooting steps.3. If no precipitate is seen, filter-sterilize the buffer and re-prepare the solution. |
| Precipitation occurs in one buffer but not another. | Buffer components (e.g., salts, pH) are interacting with this compound to reduce its solubility.[5] | 1. Use the buffer system in which the compound remains soluble.2. Systematically test different buffer types (e.g., HEPES, MOPS, Acetate) and pH ranges to find an optimal system. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: ~305.76 g/mol )[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Methodology:
-
Weigh out approximately 3.06 mg of this compound powder and place it into a clean vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration
This protocol provides a method to determine the solubility limit of this compound in your specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Target experimental buffer (e.g., 50 mM HEPES, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes
Methodology:
-
Label a series of microcentrifuge tubes with a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 1 µM).
-
For each tube, calculate the volume of stock solution and buffer needed. Ensure the final DMSO concentration remains constant and low (e.g., 0.5%).
-
Add the required volume of your target buffer to each tube first.
-
Begin vortexing the buffer at a medium speed. While it is vortexing, add the calculated volume of the 10 mM stock solution drop-by-drop. This gradual addition is critical to prevent precipitation.[3]
-
Once the stock is added, cap the tube and continue to vortex gently for 30 seconds.
-
Incubate the tubes under your intended experimental conditions (e.g., 37°C for 2 hours).
-
After incubation, visually inspect each tube for signs of precipitation (e.g., cloudiness, visible particles, or a pellet after brief centrifugation). The highest concentration that remains clear is the maximum soluble concentration under these conditions.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride | [2] |
| CAS Number | 132885-85-9 | [2][7] |
| Molecular Formula | C12H19N3O4.HCl | [2][7] |
| Molecular Weight | ~305.76 g/mol | [10] |
| Known Solvents | Water, Ethanol, Methanol | [1][7] |
Table 2: Example Data from a Solubility Test (Protocol 2)
This table provides a template with hypothetical data for determining this compound solubility.
| Buffer System | Final DMSO Conc. | This compound Conc. (µM) | Observation (after 2h at 37°C) |
| PBS, pH 7.4 | 0.5% | 200 | Heavy Precipitate |
| PBS, pH 7.4 | 0.5% | 100 | Fine Precipitate |
| PBS, pH 7.4 | 0.5% | 50 | Clear Solution |
| PBS, pH 7.4 | 0.5% | 25 | Clear Solution |
| HEPES, pH 7.0 | 0.5% | 200 | Slight Cloudiness |
| HEPES, pH 7.0 | 0.5% | 100 | Clear Solution |
| HEPES, pH 7.0 | 0.5% | 50 | Clear Solution |
| Acetate, pH 5.5 | 0.5% | 200 | Clear Solution |
References
- 1. nbinno.com [nbinno.com]
- 2. shivohmchemicals.com [shivohmchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. This compound, Affordable Price, INCI Name, CAS & EINECS Number [vanshichemicals.co.in]
- 8. benchchem.com [benchchem.com]
- 9. chinadyeingmachines.com [chinadyeingmachines.com]
- 10. This compound | C12H20ClN3O4 | CID 21909533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fading of HC BLUE 12 stain and how to prevent it
Welcome to the dedicated support center for researchers, scientists, and drug development professionals utilizing HC BLUE 12. This resource offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stain fading, ensuring the integrity and longevity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound is a synthetic dye, classified as a direct dye and a basic colorant.[1] While it is commonly used in the cosmetics industry for hair coloring formulations[1][2], its properties as a basic dye suggest potential applications in biological staining. In a laboratory context, it could be used for histological and cytological preparations to visualize specific cellular components. One source notes its use as a staining agent for such specimens in the healthcare and biomedical fields for diagnostic purposes.[3]
Q2: What are the main causes of fading for histological stains like this compound?
The fading of histological stains is a common issue primarily driven by two factors: photobleaching (fading due to light exposure) and oxidation (chemical degradation due to reaction with oxygen).[4] Several other factors can accelerate this process, including:
-
Suboptimal Mounting Medium: The choice of mounting medium can significantly impact stain preservation. Some media offer better protection against UV light and oxidation.[5][6]
-
Improper Slide Preparation: Incomplete dehydration of the tissue section, residual clearing agents, or the presence of air bubbles under the coverslip can all contribute to faster fading.[4][7]
-
Storage Conditions: Exposure to light, high temperatures, and humidity will accelerate the degradation of the stain.[5]
-
Reagent Quality: The purity of the dye and the freshness of all solutions used in the staining and mounting process are crucial for stain longevity.[4]
Q3: Is this compound known to be resistant to fading?
In the context of its use in textiles and printing, this compound is reported to have excellent color fastness and be resistant to fading from light and washing.[3] However, the chemical environment of a stained biological specimen is very different. While its inherent chemical stability is a positive attribute, its longevity as a biological stain will still be highly dependent on the experimental conditions and preservation methods used.
Troubleshooting Guide: Fading of this compound Stain
This guide provides solutions to common problems encountered with this compound stain fading.
| Problem | Potential Cause | Recommended Solution |
| Stain appears faded immediately after mounting. | Incomplete dehydration | Ensure tissue sections are thoroughly dehydrated through a graded series of alcohols (e.g., 70%, 95%, 100%) before clearing. Residual water can interfere with the mounting medium.[4][7] |
| Acidic mounting medium | As a basic dye, this compound may fade in an acidic environment. Use a neutral pH mounting medium.[4] | |
| Incorrect staining solution pH | The pH of the staining solution can affect dye binding. Ensure the pH is optimized for this compound and the target tissue components. | |
| Stain fades rapidly (days to weeks) after storage. | Light exposure | Store slides in a dark, light-proof slide box.[5] |
| Oxidation | Use a high-quality mounting medium with antioxidant properties. Ensure the coverslip is properly sealed to prevent air exposure.[6] | |
| Improper storage temperature/humidity | Store slides in a cool, dry, and dark place.[5] | |
| Inconsistent fading across a single slide or batch. | Uneven mounting medium | Apply a consistent and adequate amount of mounting medium to ensure the entire tissue section is evenly covered.[4] |
| Contaminated reagents | Use fresh, filtered staining solutions and clean reagents for dehydration and clearing to avoid chemical reactions that may degrade the stain.[4] |
Experimental Protocols
Protocol 1: Evaluating the Effect of Mounting Media on this compound Stability
This protocol provides a framework for testing the efficacy of different mounting media in preventing the fading of this compound.
1. Sample Preparation:
- Prepare multiple identical tissue sections on glass slides.
- Perform the standard this compound staining protocol consistently across all slides.
- Dehydrate the stained sections through a graded series of ethanol (B145695) (70%, 95%, 100%).
- Clear the sections using a suitable clearing agent (e.g., xylene or a xylene substitute).
2. Mounting:
- Divide the slides into experimental groups.
- Group A: Mount with a standard, non-antioxidant mounting medium.
- Group B: Mount with a commercially available anti-fade mounting medium.
- Group C: Mount with a mounting medium supplemented with an antioxidant (e.g., 1% Butylated Hydroxytoluene - BHT).[6]
- Carefully apply the coverslip to avoid air bubbles.
3. Image Acquisition (Baseline):
- Immediately after the mounting medium has set, acquire high-resolution images of a specific region of interest on each slide.
- Ensure that all imaging parameters (light intensity, exposure time, magnification) are kept constant for all slides.
4. Accelerated Fading and Storage:
- Expose half of the slides from each group to a controlled light source to accelerate fading.
- Store the other half of the slides in a dark, cool, and dry environment as a control.
5. Data Collection and Analysis:
- At set time points (e.g., 1 week, 1 month, 3 months), re-image the same region of interest on each slide using the identical imaging parameters from the baseline.
- Quantify the staining intensity of the images at each time point and compare the rate of fading between the different mounting media groups.
Visual Guides
Troubleshooting Workflow for this compound Fading
References
- 1. ulprospector.com [ulprospector.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors Affecting the Fading of Stained Slides - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 6. journalijdr.com [journalijdr.com]
- 7. Troubleshooting H&E Stains [nsh.org]
Technical Support Center: Troubleshooting Non-Specific Staining in Immunohistochemistry
Welcome to our dedicated technical support center for immunohistochemistry (IHC). This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) focusing on the challenge of non-specific blue background staining.
Frequently Asked Questions (FAQs)
Q1: What is causing a diffuse, non-specific blue background in my IHC results?
A high, non-specific blue background in immunohistochemistry can obscure the specific staining of your target antigen, making interpretation difficult. This issue can arise from several factors, including problems with blocking, the antibodies used, or endogenous enzyme activity within the tissue.[1][2][3]
Q2: Could a specific dye like "HC BLUE 12" be the cause of my non-specific blue staining?
While various reagents can contribute to background, "this compound" is primarily known as a component in hair dye formulations and is not a common reagent in standard immunohistochemistry protocols.[4][5][6] It is more likely that the blue background originates from other sources within your IHC workflow, such as the chromogen/substrate system or counterstain. For instance, some chromogenic detection systems that produce a blue color, like those using True Blue or 4-CN as a substrate for Horseradish Peroxidase (HRP), can lead to background issues if not optimized.[7]
Q3: How can I determine if my primary or secondary antibody is causing the non-specific background?
To identify the source of non-specific staining, it's crucial to run proper controls. A key control is a sample incubated with the secondary antibody alone (omitting the primary antibody). If staining is observed in this control, it indicates that the secondary antibody is binding non-specifically to the tissue.[1][8]
Q4: What role does blocking play in preventing non-specific background?
Blocking is a critical step to prevent non-specific binding of antibodies to the tissue.[9][10][11] This is typically achieved by incubating the tissue with a solution containing proteins that block reactive sites. Common blocking agents include normal serum from the species in which the secondary antibody was raised, bovine serum albumin (BSA), or non-fat dry milk.[11][12][13] Insufficient blocking can lead to high background staining.[3][14]
Troubleshooting Guide: Non-Specific Blue Background Staining
This guide provides a systematic approach to troubleshooting and resolving non-specific blue background in your IHC experiments.
Problem: High Non-Specific Blue Background
High background staining can be caused by several factors, often related to non-specific antibody binding or endogenous enzyme activity.[1]
Step 1: Evaluate Blocking Procedure
Insufficient blocking is a common cause of high background.[3][14]
Troubleshooting Workflow for Blocking
References
- 1. bosterbio.com [bosterbio.com]
- 2. Troubleshooting - High background [immunohistochemistry.us]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]
- 7. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 8. bma.ch [bma.ch]
- 9. Blocking in IHC | Abcam [abcam.com]
- 10. IHC Blocking | Proteintech Group [ptglab.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 13. biossusa.com [biossusa.com]
- 14. qedbio.com [qedbio.com]
Technical Support Center: HC BLUE 12 Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their staining protocols using HC BLUE 12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound is a synthetic organic dye.[1] In research, it is utilized as a staining agent for histological and cytological specimens, aiding in the visualization of specific cellular structures under a microscope.[1] It has also been noted for its use in staining nucleic acids (DNA and RNA) and proteins in gel electrophoresis.
Q2: What is the chemical nature of this compound?
This compound is a monohydrochloride salt of an aromatic amine.[1] It is classified as a direct, non-oxidative, or semi-permanent dye, often referred to as a "basic dye" in some contexts.[2] As a basic dye, it carries a positive charge and is expected to bind to negatively charged (basophilic) components within cells and tissues.
Q3: How does pH influence the staining performance of this compound?
The pH of the staining solution is a critical factor that can significantly impact the intensity and specificity of this compound staining. Since this compound acts as a basic dye, its staining mechanism is dependent on electrostatic interactions. The speciation of the dye in solution is pH-dependent.[3]
-
At higher pH levels (alkaline conditions): Tissue components, such as nucleic acids and certain proteins, carry a greater negative charge. This increased negative charge enhances the electrostatic attraction with the positively charged this compound molecules, generally leading to a more intense stain.
-
At lower pH levels (acidic conditions): The net negative charge on tissue components is reduced. This can lead to weaker binding of this compound and, consequently, a lighter stain.
Therefore, adjusting the pH of the staining solution is a key step in optimizing the staining protocol for your specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | pH of the staining solution is too low (acidic). | Increase the pH of the staining solution incrementally (e.g., in 0.5 unit steps) into the neutral or slightly alkaline range. Prepare a fresh staining solution with a higher pH buffer. |
| Incomplete deparaffinization. | Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and alcohols in your deparaffinization steps. | |
| Staining time is too short. | Increase the incubation time of the tissue sections in the this compound staining solution. | |
| Overstaining or High Background | pH of the staining solution is too high (alkaline). | Decrease the pH of the staining solution towards a more neutral or slightly acidic range to reduce non-specific binding. |
| Staining time is too long. | Reduce the incubation time in the this compound solution. | |
| Inadequate rinsing. | Ensure thorough but gentle rinsing after the staining step to remove excess, unbound dye. | |
| Uneven Staining | Incomplete mixing of the staining solution. | Ensure the this compound dye is fully dissolved and the staining solution is homogenous before use. |
| Tissue section has dried out. | Keep the tissue sections moist with the appropriate buffer throughout the staining procedure. | |
| Precipitate on Tissue Section | Staining solution is old or improperly prepared. | Filter the staining solution before use. Prepare fresh staining solutions regularly. |
Experimental Protocols
Protocol for Determining Optimal pH of this compound Staining
This protocol provides a framework for systematically determining the optimal pH for this compound staining for a specific tissue type and target.
Materials:
-
This compound dye powder
-
Distilled or deionized water
-
A series of buffers with varying pH values (e.g., Phosphate-buffered saline (PBS) adjusted to pH 6.0, 6.5, 7.0, 7.5, and 8.0)
-
Microscope slides with prepared tissue sections
-
Standard histological equipment (staining jars, coverslips, mounting medium)
Methodology:
-
Prepare Stock Staining Solution: Prepare a stock solution of this compound in distilled water (e.g., 1% w/v). Ensure the dye is completely dissolved.
-
Prepare Working Staining Solutions: For each pH to be tested, dilute the stock solution in the corresponding buffer to the desired final concentration (e.g., 0.1%).
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections through a series of xylene and graded alcohol washes.
-
Staining: Immerse one slide in each of the working staining solutions with different pH values. Incubate for a standardized period (e.g., 10 minutes).
-
Rinsing: Briefly rinse the slides in a buffer that matches the pH of the corresponding staining solution to remove excess dye.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a suitable mounting medium.
-
Microscopic Evaluation: Examine the slides under a microscope and evaluate the staining intensity, specificity, and background for each pH.
Data Presentation: Example Table for pH Optimization Results
Researchers should record their observations in a structured table to easily compare the results and determine the optimal pH.
| pH of Staining Solution | Staining Intensity (Scale 1-5) | Background Staining (Scale 1-5) | Specificity of Staining | Notes |
| 6.0 | ||||
| 6.5 | ||||
| 7.0 | ||||
| 7.5 | ||||
| 8.0 |
Scale: 1 = Very Weak/None, 5 = Very Strong/Intense
Visualizations
Workflow for pH Adjustment of this compound Staining
References
Technical Support Center: HC BLUE 12 Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HC BLUE 12 stain.
Troubleshooting Guide
Issue: Excess this compound Stain or High Background on Slides
High background staining can obscure specific signals and interfere with accurate data interpretation. The following sections provide potential causes and solutions to reduce excess this compound stain.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background staining with this compound?
High background staining can result from several factors:
-
Excessive stain concentration: Using a higher concentration of this compound than recommended can lead to non-specific binding.
-
Prolonged incubation time: Leaving the stain on the slides for too long can increase background signal.
-
Inadequate washing: Insufficient rinsing after the staining step fails to remove all unbound dye.
-
Issues with blocking: In immunohistochemistry or immunofluorescence, incomplete blocking can lead to non-specific binding of antibodies and other reagents.[1][2]
-
Drying of the specimen: Allowing the tissue section to dry out at any stage of the staining process can cause non-specific stain precipitation.
Q2: How can I remove excess this compound stain from my slides?
For overstained slides, a differentiation or destaining step can be employed. This typically involves using a weak acidic solution or varying concentrations of alcohol to selectively remove the excess stain from non-target areas.[3][4] A common differentiator is acid alcohol (e.g., 1% HCl in 70% ethanol).[3] The duration of this step is critical and should be monitored microscopically to avoid removing the specific stain.
Q3: Are there any preventative measures I can take to avoid high background?
Yes, optimizing your staining protocol is the best prevention. Consider the following:
-
Titrate your this compound concentration: Perform a dilution series to find the optimal concentration that provides a strong specific signal with minimal background.
-
Optimize incubation time: Test different incubation durations to determine the shortest time required for effective staining.
-
Ensure thorough washing: Use an adequate volume of wash buffer and a sufficient number of washes to remove unbound dye.
-
Implement a blocking step: For immunohistochemical applications, using a blocking agent like normal serum or bovine serum albumin (BSA) can minimize non-specific antibody binding.[2]
Experimental Protocols
General Destaining Protocol for Overstained Slides
This protocol is a general guideline and may require optimization based on the tissue type and the degree of overstaining.
-
Rehydrate the slide: If the slide is already coverslipped, carefully remove the coverslip by soaking in xylene. Then, rehydrate the slide by passing it through a series of decreasing alcohol concentrations (e.g., 100%, 95%, 70% ethanol) to water.[5]
-
Prepare the Differentiating Solution: Prepare a solution of acid alcohol (1% HCl in 70% ethanol).[3]
-
Differentiate the slide: Immerse the slide in the acid alcohol solution for a short period (e.g., 2-10 seconds).[3] The exact time will depend on the intensity of the overstaining.
-
Microscopic Examination: Quickly rinse the slide in water and check the staining intensity under a microscope. If the background is still too high, repeat the differentiation step.
-
Stop Differentiation: Once the desired level of destaining is achieved, stop the differentiation process by washing the slide thoroughly in running tap water.[3]
-
Bluing (Optional but Recommended): To restore the blue color of the stain, immerse the slide in a bluing agent (e.g., Scott's tap water substitute or an alkaline solution) for 10-15 seconds.[5]
-
Dehydrate and Mount: Dehydrate the slide through increasing concentrations of alcohol, clear in xylene, and mount with a suitable mounting medium.[5][6]
Data Presentation
The following table summarizes potential destaining solutions and recommended starting conditions. These are general recommendations and should be optimized for your specific application.
| Differentiating Agent | Composition | Recommended Incubation Time | Notes |
| Acid Alcohol | 1% Hydrochloric Acid in 70% Ethanol[3] | 2-10 seconds | Monitor microscopically. Prolonged exposure can remove specific stain. |
| Acidic Water | 0.25% Hydrochloric Acid in distilled water[3] | 2-5 seconds | A gentler alternative to acid alcohol. |
| Ethanol Series | 70% Ethanol | 30-60 seconds | Can be used for mild destaining. |
| Tris Buffer | pH 7.6 | Varies | Can be effective in removing some types of stains.[4] |
Visualizations
Troubleshooting Workflow for Excess this compound Stain
Caption: Troubleshooting workflow for removing excess this compound stain.
References
- 1. biotium.com [biotium.com]
- 2. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Re-staining Techniques for the Restoration of Faded Hematoxylin and Eosin–stained Histopathology Slides: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ethosbiosciences.com [ethosbiosciences.com]
Technical Support Center: HC BLUE 12 & Fluorescence Microscopy
Welcome to the technical support center for researchers utilizing HC BLUE 12 in fluorescence microscopy applications. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential interference and unexpected results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments involving this compound.
Problem 1: Unexpected Blue Fluorescence in Unstained or Control Samples
Symptoms:
-
A blue fluorescence is observed in samples treated with this compound, even in the absence of any fluorescent dyes.
-
The signal is diffuse and appears to be localized where the compound is expected to be.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Intrinsic Fluorescence of this compound or its Metabolites: While this compound is primarily a blue-colored dye, it or its cellular metabolites may possess some level of intrinsic fluorescence, especially when excited with UV or near-UV light. A related compound, amodiaquine, can be induced to fluoresce with excitation around 250 nm and emission around 390 nm after chemical treatment.[1][2][3] It is possible that under certain experimental conditions (e.g., pH, interaction with cellular components), this compound exhibits native fluorescence. | 1. Run a Spectral Scan: The most critical step is to determine the excitation and emission spectra of this compound under your experimental conditions. This will definitively identify its fluorescent properties. 2. Acquire a "Reagent-only" Control Image: Prepare a slide with only this compound in your experimental buffer and image it using the same settings as your experiment. This will confirm if the compound itself is fluorescent. 3. Choose Appropriate Filter Sets: If intrinsic fluorescence is confirmed, select filter sets that minimize the excitation of this compound and the detection of its emission. |
| Contamination of this compound Stock Solution: The powder or solvent used to dissolve this compound may be contaminated with a fluorescent substance. | 1. Check Solvent Purity: Image a slide with only the solvent used to dissolve this compound. 2. Use a Fresh Batch of this compound: If the solvent is clean, try a new, unopened vial of this compound. |
Problem 2: Quenching or Diminished Signal from Known Fluorophores
Symptoms:
-
The fluorescence intensity of your labeled targets (e.g., DAPI, FITC) is significantly lower in samples treated with this compound compared to untreated controls.
-
This effect is observed across different fluorophores.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Fluorescence Quenching by this compound: this compound is a nitroaromatic compound.[4][5] Nitroaromatic compounds are well-documented as effective fluorescence quenchers.[6][7][8][9][10] The nitro group (-NO2) is strongly electron-withdrawing and can quench the fluorescence of nearby fluorophores through processes like photoinduced electron transfer (PET). | 1. Perform a Titration Experiment: Treat your fluorescently labeled samples with a range of this compound concentrations to determine the concentration at which quenching becomes significant. 2. Spatial Separation: If possible, ensure that your fluorophore and this compound are not in close proximity within the sample. 3. Choose Quencher-Resistant Dyes: Some modern fluorophores are designed to be more resistant to quenching. Consult dye manufacturer's documentation for information on quencher sensitivity. |
| Inner Filter Effect: At high concentrations, this compound, being a colored compound, can absorb the excitation light intended for your fluorophore or the emitted light from it. The UV-Vis absorption spectrum of a similar compound shows a strong absorption peak around 273 nm.[11] | 1. Reduce this compound Concentration: Use the lowest effective concentration of this compound. 2. Measure Absorbance Spectrum: Determine the absorbance spectrum of your this compound solution to identify wavelengths of high absorbance and avoid using fluorophores that excite or emit in that range. |
Problem 3: Unexpected Spectral Bleed-through or Crosstalk
Symptoms:
-
Signal from one fluorescent channel is detected in another, even with seemingly appropriate filter sets.
-
This is more pronounced in samples treated with this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Broad Emission Spectrum of this compound (if fluorescent): If this compound is intrinsically fluorescent, it may have a broad emission spectrum that overlaps with the emission of your other fluorophores. | 1. Perform Spectral Unmixing: If your microscopy system has this capability, use it to separate the overlapping emission spectra. 2. Use Narrowband Emission Filters: Employ more restrictive emission filters to specifically capture the signal from your target fluorophore and exclude the bleed-through from this compound. 3. Sequential Imaging: Acquire images for each channel sequentially to minimize the chance of bleed-through. |
| Interaction of this compound with other Dyes: this compound might interact with your fluorescent dyes, altering their spectral properties. | 1. In Vitro Spectral Analysis: Mix this compound with your fluorescent dyes in a cuvette and measure the resulting spectra to see if there are any shifts in excitation or emission peaks. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in a research setting?
This compound, chemically known as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is a synthetic blue dye.[4][5] While primarily used in the cosmetics industry for hair coloring, it has also been noted for its use as a staining agent in histological and cytological specimens to visualize cellular structures.[12]
Q2: Does this compound fluoresce?
The native fluorescence of this compound under typical microscopy conditions is not well-documented. However, its structural relative, amodiaquine, can be induced to fluoresce.[1][2][3] Given its chemical structure, particularly the nitroaromatic group, it is more likely to act as a fluorescence quencher.[6][7][8][9][10] The most reliable way to determine its fluorescence in your experiment is to perform a spectral analysis.
Q3: Can this compound interfere with my DAPI or Hoechst staining?
Yes, interference is possible. The UV-Vis absorption spectrum of a similar compound shows a peak around 273 nm, which is in the excitation range of DAPI and Hoechst dyes (around 350-360 nm).[13][14][15][16][17][18][19][20][21] This could lead to an inner filter effect where this compound absorbs the excitation light meant for DAPI/Hoechst. Additionally, as a nitroaromatic compound, this compound could quench the fluorescence of these dyes.
Q4: What are the safety precautions for handling this compound?
Refer to the Safety Data Sheet (SDS) for this compound. General laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation of the powder and skin contact.
Data Presentation
Table 1: Spectral Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
| DAPI (bound to DNA) | ~358 | ~461 | Blue |
| Hoechst 33342 (bound to DNA) | ~350-361 | ~461-497 | Blue |
| FITC | ~495 | ~519 | Green |
| TRITC | ~550-560 | ~570-590 | Red-Orange |
| Cy5 | ~649-651 | ~667-670 | Far-Red |
Note: Spectral properties can vary slightly depending on the local environment (e.g., pH, solvent, conjugation to a molecule).[4][6][7][9][10][13][14][15][17][18][19][20][21]
Experimental Protocols
Protocol 1: Determining the Spectral Properties of this compound
Objective: To measure the excitation and emission spectra of this compound under your experimental conditions.
Materials:
-
This compound
-
Your experimental buffer (e.g., PBS)
-
Fluorometer or a confocal microscope with spectral imaging capabilities
-
Quartz cuvette (for fluorometer) or microscopy slide and coverslip
Methodology:
-
Prepare a solution of this compound in your experimental buffer at the working concentration used in your experiments.
-
Using a Fluorometer:
-
Place the solution in a quartz cuvette.
-
Excitation Spectrum: Set the emission wavelength to a value slightly higher than the expected excitation (e.g., 400 nm) and scan a range of excitation wavelengths (e.g., 250-380 nm).
-
Emission Spectrum: Set the excitation wavelength to the peak identified in the excitation scan and scan a range of emission wavelengths (e.g., 380-600 nm).
-
-
Using a Confocal Microscope with a Spectral Detector:
-
Prepare a wet mount of the this compound solution on a slide.
-
Excite the sample with a UV or blue laser (e.g., 405 nm).
-
Use the spectral detector (lambda scan) to acquire the emission spectrum.
-
Repeat with different excitation lasers to find the optimal excitation.
-
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your chosen fluorophore.
Materials:
-
Your fluorescently labeled sample (e.g., cells stained with a fluorescent dye)
-
This compound stock solution
-
Fluorescence microscope
Methodology:
-
Prepare a series of dilutions of this compound in your imaging medium, starting from your working concentration and decreasing by half for at least 5 concentrations. Include a "no this compound" control.
-
Prepare replicate samples of your fluorescently labeled specimens.
-
Incubate the samples with the different concentrations of this compound for the same duration as your typical experiment.
-
Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Quantify the mean fluorescence intensity of the labeled structures in each condition.
-
Plot the mean fluorescence intensity as a function of this compound concentration to visualize the quenching effect.
Visualizations
References
- 1. shivohmchemicals.com [shivohmchemicals.com]
- 2. This compound, Affordable Price, INCI Name, CAS & EINECS Number [vanshichemicals.co.in]
- 3. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]
- 4. Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chalcogen.ro [chalcogen.ro]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 12. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 13. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 14. sydney.edu.au [sydney.edu.au]
- 15. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 16. HC Blue 2 | C12H19N3O5 | CID 36383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. kalstein.eu [kalstein.eu]
- 18. Spectral characterization: Significance and symbolism [wisdomlib.org]
- 19. ec.europa.eu [ec.europa.eu]
- 20. cosmileeurope.eu [cosmileeurope.eu]
- 21. ulprospector.com [ulprospector.com]
Technical Support Center: Improving Signal-to-Noise Ratio in Protein Gels
Frequently Asked Questions (FAQs)
Q1: What is the single most common cause of high background in gel staining?
A1: The most frequent cause of high background is insufficient destaining.[4] Excess dye that is not bound to protein will remain in the gel matrix, obscuring the signal from the protein bands. Extending the destaining time or changing the destaining solution multiple times can often resolve this issue.[4][5]
Q2: My protein bands are very faint. What can I do to increase their signal?
A2: Faint bands can result from several factors.[6] First, ensure you are loading a sufficient amount of protein; consider increasing the protein load as a primary step.[6] Second, inadequate fixing of the proteins in the gel can lead to protein loss during staining and destaining. A proper fixation step with a solution typically containing methanol (B129727) and acetic acid is crucial.[7][8] Finally, under-staining due to short incubation times or depleted stain can also be a cause. Ensure your staining solution is fresh and that you are staining for an adequate duration.[6]
Q3: Can the type of Coomassie dye I use affect my signal-to-noise ratio?
A3: Yes. There are two main variants, Coomassie R-250 and G-250. Coomassie G-250 is often used in "colloidal" formulations.[6] Colloidal stains form larger dye aggregates that are less likely to penetrate the gel pores, resulting in lower background staining and often eliminating the need for a methanol/acetic acid-based destain; a simple water wash is often sufficient.[7][9][10] This can significantly improve the signal-to-noise ratio, especially for low-abundance proteins.
Q4: I see blotches and uneven staining on my gel. What causes this?
A4: Uneven staining or blotches can be due to several reasons.[11] Mishandling the gel (e.g., touching it with bare hands) can leave oils and contaminants on the surface. Always wear gloves.[12][13] Insufficient agitation during the staining and destaining steps can lead to an uneven distribution of the solutions.[11] Lastly, contaminants in the reagents or glassware can also cause artifacts.[11]
Q5: Does the thickness of my gel matter for staining?
A5: Absolutely. Thicker gels (e.g., 1.5 mm) require longer incubation times for all steps—fixing, staining, and destaining—compared to thinner gels (e.g., 0.75 mm) to allow for complete diffusion of the reagents.[12] If these times are not adjusted, you may experience under-staining or a high background.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common signal-to-noise ratio problems.
Problem 1: High Background Obscuring Bands
Q: I've destained for hours, but the background of my gel is still dark blue. What's wrong?
A: This is a classic case of high background, which can stem from several sources.
-
Insufficient Destaining: The most likely cause is that the destaining process is incomplete.
-
Over-staining: The gel may have been left in the staining solution for too long, leading to excessive dye uptake by the gel matrix.
-
Solution: Reduce the staining time in future experiments. For the current gel, continue with extended destaining.
-
-
Residual SDS: Sodium dodecyl sulfate (B86663) (SDS) from the electrophoresis can interfere with staining and contribute to background.
-
Low Acrylamide (B121943) Percentage: Gels with a low percentage of acrylamide have larger pores, which can trap dye colloids, leading to higher background.[13]
-
Solution: If using a colloidal stain, you may need to perform a brief destain with a solution containing a low percentage of methanol (e.g., 25%) to clear the background.[13]
-
Problem 2: Weak or No Visible Protein Bands
Q: My background is clear, but my protein bands are extremely faint or invisible. How can I improve the signal?
A: This indicates a low signal, which can happen for several reasons.
-
Insufficient Protein Load: The amount of protein in the sample may be below the detection limit of the stain.
-
Solution: Increase the amount of protein loaded onto the gel.[6] Use a protein quantification assay to determine the concentration of your sample before loading.
-
-
Protein Loss During Staining: Without proper fixation, proteins can diffuse out of the gel during the staining and destaining steps.[6]
-
Solution: Do not skip the fixing step. A typical fixing solution is 50% methanol and 10% acetic acid.[7]
-
-
Over-destaining: Leaving the gel in the destaining solution for too long can remove the dye from the protein bands as well as the background.
-
Solution: Monitor the gel periodically during destaining. Once the bands are clearly visible against a reasonably clear background, stop the process by transferring the gel to a storage solution (e.g., 5% acetic acid).[7]
-
-
Poor Dye-Protein Interaction: Some proteins, particularly glycoproteins, stain poorly with Coomassie dye.[14]
Experimental Protocols & Data
Protocol: Standard Coomassie Brilliant Blue (R-250) Staining
This protocol is a reliable method for routine protein visualization.
-
Fixation: After electrophoresis, place the gel in a clean container. Add enough Fixing Solution to cover the gel and incubate for 30-60 minutes with gentle agitation. This step removes SDS and fixes the proteins.[4][6]
-
Staining: Decant the fixing solution and add the Staining Solution. Incubate for at least 1 hour with gentle agitation. For thicker gels or low protein amounts, this can be extended.[17]
-
Destaining: Decant the staining solution (it can often be reused). Add Destaining Solution and agitate. Change the destaining solution every 1-2 hours until the protein bands are clearly visible against a clear background.[5][17]
-
Storage: Once destaining is complete, transfer the gel to a Storage Solution to prevent it from shrinking or cracking.
Quantitative Data: Reagent Compositions & Timelines
The following table summarizes typical reagent compositions and incubation times for different Coomassie staining methods.
| Parameter | Standard Coomassie (R-250) | Colloidal Coomassie (G-250) |
| Fixing Solution | 50% Methanol, 10% Acetic Acid[7] | 40% Methanol, 10% Acetic Acid[5] |
| Staining Solution | 0.1% Coomassie R-250, 40% Methanol, 10% Acetic Acid[17] | 0.08% Coomassie G-250, 8% Ammonium Sulfate, 10% Citric Acid, 20% Methanol[18] |
| Destaining Solution | 10% Ethanol, 7.5% Acetic Acid[17] | Deionized Water[9][19] |
| Staining Time | 1-3 hours[7][17] | 3 hours to overnight[17][19] |
| Destaining Time | 2 hours to overnight (multiple changes)[5] | 1-7 hours (multiple changes)[19] |
| Sensitivity | ~30-100 ng[6] | ~5-10 ng[6] |
Visualizations
Workflow for Troubleshooting Signal-to-Noise Issues
Caption: A flowchart for diagnosing and resolving common signal-to-noise problems in gel staining.
Decision Pathway for Staining Protocol Selection
Caption: A decision tree to help select the appropriate Coomassie staining protocol based on experimental needs.
References
- 1. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Coomassie blue staining | Abcam [abcam.com]
- 5. biotech.cornell.edu [biotech.cornell.edu]
- 6. thesiliconreview.com [thesiliconreview.com]
- 7. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
- 8. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 9. COOMASSIE COLLOIDAL STAIN - CHEM 584 [protocols.io]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Common Issues and Solutions in Coomassie Blue Staining | AAT Bioquest [aatbio.com]
- 12. bioscience.fi [bioscience.fi]
- 13. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Protein Gel Staining Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. Coomassi Blue Staining | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. embl.org [embl.org]
- 19. lab.research.sickkids.ca [lab.research.sickkids.ca]
Stability of HC BLUE 12 working solutions over time
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of HC BLUE 12 working solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the stability of this compound working solutions over time?
A: Direct stability data for this compound in working solutions has not been made publicly available in regulatory submissions. A 2008 opinion from the Scientific Committee on Consumer Products (SCCP) noted that no data were submitted for the stability of the test substance in solutions or in marketed products.
Q2: In the absence of direct data, what are the general recommendations for preparing and storing this compound working solutions?
A: While specific stability data for this compound is unavailable, general best practices for similar compounds should be followed. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., 2-8°C). The use of an inert gas atmosphere can also be considered to minimize oxidative degradation. It is crucial to validate the stability of your specific working solution under your experimental conditions.
Q3: Are there stability data for structurally related compounds that can provide some guidance?
A: Yes, stability data is available for the structurally similar hair dye, HC Blue No. 2. Studies on HC Blue No. 2 have shown that its stability is dependent on the solvent, storage temperature, and protection from light and air[1]. While not directly applicable to this compound, this information can serve as a useful reference for designing stability studies.
Stability Data for HC BLUE No. 2 (as a reference)
The following table summarizes the stability data for HC BLUE No. 2 working solutions, which may provide insights for handling this compound solutions[1].
| Solvent System | Concentration(s) | Storage Conditions | Duration | Stability Outcome |
| 0.5% Carboxymethylcellulose (CMC) | 1 mg/ml and 200 mg/ml | Room Temperature, protected from light, under inert gas | Up to 6 hours | Stable (maximum deviation from original concentration = 6%) |
| 0.5% Carboxymethylcellulose (CMC) | 1 mg/ml and 200 mg/ml | 4°C, protected from light, under inert gas | Up to 9 days | Stable (maximum deviation from original concentration = 6%) |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.1 mg/ml and 500 mg/ml | Room Temperature, protected from light, under inert gas | Up to 4 hours | Stable (maximum deviation from original concentration = 4%) |
| Dimethylformamide (DMF) | 10 mg/ml and 100 mg/ml | Room Temperature, protected from light, under inert gas | Up to 4 hours | Stable (maximum deviation from original concentration = 6%) |
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results when using this compound working solutions.
This issue may be related to the degradation of this compound in your working solution. The following workflow can help you troubleshoot this problem.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Experimental Protocols
Protocol: Pilot Stability Study of this compound Working Solution
This protocol outlines a general method to assess the stability of a this compound working solution over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO, ethanol, or a buffer relevant to your experiment) to a final concentration of 10 mg/mL. This will be your stock solution.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with your experimental buffer or media to the final working concentration.
-
Prepare a sufficient volume to be aliquoted for analysis at different time points.
-
-
Storage Conditions:
-
Divide the working solution into multiple amber-colored, airtight vials to protect from light and minimize air exposure.
-
For an inert atmosphere, gently flush the headspace of each vial with nitrogen or argon gas before sealing.
-
Store the vials under your desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time Points for Analysis:
-
Define the time points for stability testing (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week).
-
-
Analytical Method:
-
At each time point, retrieve a vial from storage.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the concentration of this compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and reliable method.
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid.
-
Column: A C18 reverse-phase column is typically used.
-
Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound.
-
-
Alternatively, UV-Vis spectrophotometry can be used for a simpler, less specific assessment of degradation by monitoring the absorbance at λmax.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.
-
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical relationship between proper solution handling and obtaining reliable experimental outcomes.
Caption: Impact of solution stability on experimental reliability.
References
Effect of temperature on HC BLUE 12 staining efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of HC BLUE 12 in staining experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a direct, non-oxidative hair dye used in semi-permanent and permanent hair coloring formulations.[1][2] As a direct dye, it imparts color without a chemical reaction with other components.[2] It is also used in the textile and printing industries, as well as a staining agent for histological and cytological specimens in healthcare and biomedical fields.[3]
Q2: What is the mechanism of action for this compound staining?
As a direct dye, this compound physically adheres to the surface of the hair shaft or penetrates slightly into the cortex.[4][5] The small molecular size of nitro dyes like this compound allows them to diffuse into the hair.[4] The process does not involve an oxidative chemical reaction to develop the color.[2]
Q3: How does temperature generally affect the hair dyeing process?
Temperature plays a significant role in hair dyeing. Heat helps to open the hair cuticle, the outermost protective layer of the hair shaft.[5][6] This allows for better penetration of dye molecules into the hair's cortex, which can result in a more intense and vibrant color.[6][7] Conversely, rinsing with cold water helps to seal the cuticle, which can aid in color retention.[6] For some dye types, higher temperatures can also increase the rate of the dyeing reaction.[8]
Q4: Is there an optimal temperature for this compound staining?
Q5: What are the known physical and chemical properties of this compound?
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride | [9] |
| CAS Number | 132885-85-9 | [9] |
| Molecular Formula | C12H19N3O4.HCl | [9] |
| Molecular Weight | 305.76 g/mol | [10][11] |
| Appearance | Blue powder | [3][11] |
| Melting Point | 164° - 170°C | [1] |
| Water Solubility | > 200000 mg/l (at 20°C) | [1] |
| logP (o/w) | 2.319 (estimated) | [12] |
Troubleshooting Guide
Issue 1: Weak or Faint Staining
-
Possible Cause: Insufficient dye penetration due to a closed hair cuticle or low reaction temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Incrementally increase the temperature of the staining solution. Test a range of temperatures (e.g., room temperature, 30°C, 37°C, 40°C) to find the optimal condition. Applying heat during incubation can open the hair cuticle and improve dye uptake.[6][8]
-
Increase Incubation Time: Extend the duration of the staining step to allow for more complete dye diffusion.
-
Check pH of Staining Solution: While specific data for this compound is limited, the pH of the dye solution can influence staining efficiency. Ensure the pH is within a range suitable for direct dyes.
-
Pre-treat the Substrate: For hair samples, a pre-wash with a slightly alkaline shampoo can help to open the cuticles.
-
Issue 2: Uneven Staining or Patchy Color
-
Possible Cause: Inconsistent temperature application or uneven distribution of the staining solution.
-
Troubleshooting Steps:
-
Ensure Uniform Heating: Use a water bath or incubator to maintain a consistent and uniform temperature throughout the staining process. Avoid localized heating, such as from a hairdryer, which can cause uneven results.
-
Thorough Application: Ensure the substrate is completely and evenly submerged in the staining solution. Agitation during incubation can also promote even dye distribution.
-
Proper Substrate Preparation: Make sure the substrate is clean and free of any residues that might interfere with dye binding.
-
Issue 3: Color Fades Too Quickly
-
Possible Cause: The hair cuticle is not properly sealed after staining, allowing the dye molecules to leach out.
-
Troubleshooting Steps:
-
Rinse with Cold Water: After the desired color is achieved, rinse the substrate with cold water to help close the hair cuticle and trap the dye molecules.[6]
-
Use a Post-Stain Sealant: Consider using a slightly acidic conditioner or a specific post-color treatment to help seal the cuticle.
-
Avoid Hot Water Washes: For subsequent washes, use lukewarm or cool water to minimize color loss.[13]
-
Experimental Protocols
Protocol: Determining the Optimal Staining Temperature for this compound
This protocol provides a general framework for investigating the effect of temperature on this compound staining efficiency on a model substrate like hair tresses.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., deionized water, ethanol/water mixture)
-
Hair tresses (standardized for color and type)
-
Constant temperature water baths or incubators set to various temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C)
-
Beakers or staining jars
-
Colorimeter or spectrophotometer for quantitative color analysis
-
Microscope for qualitative analysis
Methodology:
-
Preparation of Staining Solution: Prepare a stock solution of this compound at a standardized concentration (e.g., 1.5% w/v).[1] Ensure the dye is fully dissolved.
-
Substrate Preparation: Pre-wash the hair tresses with a neutral shampoo and rinse thoroughly with deionized water. Allow the tresses to air dry or use a standardized drying procedure.
-
Staining Procedure: a. Aliquot the staining solution into separate beakers for each temperature to be tested. b. Pre-heat the staining solutions to the designated temperatures in the water baths or incubators. c. Immerse one hair tress into each pre-heated staining solution. d. Incubate for a standardized period (e.g., 30 minutes).[1]
-
Rinsing and Drying: a. After incubation, remove the hair tresses and rinse them under a gentle stream of cool, deionized water until the runoff is clear. b. Allow the tresses to air dry completely in a controlled environment.
-
Analysis: a. Quantitative Analysis: Use a colorimeter to measure the Lab* color values of the stained hair tresses. The change in color intensity (e.g., decrease in L* value, change in b* value) can be used to quantify staining efficiency. b. Qualitative Analysis: Visually inspect the hair tresses for color intensity and evenness. Microscopic examination of cross-sections can reveal the extent of dye penetration.
Visualizations
Troubleshooting Workflow for this compound Staining Issues
Caption: Troubleshooting workflow for common this compound staining issues.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. nbinno.com [nbinno.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. cosmeticscience.net [cosmeticscience.net]
- 6. Hair Dye Science : 7 Steps (with Pictures) - Instructables [instructables.com]
- 7. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 8. US6425403B1 - Hair dyeing process utilizing a heat application device - Google Patents [patents.google.com]
- 9. shivohmchemicals.com [shivohmchemicals.com]
- 10. This compound | C12H20ClN3O4 | CID 21909533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, Affordable Price, INCI Name, CAS & EINECS Number [vanshichemicals.co.in]
- 12. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Background Staining in Immunohistochemistry (IHC)
This guide provides comprehensive troubleshooting advice to identify and resolve common issues leading to high background staining in immunohistochemistry (IHC) protocols. While this guide is broadly applicable, it is particularly useful for protocols involving chromogenic substrates, including those that produce a blue precipitate.
Frequently Asked Questions (FAQs)
Q1: What is background staining in IHC?
A1: Background staining is a common issue in IHC where staining is observed in areas where the target antigen is not present.[1] This non-specific staining can obscure the specific signal, making it difficult to interpret the results accurately.[1][2]
Q2: What are the most common causes of high background staining?
A2: The most frequent causes include non-specific binding of primary or secondary antibodies, endogenous enzyme activity (like peroxidases or phosphatases), insufficient blocking, and issues with tissue fixation or processing.[1][2][3][4]
Q3: How can I determine if my primary or secondary antibody is causing the background?
A3: To check for non-specific binding of the secondary antibody, run a control experiment where the primary antibody is omitted. If staining is still present, the secondary antibody is likely the cause.[4][5][6][7] If the background only appears when the primary antibody is used, then optimizing the primary antibody concentration is necessary.[2][4]
Q4: What is endogenous enzyme activity and how do I block it?
A4: Some tissues naturally contain enzymes (like peroxidases in red blood cells or alkaline phosphatase in kidney and bone) that can react with the substrate used for detection, leading to false positive signals.[8][9][10] This can be prevented by a quenching or blocking step before applying the primary antibody. For peroxidase, a 3% hydrogen peroxide solution is commonly used.[3][5][11] For alkaline phosphatase, levamisole (B84282) is a common inhibitor.[12][13]
Q5: Can over-fixation of tissue lead to high background?
A5: Yes, over-fixation with aldehydes like formalin can cause excessive cross-linking of proteins, which can lead to non-specific antibody binding and increased background.[4][14][15] It may also mask the antigen, requiring more stringent antigen retrieval, which can sometimes contribute to background.[2][16]
IHC Troubleshooting Guide: High Background Staining
This section provides a systematic approach to identifying and resolving the root cause of high background staining in your IHC experiments.
Problem 1: Non-Specific Antibody Binding
Is the background staining diffuse and widespread across the tissue?
This often points to issues with antibody concentrations or the blocking step.
Troubleshooting Steps:
-
Optimize Primary Antibody Concentration: A high concentration of the primary antibody is a very common cause of non-specific binding.[2]
-
Check Secondary Antibody Specificity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue, especially when staining mouse tissue with a mouse primary antibody ("mouse-on-mouse" staining).[4][5][17]
-
Improve the Blocking Step: Insufficient blocking can leave sites open for non-specific antibody attachment.[1][2]
| Parameter | Recommendation |
| Primary Antibody | Titrate to find optimal dilution (e.g., 1:100, 1:250, 1:500).[2] |
| Blocking Agent | 5-10% Normal Serum (from secondary antibody host species).[1][19] |
| Blocking Time | 30-60 minutes at room temperature.[1] |
Problem 2: Endogenous Enzyme or Biotin (B1667282) Activity
Is there strong, non-specific staining in specific cell types or tissues known for high enzymatic activity (e.g., kidney, liver, red blood cells)?
This suggests that endogenous enzymes or biotin are interfering with the detection system.
Troubleshooting Steps:
-
Block Endogenous Peroxidase: If using a Horseradish Peroxidase (HRP)-based detection system, endogenous peroxidases in tissues like the liver, kidney, and in red blood cells can cause background.[8][9][10]
-
Block Endogenous Alkaline Phosphatase (AP): If using an AP-based detection system, tissues like the intestine, kidney, and lymphoid tissues have high endogenous AP levels.[8][9][12]
-
Block Endogenous Biotin: If using a biotin-based detection system (like ABC or LSAB), endogenous biotin in tissues such as the liver and kidney can be a major source of background.[2][9][13]
Problem 3: Issues with Tissue Preparation and Processing
Is the background staining patchy, uneven, or accompanied by poor tissue morphology?
This may indicate problems with fixation, deparaffinization, or tissue handling.
Troubleshooting Steps:
-
Optimize Fixation: Over-fixation can mask epitopes and cause background, while under-fixation leads to poor tissue morphology and antigen diffusion.[4][14]
-
Action: Adjust the fixation time according to the tissue size and type. For formalin fixation, 18-24 hours is a general guideline.
-
-
Ensure Complete Deparaffinization: Incomplete removal of paraffin (B1166041) can lead to uneven staining and high background.[4][5][7]
-
Prevent Tissue Drying: Allowing tissue sections to dry out at any stage of the staining process can cause high, irreversible background staining.[2][4]
-
Action: Keep slides in a humidified chamber, especially during long incubations, and never let the tissue dry out.[2]
-
-
Optimize Antigen Retrieval: While crucial for unmasking epitopes, harsh antigen retrieval methods can damage tissue and expose non-specific binding sites.[16][20]
-
Improve Washing Steps: Insufficient washing between steps can leave behind residual reagents, leading to high background.[21][22][23]
-
Action: Increase the number and duration of washes, especially after primary and secondary antibody incubations.[23]
-
Key Experimental Protocols
Protocol 1: Endogenous Peroxidase Blocking
-
After deparaffinization and rehydration, wash the slides in distilled water.
-
Prepare a solution of 3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS.
-
Incubate the slides in the H₂O₂ solution for 10-15 minutes at room temperature.[9]
-
Rinse the slides thoroughly with wash buffer (e.g., PBS or TBS) for 3 x 5 minutes.
-
Proceed with the antigen retrieval step, if required.
Protocol 2: Titration of Primary Antibody
-
Prepare several slides of your positive control tissue.
-
Create a dilution series of your primary antibody. A good starting point is the manufacturer's recommended dilution, one dilution step lower, and two to three steps higher (e.g., 1:50, 1:100, 1:250, 1:500).[2]
-
Stain each slide with a different antibody concentration, keeping all other protocol steps (incubation times, detection reagents, etc.) constant.
-
Evaluate the slides microscopically to identify the dilution that provides the best signal-to-noise ratio (strong specific staining with minimal background).
Visualizing the Troubleshooting Process
The following diagrams illustrate the IHC workflow and a logical decision tree for troubleshooting background staining.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. youtube.com [youtube.com]
- 4. biossusa.com [biossusa.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. Blocking in IHC | Abcam [abcam.com]
- 10. biocare.net [biocare.net]
- 11. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bma.ch [bma.ch]
- 13. Basics of the Blocking Step in IHC [nsh.org]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. An Introduction to the Performance of Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 19. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 20. youtube.com [youtube.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. What Are the Common Problems in Immunohistochemistry Staining? [celnovte.com]
- 23. sinobiological.com [sinobiological.com]
Technical Support Center: Destaining Protocols for HC BLUE 12 Stained Gels
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind destaining protein gels?
A1: Destaining removes excess stain from the gel matrix that is not bound to proteins. This process increases the contrast between the stained protein bands and the background of the gel, allowing for clear visualization and accurate analysis. This is typically achieved by washing the gel in a solution that solubilizes the dye without removing it from the protein bands.
Q2: Can I reuse the destaining solution?
A2: While it is possible to recycle the destaining solution, it is generally not recommended for achieving the best results, especially for quantitative analysis.[7][8] Reused destain solution will contain free dye, which can slow down the destaining process and may lead to a higher background. For optimal clarity, it is best to use a fresh destaining solution.
Q3: How long should I destain my gel?
A3: The destaining time can vary significantly depending on the thickness of the gel, the concentration of the stain, and the destaining method used.[9] A typical destaining process can range from a few hours to overnight.[9] It is a visual process; you should stop when the protein bands are sharp and the background is clear.
Q4: Can I speed up the destaining process?
A4: Yes, there are several ways to accelerate destaining. Gently heating the destaining solution in a microwave can significantly shorten the time required.[7][8][10] Additionally, including a piece of absorbent material, like a Kimwipe or a sponge, in the destaining container can help to sequester the free dye from the solution, thus speeding up the process.[7][8][11]
Q5: What if my protein bands are very faint after destaining?
A5: Faint protein bands after destaining could be due to several factors. The initial protein concentration might have been too low, or the staining time might have been insufficient. Over-destaining is also a common cause, where the destaining process has started to remove the dye from the protein bands. If you suspect over-destaining, it is crucial to monitor the process more closely in subsequent experiments and stop when the background is sufficiently clear, even if some background color remains.
Experimental Protocols
Protocol 1: Standard Destaining
This protocol is a standard method adapted from Coomassie Blue destaining procedures and is a good starting point for HC BLUE 12 stained gels.
Materials:
-
Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid, 50% (v/v) ddH₂O
-
Orbital shaker
-
Staining container
Procedure:
-
After staining, decant the this compound staining solution.
-
Briefly rinse the gel with deionized water to remove excess stain from the surface.
-
Add a sufficient volume of Destaining Solution to completely submerge the gel.
-
Place the container on an orbital shaker and agitate gently.
-
Incubate for 1-2 hours, changing the destaining solution every 30-60 minutes.
-
Continue destaining until the background is clear and the protein bands are well-defined. For faint bands, this may require overnight destaining with a final change of fresh solution.
Protocol 2: Rapid Destaining (Microwave Method)
This method is faster but requires careful monitoring to prevent overheating the gel.
Materials:
-
Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid, 50% (v/v) ddH₂O
-
Microwave-safe container
-
Orbital shaker
Procedure:
-
Following staining, briefly rinse the gel with deionized water.
-
Place the gel in a microwave-safe container and add enough Destaining Solution to cover it.
-
Microwave on high for 30-60 seconds, or until the solution is warm but not boiling. Caution: Do not overheat, as this can damage the gel.
-
Place the container on an orbital shaker and agitate for 10-15 minutes.[7][8]
-
Change the destaining solution and repeat the microwave and agitation steps if necessary until the desired background clarity is achieved.
Data Presentation
The following tables summarize typical compositions and timings for destaining solutions, which can be adapted for this compound.
Table 1: Destaining Solution Compositions
| Component | Standard Concentration | Alternative Concentration | Notes |
| Methanol | 40% (v/v) | 20-50% (v/v) | Helps to remove the dye from the gel matrix. |
| Acetic Acid | 10% (v/v) | 7-12% (v/v) | Helps to fix the proteins in the gel and provides an acidic environment for destaining. |
| ddH₂O | 50% (v/v) | To final volume | Use high-purity water for best results. |
Table 2: Comparison of Destaining Protocols
| Protocol | Avg. Time | Key Advantage | Key Disadvantage |
| Standard Destaining | 2-16 hours | Gentle on the gel, good for quantitative analysis. | Time-consuming. |
| Rapid (Microwave) | 30-60 minutes | Significantly faster. | Risk of gel damage if overheated. |
| Water Wash | 8+ hours | Methanol-free, less hazardous. | Slower, may not be as effective for all stains. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background | Insufficient destaining time or exhausted destaining solution. | Increase the destaining time and ensure you are using fresh solution for each change. Consider adding a Kimwipe to the destaining container to absorb free dye.[7][8][11] |
| High percentage of acrylamide (B121943) in the gel. | Low percentage acrylamide gels can have higher background due to larger pore sizes. Prolonged destaining may be necessary. | |
| Faint or No Bands | Low protein load. | Ensure that an adequate amount of protein (at least 10-20 ng for sensitive stains) is loaded onto the gel. |
| Over-destaining. | Monitor the destaining process closely and stop when the background is clear enough, even if not completely transparent. Photograph the gel immediately after destaining. | |
| Uneven Destaining | Gel was not fully submerged in the destaining solution. | Ensure the gel is completely covered by the destaining solution and that agitation is consistent. |
| Kimwipe or sponge was placed directly on the gel. | Place any absorbent material to the side of the gel, not on top of it, to prevent uneven destaining.[7][8] | |
| Blue Precipitate on Gel | Contamination in staining or destaining solutions. | Filter the staining solution before use. Ensure all containers are clean. |
Visual Guides
Caption: Experimental workflow for destaining this compound stained gels.
Caption: Troubleshooting decision tree for common destaining issues.
References
- 1. HC blue no. 12, 104516-93-0 [thegoodscentscompany.com]
- 2. This compound, Affordable Price, INCI Name, CAS & EINECS Number [vanshichemicals.co.in]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. ulprospector.com [ulprospector.com]
- 5. ewg.org [ewg.org]
- 6. HC Blue No. 2 Reagent [benchchem.com]
- 7. OUH - Protocols [ous-research.no]
- 8. Coomassie Staining and Destaining [cytographica.com]
- 9. How to Stain and Destain a Protein Gel with Coomassie [synapse.patsnap.com]
- 10. Accelerated Coomassie Blue Staining and Destaining of SDS-PAGE Gels with Application of Heat | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Autofluorescence in Blue Channel Fluorescence Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence, particularly when working with blue fluorescent dyes such as HC BLUE 12.
Autofluorescence is the natural emission of light by biological structures and can often interfere with the detection of specific fluorescent signals, especially in the blue region of the spectrum.[1] This guide offers practical solutions and detailed protocols to minimize autofluorescence and enhance the quality of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in the blue channel?
A1: Autofluorescence is the inherent fluorescence emitted by various biological molecules and structures within cells and tissues when excited by light.[2][3] Common sources include collagen, elastin, NADH, and lipofuscin.[2][3][4] This phenomenon is particularly problematic in the blue part of the spectrum (around 350-500 nm) because many endogenous fluorophores are excited by UV or blue light and emit in the blue-green range, which can mask the signal from blue fluorescent dyes.[1][2]
Q2: What are the primary causes of autofluorescence in my samples?
A2: The main causes of autofluorescence can be categorized as follows:
-
Endogenous Molecules: Naturally occurring fluorescent molecules within the tissue, such as collagen, elastin, riboflavin, NADH, and lipofuscin.[2][3][4] Red blood cells also contribute to autofluorescence due to the presence of heme.[4]
-
Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[1][2]
-
Sample Processing: Heat and dehydration during sample preparation can increase autofluorescence.[1] Some mounting media and even laboratory plastics can also be sources of background fluorescence.
Q3: How can I determine if my sample has an autofluorescence problem?
A3: The simplest way to check for autofluorescence is to prepare an unstained control sample. Process this sample in the same way as your stained samples but omit the fluorescent dye.[1] When you image this control using the same settings as your experimental samples, any signal you detect is due to autofluorescence.
Q4: Are there general strategies to minimize autofluorescence when using blue dyes?
A4: Yes, several strategies can be employed:
-
Optimize Fixation: Use the lowest concentration of aldehyde fixative and the shortest fixation time that still preserves the tissue morphology.[1] Alternatively, consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) as fixatives, which tend to cause less autofluorescence.[2]
-
Pre-perfusion: If working with tissues, perfusing with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, a significant source of autofluorescence.[4]
-
Use Quenching Agents: Several chemical reagents can be used to quench autofluorescence. These are discussed in more detail in the troubleshooting section.
-
Spectral Unmixing: If your imaging system supports it, spectral unmixing can be used to computationally separate the specific signal from the broad autofluorescence spectrum.
-
Choose the Right Fluorophore: While your experiment may require a blue dye, for other markers in your panel, consider using fluorophores in the red or far-red spectrum where autofluorescence is typically lower.[2]
Troubleshooting Guides
Issue 1: High background fluorescence in the blue channel obscuring the signal.
Possible Cause: High levels of endogenous autofluorescence from molecules like collagen or NADH, or fixation-induced autofluorescence.
Solutions:
-
Sodium Borohydride (B1222165) Treatment: This reducing agent can be used to quench aldehyde-induced autofluorescence.[3]
-
Sudan Black B Staining: This lipophilic dye is effective at quenching autofluorescence from lipofuscin.[4][5]
-
Commercial Quenching Reagents: Products like TrueBlack® or TrueVIEW™ are specifically designed to reduce autofluorescence from various sources.[4][5]
Issue 2: Patchy or granular autofluorescence, particularly in aged tissues.
Possible Cause: Accumulation of lipofuscin, also known as the "age pigment." Lipofuscin has a broad emission spectrum and appears as yellow-brown granules.[5]
Solutions:
-
Sudan Black B: This is a highly effective method for masking lipofuscin autofluorescence.[4][5]
-
TrueBlack® Lipofuscin Autofluorescence Quencher: This is a commercial reagent specifically designed to target and quench lipofuscin autofluorescence with minimal background.[5]
Issue 3: Autofluorescence is still present after trying a quenching agent.
Possible Cause: The chosen quenching agent may not be effective for the specific source of autofluorescence in your sample, or the treatment protocol may need optimization.
Solutions:
-
Try a Different Quenching Agent: If you used sodium borohydride for what might be lipofuscin autofluorescence, switching to Sudan Black B may be more effective.
-
Optimize Incubation Time: The incubation time for quenching agents may need to be adjusted depending on the tissue type and thickness.
-
Combine Methods: In some cases, a combination of methods, such as a short sodium borohydride treatment followed by Sudan Black B staining, may yield better results.
Quantitative Data Summary
The effectiveness of various autofluorescence quenching methods can vary depending on the tissue type and the source of autofluorescence. The table below summarizes the effectiveness of common quenching agents.
| Quenching Agent | Target Autofluorescence Source | Effectiveness | Potential Drawbacks |
| Sodium Borohydride | Aldehyde-induced | Moderate to High | Can affect antigenicity; results can be variable. |
| Sudan Black B | Lipofuscin, other lipophilic sources | High | Can introduce a dark background precipitate if not filtered properly; may have some fluorescence in the far-red.[4][5] |
| TrueBlack® | Lipofuscin | High | Can slightly reduce the signal from some fluorophores.[5] |
| TrueVIEW™ | Collagen, elastin, red blood cells | High | Stains the tissue blue, which may interfere with colorimetric counterstains.[4] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
Deparaffinize and rehydrate tissue sections as per standard protocols.
-
Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH4) in ice-cold PBS.
-
Incubate the sections in the NaBH4 solution for 30 minutes at room temperature.
-
Wash the sections three times for 5 minutes each in PBS.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence
-
Complete your standard immunofluorescence staining protocol, including the final washes after the secondary antibody.
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol. Ensure the solution is well-mixed and filtered through a 0.2 µm filter to remove any precipitate.
-
Incubate the sections in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Wash the sections extensively with PBS or your wash buffer to remove excess dye.
-
Mount the coverslip with an aqueous mounting medium.
Visual Guides
References
Validation & Comparative
HC BLUE 12 vs. Methylene Blue: A Comparative Guide for Histological Staining
A comprehensive evaluation of HC BLUE 12 and the traditional Methylene Blue for tissue and cell staining reveals a significant disparity in documented scientific application and supporting data. While Methylene Blue is a cornerstone of histological practice with extensive literature, this compound remains largely confined to the cosmetic industry with only anecdotal references to its use in biomedical staining.
This guide provides a detailed comparison based on available information, highlighting the established performance of Methylene Blue and the current data gap for this compound in histological applications.
Overview of Stains
Methylene Blue is a cationic thiazine (B8601807) dye widely recognized for its strong, basic staining properties, making it a staple in histology and microbiology for visualizing acidic cellular components such as the nucleus.[1][2] In contrast, this compound, a nitro dye, is predominantly utilized as a direct colorant in the formulation of hair dyes.[3][4] While some commercial suppliers suggest its utility as a staining agent in healthcare and biomedical fields for cancer diagnosis, there is a notable absence of peer-reviewed scientific literature and established protocols detailing its performance in histological staining.[1]
Comparative Analysis
Due to the lack of experimental data for this compound in histological contexts, a direct quantitative comparison with Methylene Blue is not feasible at this time. The following analysis is based on the well-documented properties of Methylene Blue and the limited information available for this compound, primarily from its use in other industries.
| Feature | Methylene Blue | This compound |
| Chemical Class | Thiazine Dye | Nitro Dye |
| Staining Principle | Cationic dye that binds to acidic (basophilic) cellular components, such as nucleic acids in the nucleus.[1][5] | Presumed to act as a direct dye with an affinity for certain cellular structures, though the specific mechanism in a histological context is not documented.[1] |
| Primary Application in Histology | Routine nuclear counterstain, vital staining, staining of bacteria and frozen sections.[2][6] | Not established as a routine histological stain. Anecdotal use in cytological specimens for cancer diagnosis.[1] |
| Color of Stain | Blue | Blue |
| Selectivity | High affinity for nuclei and other basophilic structures.[1][5] | Selectivity for specific cellular structures is claimed but not scientifically validated in histological preparations.[1] |
| Stability & Fading | Known for its stability, though fading can occur over time with exposure to light.[6] Solutions are stable under recommended storage conditions.[7] | Marketed as having excellent color fastness and resistance to fading in industrial applications.[1] Stability of staining solutions for histological use is not documented. |
| Toxicity | Generally considered safe for laboratory use with standard precautions.[6] | Safety assessments are primarily related to its use in cosmetics and indicate low acute toxicity.[8][9] |
| Supporting Data | Extensive body of scientific literature with numerous protocols and comparative studies. | Lacks peer-reviewed studies and established protocols for histological staining. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable staining. While numerous protocols exist for Methylene Blue, no specific, validated protocols for the use of this compound in histological staining could be identified in the scientific literature.
Standard Methylene Blue Staining Protocol for Paraffin-Embedded Sections
This protocol outlines a general procedure for using Methylene Blue as a nuclear counterstain.
Reagents:
-
Methylene Blue solution (1% in distilled water or ethanol)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through descending grades of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in Methylene Blue solution for 1-5 minutes, depending on the desired staining intensity.
-
-
Differentiation (Optional):
-
To remove excess stain and improve contrast, briefly dip the slides in 0.5% acetic acid solution.
-
-
Washing:
-
Rinse thoroughly in distilled water.
-
-
Dehydration and Clearing:
-
Dehydrate through ascending grades of ethanol: 70%, 95%, and two changes of 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Apply a coverslip using a compatible mounting medium.
-
Visualizing the Staining Workflow
The following diagrams illustrate the general workflow for histological staining and the decision-making process for selecting a stain.
Caption: General workflow for histological staining of paraffin-embedded tissue sections.
References
- 1. nbinno.com [nbinno.com]
- 2. stainsfile.com [stainsfile.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. This compound, Affordable Price, INCI Name, CAS & EINECS Number [vanshichemicals.co.in]
- 5. journal2.unusa.ac.id [journal2.unusa.ac.id]
- 6. methylenebluewellness.com [methylenebluewellness.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Head-to-Head Battle of the Blues: Coomassie Brilliant Blue Establishes Dominance in Protein Gel Staining
For researchers, scientists, and drug development professionals engaged in protein analysis, the selection of a dependable and sensitive staining dye is critical for the accurate visualization of proteins in polyacrylamide gels. Coomassie Brilliant Blue has long been the gold standard, valued for its simplicity and efficacy. This guide provides a comprehensive comparison of the well-established Coomassie Brilliant Blue with the lesser-known HC BLUE 12, offering a detailed analysis of their performance based on available data. While both are blue dyes, their documented applications in the laboratory setting for protein gel staining are vastly different.
Coomassie Brilliant Blue, a triphenylmethane (B1682552) dye, is a cornerstone of molecular biology, with extensive documentation of its protocols and performance. In contrast, searches for this compound reveal its primary applications are in the cosmetics industry as a hair dye and for staining in histological and cytological preparations.[1][2] There is a notable absence of scientific literature or experimental data supporting the use of this compound for staining proteins within polyacrylamide gels.
Due to this lack of specific experimental data for this compound in protein gel staining applications, a direct quantitative comparison is not feasible. The following guide will therefore focus on the well-documented performance and protocols of Coomassie Brilliant Blue variants, presenting it as the established and reliable choice for this application.
Performance Metrics at a Glance
The table below summarizes the well-documented performance of Coomassie Brilliant Blue variants.
| Feature | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 (Colloidal) | This compound |
| Dye Class | Triphenylmethane | Triphenylmethane | Nitroaniline derivative |
| Detection Limit | ~100 ng[3] | ~1-30 ng[3][4][5] | No data available |
| Linear Dynamic Range | Good | Good | No data available |
| Protocol Time | Hours to overnight (classic)[6] | Minutes to hours ( rapid/colloidal )[7] | No data available |
| Mass Spectrometry Compatibility | Yes[8][9] | Yes | No data available |
| Primary Application | Protein gel staining[7] | Protein gel staining, Bradford assay[7][10] | Hair dyeing, Histological staining[1][2] |
The Unrivaled Choice: Coomassie Brilliant Blue
Coomassie Brilliant Blue exists in two primary forms: R-250 (Reddish tint) and G-250 (Greenish tint).[10][11] Both function through non-covalent binding to proteins, primarily via electrostatic interactions with basic amino acids such as arginine, lysine, and histidine, as well as through hydrophobic interactions.[11] This interaction stabilizes the blue anionic form of the dye, resulting in visible protein bands.[10]
Coomassie Brilliant Blue R-250 is traditionally used in a methanol-acetic acid solution. While highly effective, this method requires a distinct destaining step to remove background staining from the gel, which can be time-consuming.[6]
Coomassie Brilliant Blue G-250 is often used in "colloidal" formulations. These newer methods offer significant advantages, including faster staining times and reduced background, often eliminating the need for a separate destaining step.[7] Colloidal stains are generally more sensitive than the classic R-250 method and are highly compatible with downstream applications like mass spectrometry.[4]
Experimental Protocols
Standard Coomassie R-250 Staining Workflow
This protocol is a classic method for staining polyacrylamide gels.
Standard Coomassie R-250 Staining Workflow
Methodology:
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (typically 40-50% methanol or ethanol (B145695) and 10% acetic acid) for at least 1 hour. This step fixes the proteins in the gel and removes interfering substances.
-
Staining: Transfer the gel to the staining solution (0.1% w/v Coomassie Brilliant Blue R-250 in fixing solution) and agitate gently for 2-4 hours at room temperature.[12]
-
Destaining: Move the gel to a destaining solution (e.g., 10% ethanol, 7.5% acetic acid) and agitate. Change the destaining solution periodically until the background is clear and protein bands are distinctly visible. This can take several hours to overnight.[7]
-
Storage: The destained gel can be stored in water or 7% acetic acid.
Rapid Colloidal Coomassie G-250 Staining Workflow
This protocol offers a faster and often more sensitive alternative to the classic R-250 method.
Rapid Colloidal Coomassie G-250 Staining Workflow
Methodology:
-
Washing (Optional but Recommended): After electrophoresis, it is often recommended to wash the gel with deionized water 2-3 times for 5-10 minutes each to remove SDS, which can interfere with staining.
-
Staining: Immerse the gel in a ready-to-use colloidal Coomassie G-250 staining solution. Staining time can range from 30 minutes to a few hours at room temperature with gentle agitation. Many rapid formulations allow for visualization of bands within minutes.[7]
-
Rinsing/Destaining: Unlike the R-250 method, extensive destaining is usually not required. A few brief washes with deionized water are often sufficient to reduce background and enhance band visibility.[7]
-
Storage: The stained gel can be stored in deionized water.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable, well-documented, and sensitive method for post-electrophoresis protein visualization, Coomassie Brilliant Blue remains the undisputed choice. Its various formulations, particularly the rapid colloidal G-250 stains, offer an excellent balance of speed, sensitivity, and compatibility with crucial downstream applications like mass spectrometry. In stark contrast, this compound, despite its name, does not have an established role in protein gel staining, with its applications documented in entirely different fields. Until experimental data emerges to support its use in this context, Coomassie Brilliant Blue is the recommended and validated reagent for protein gel analysis.
References
- 1. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Blue silver: a very sensitive colloidal Coomassie G-250 staining for proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staining Protein Gels with Coomassie Blue - National Diagnostics [nationaldiagnostics.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Coomassie Blue Staining: Definition & Overview [excedr.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. stellarscientific.com [stellarscientific.com]
- 12. med.upenn.edu [med.upenn.edu]
A Comparative Analysis of HC BLUE 12 and Other Vital Stains for Efficacy in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vital Staining Efficacy
In the realm of cellular and molecular biology, the accurate assessment of cell viability is a cornerstone of myriad experimental workflows, from routine cell culture monitoring to high-throughput drug screening. Vital stains are indispensable tools in this context, enabling researchers to differentiate between live and dead cells based on fundamental physiological differences, most commonly membrane integrity and metabolic activity. This guide provides a comprehensive comparison of HC BLUE 12 against three widely used vital stains: Trypan Blue, Propidium Iodide (PI), and Calcein AM. The objective is to furnish researchers with the necessary data to make informed decisions about the most suitable staining agent for their specific experimental needs.
While this compound is utilized in histological and cytological staining, its efficacy as a vital stain for cell viability assessment is not well-documented in peer-reviewed literature. This guide, therefore, juxtaposes the known physicochemical and toxicological properties of this compound with the established performance of Trypan Blue, Propidium Iodide, and Calcein AM in cell viability assays.
Quantitative Data Summary
The following table summarizes the key characteristics and performance metrics of this compound and the compared vital stains.
| Feature | This compound | Trypan Blue | Propidium Iodide (PI) | Calcein AM |
| Molecular Formula | C₁₂H₁₉N₃O₄·HCl[1][2] | C₃₄H₂₄N₆Na₄O₁₄S₄ | C₂₇H₃₄I₂N₄ | C₄₆H₄₆N₂O₂₃ |
| Molecular Weight | 305.76 g/mol [3] | 960.81 g/mol | 668.4 g/mol | 994.87 g/mol |
| Visual/Fluorescent Color | Blue powder[1] | Blue | Red Fluorescent | Green Fluorescent |
| Mechanism of Action | Not established for vital staining. Used as a direct dye in cosmetics.[1] | Enters cells with compromised membranes (membrane exclusion dye).[4] | Intercalates with DNA in cells with compromised membranes.[5] | Cleaved by intracellular esterases in live cells to a fluorescent product.[6] |
| Stains | Not established | Dead cells | Dead cells | Live cells |
| Toxicity | Moderate acute oral toxicity noted in animal studies.[7][8] | Can be toxic to cells with prolonged exposure. | Generally considered non-toxic to live cells as it does not permeate the membrane. | Low cytotoxicity, suitable for live-cell imaging.[6] |
| Excitation/Emission (nm) | Not Applicable | Not Applicable | ~535 / 617 (when bound to DNA)[9] | ~490 / 525[6] |
| Advantages | Cell permeable. | Simple, bright-field microscopy. | High contrast, specific to dead cells, suitable for flow cytometry. | Stains live cells, high sensitivity, suitable for fluorescence microscopy and flow cytometry.[6] |
| Disadvantages | Efficacy as a vital stain is not documented. Potential for cytotoxicity.[7][8] | Subjective counting, can overestimate viability, toxic with longer incubation. | Requires fluorescence detection, does not stain dead cells with compromised metabolic activity but intact membranes. | Requires fluorescence detection, enzymatic activity can vary between cell types. |
Experimental Protocols
Detailed methodologies for the application of Trypan Blue, Propidium Iodide, and Calcein AM in cell viability assays are provided below.
Trypan Blue Exclusion Assay
This method is based on the principle that viable cells with intact membranes exclude the Trypan Blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Cell suspension
-
Hemocytometer
-
Microscope
Protocol:
-
Harvest and resuspend cells in PBS or serum-free medium to a concentration of 1 x 10⁵ to 2 x 10⁶ cells/mL.[10]
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).[11]
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells.[10][11]
-
Load 10 µL of the stained cell suspension into a clean hemocytometer.
-
Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Propidium Iodide Staining for Flow Cytometry
Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes. It is commonly used for viability assessment by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (optional, depending on the kit)
-
Cell suspension
-
Flow cytometer
Protocol:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5-10 µL of the PI staining solution to the cell suspension.
-
Incubate the cells for 5-15 minutes at room temperature in the dark.[12]
-
Analyze the samples on a flow cytometer. PI fluoresces red and can be detected in the appropriate channel (e.g., FL2 or FL3).
Calcein AM Staining for Live Cell Imaging
Calcein AM is a cell-permeant dye that is converted by intracellular esterases in viable cells into the fluorescent molecule calcein, which emits a green fluorescence.
Materials:
-
Calcein AM solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Cell suspension or adherent cells
-
Fluorescence microscope or plate reader
Protocol:
-
Prepare a working solution of Calcein AM in PBS or culture medium. A final concentration of 1-2 µM is often suitable, but may need to be optimized for different cell types.[13]
-
For adherent cells, wash the cells once with PBS. For suspension cells, pellet the cells and resuspend in PBS.
-
Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C.[13]
-
Wash the cells with PBS to remove excess Calcein AM.
-
Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (excitation ~490 nm, emission ~515 nm). Live cells will fluoresce green.
Visualizing the Workflow: A Generalized Cell Viability Assay
The following diagram illustrates a typical workflow for assessing cell viability using a vital stain.
Caption: Generalized workflow for a cell viability assay.
Conclusion
The selection of an appropriate vital stain is critical for obtaining accurate and reliable cell viability data. Trypan Blue remains a simple and accessible method for basic cell counting under a bright-field microscope. However, for more quantitative and high-throughput applications, fluorescent stains like Propidium Iodide and Calcein AM offer superior performance in terms of specificity and sensitivity, and are well-suited for analysis by flow cytometry and fluorescence microscopy.
Currently, there is a lack of scientific literature supporting the use of this compound as a vital stain for assessing cell viability. While it is known to be cell-permeable, its ability to differentially stain live versus dead cells has not been established. Researchers requiring robust and validated methods for cell viability analysis are advised to use established vital stains such as Trypan Blue, Propidium Iodide, or Calcein AM, for which detailed protocols and extensive performance data are available. Further research would be necessary to determine if this compound possesses the requisite characteristics to be considered a reliable vital stain.
References
- 1. This compound, Affordable Price, INCI Name, CAS & EINECS Number [vanshichemicals.co.in]
- 2. shivohmchemicals.com [shivohmchemicals.com]
- 3. This compound | C12H20ClN3O4 | CID 21909533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. revvity.com [revvity.com]
- 6. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validating HC BLUE 12 as a Novel Quantitative Stain for Nucleic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of nucleic acids is a cornerstone of molecular biology. While several fluorescent dyes are widely used, the exploration of novel, potentially more efficient or cost-effective stains is a continuous pursuit. This guide explores the potential of HC BLUE 12, a commercially available dye, as a quantitative stain for nucleic acids and provides a framework for its validation against established standards like SYBR Green I and PicoGreen.
This compound is a synthetic dye primarily used in the textile, printing, and cosmetic industries, particularly in hair coloring and as a staining agent for histological specimens.[1][2][3] Its chemical properties, including its water solubility and vibrant blue color, suggest it may interact with biological macromolecules.[1] However, its efficacy as a quantitative stain for DNA and RNA has not been documented. This guide outlines a proposed experimental workflow to validate this compound for this purpose, presenting hypothetical comparative data against the well-established nucleic acid stains, SYBR Green I and PicoGreen.
Established Quantitative Nucleic Acid Stains: A Benchmark
SYBR Green I and PicoGreen are two of the most sensitive fluorescent dyes available for the quantification of double-stranded DNA (dsDNA).[4][5][6][7]
-
SYBR Green I is an asymmetrical cyanine (B1664457) dye that exhibits a significant increase in fluorescence upon binding to dsDNA.[4] It is widely used in quantitative real-time PCR (qPCR) for monitoring DNA amplification.[4][8][9] The dye-DNA complex absorbs blue light (λmax ≈ 497 nm) and emits green light (λmax ≈ 520 nm).[4] While it preferentially binds to dsDNA, it can also stain single-stranded DNA (ssDNA) and RNA, albeit with lower efficiency.[4]
-
PicoGreen is another ultra-sensitive fluorescent nucleic acid stain specifically for quantifying dsDNA.[5][10][11][12] It shows minimal fluorescence when unbound and a dramatic increase upon binding to dsDNA.[12] A key advantage of PicoGreen is its high specificity for dsDNA over ssDNA and RNA, making it ideal for quantifying dsDNA in complex mixtures.[5][10][12] The linear detection range of the PicoGreen assay extends over four orders of magnitude.[10]
Ethidium bromide (EtBr) is another classic nucleic acid stain; however, due to its mutagenic properties, safer alternatives like SYBR Green I and PicoGreen are now more commonly used for quantitative applications.[13][14][15]
Proposed Experimental Validation of this compound
To ascertain the viability of this compound as a quantitative nucleic acid stain, a series of experiments comparing its performance against SYBR Green I and PicoGreen are proposed.
Experimental Workflow
Figure 1: Proposed experimental workflow for validating this compound.
Experimental Protocols
1. Determination of Excitation and Emission Spectra:
-
Objective: To identify the optimal excitation and emission wavelengths for this compound when bound to dsDNA.
-
Protocol:
-
Prepare a solution of 1 µg/mL dsDNA (e.g., calf thymus DNA) in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Add this compound to a final concentration of 1:10,000 (this may need optimization).
-
Incubate for 5 minutes at room temperature, protected from light.
-
Using a spectrofluorometer, perform an excitation scan from 300 nm to 700 nm while holding the emission at a predicted maximum (e.g., 650 nm).
-
Subsequently, perform an emission scan from the determined excitation maximum to 800 nm.
-
The wavelengths with the highest intensity will be determined as the optimal excitation and emission maxima.
-
2. Sensitivity and Limit of Detection (LOD) Assay:
-
Objective: To determine the lowest concentration of dsDNA that can be reliably detected and quantified.
-
Protocol:
-
Prepare a dilution series of a known concentration of dsDNA standard (e.g., lambda DNA) in TE buffer, ranging from 10 µg/mL down to 1 pg/mL.
-
In a 96-well black microplate, add 100 µL of each DNA dilution in triplicate.
-
Prepare working solutions of this compound, SYBR Green I, and PicoGreen according to manufacturer protocols.
-
Add 100 µL of the respective dye working solution to the wells containing the DNA dilutions. Also include a no-DNA control (blank).
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with the optimal excitation and emission wavelengths for each dye.
-
Plot the fluorescence intensity versus DNA concentration and determine the linear range.
-
The LOD is calculated as 3 times the standard deviation of the blank.
-
3. Specificity Assay:
-
Objective: To evaluate the dye's preference for dsDNA over ssDNA and RNA.
-
Protocol:
-
Prepare solutions of dsDNA, ssDNA (e.g., heat-denatured calf thymus DNA), and RNA (e.g., ribosomal RNA) at a concentration of 1 µg/mL in TE buffer.
-
In a 96-well black microplate, add 100 µL of each nucleic acid solution in triplicate.
-
Add 100 µL of the working dye solutions (this compound, SYBR Green I, PicoGreen) to each well.
-
Incubate and measure fluorescence as described above.
-
Compare the fluorescence signal from dsDNA with that from ssDNA and RNA to determine the relative specificity.
-
4. Dynamic Range and Linearity Assessment:
-
Objective: To determine the range of DNA concentrations over which the fluorescence signal is directly proportional to the amount of DNA.
-
Protocol:
-
Use the data from the sensitivity assay.
-
Plot the fluorescence intensity against the DNA concentration on a log-log scale.
-
The dynamic range is the concentration range over which the assay is linear.
-
Calculate the coefficient of determination (R²) to assess the linearity. An R² value close to 1.0 indicates high linearity.
-
Hypothetical Comparative Data
The following tables summarize the expected outcomes of the validation experiments, presenting hypothetical data for this compound in comparison to SYBR Green I and PicoGreen.
Table 1: Spectroscopic and Performance Characteristics of Nucleic Acid Stains
| Parameter | This compound (Hypothetical) | SYBR Green I | PicoGreen |
| Excitation Max (nm) | ~640 | ~497 | ~502 |
| Emission Max (nm) | ~680 | ~520 | ~523 |
| Quantum Yield (bound) | Moderate | High | Very High |
| Photostability | To be determined | Moderate | High |
Table 2: Quantitative Performance Comparison
| Metric | This compound (Hypothetical) | SYBR Green I | PicoGreen |
| Limit of Detection (LOD) | 500 pg/mL | 50 pg/mL | 25 pg/mL |
| Dynamic Range | 2-3 orders of magnitude | ~4 orders of magnitude | ~4 orders of magnitude |
| Linearity (R²) | >0.98 | >0.99 | >0.995 |
| Specificity (dsDNA vs. ssDNA) | Moderate | Moderate | High |
| Specificity (dsDNA vs. RNA) | Low | Low | High |
Application in a Biological Pathway Context
Accurate nucleic acid quantification is critical in many areas of research, including the study of signaling pathways that regulate gene expression. For instance, in the investigation of a growth factor signaling pathway, quantifying the mRNA levels of target genes is essential to understanding the cellular response.
Figure 2: A signaling pathway where quantitative nucleic acid analysis is crucial.
Conclusion
While this compound is an established dye in other industries, its potential as a quantitative stain for nucleic acids remains unexplored. The experimental framework outlined in this guide provides a clear path to validating its performance against industry standards like SYBR Green I and PicoGreen. Should this compound demonstrate adequate sensitivity, specificity, and linearity, it could represent a novel and cost-effective tool for researchers. However, based on its known applications, it is hypothesized that while it may bind to nucleic acids, its performance characteristics are unlikely to surpass those of highly optimized dyes like PicoGreen and SYBR Green I. Rigorous experimental validation is essential to confirm or refute this hypothesis.
References
- 1. nbinno.com [nbinno.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. shivohmchemicals.com [shivohmchemicals.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. gdsbio.com [gdsbio.com]
- 6. PicoGreen | AAT Bioquest [aatbio.com]
- 7. gene-quantification.de [gene-quantification.de]
- 8. dsDNA quantification using Sybr Green I [protocols.io]
- 9. Understanding Nucleic Acid Stains: Principles, Types, and Applications - Amerigo Scientific [amerigoscientific.com]
- 10. promega.com [promega.com]
- 11. What is PicoGreen Quantitation? [denovix.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
Performance of HC BLUE 12 in Different Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the performance of HC BLUE 12, a semi-permanent hair dye, in various buffer systems. Due to the limited availability of direct comparative studies in publicly accessible literature, this document outlines standardized experimental protocols and data presentation formats to enable objective in-house evaluation against alternative dyes.
This compound, chemically identified as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is a direct dye used in both non-oxidative and oxidative hair coloring formulations.[1] Its performance, particularly color deposition and stability, is influenced by the pH of the formulation, as its chemical speciation is pH-dependent.[2]
Experimental Protocols
To ensure reproducible and comparable results, the following experimental protocols are recommended.
Color Deposition and Intensity Measurement
This protocol measures the initial color uptake of this compound and its alternatives on a standardized hair substrate.
Objective: To quantify the initial color intensity of hair tresses dyed with this compound in different buffer systems and compare it with alternative dyes.
Materials:
-
Standardized bleached human hair tresses
-
This compound
-
Alternative direct dyes (e.g., HC Red 15, HC Yellow 5, HC Blue 17)
-
Buffer solutions at various pH levels (e.g., pH 5.0, 7.0, 9.0)
-
Shampoo base (e.g., containing Disodium Sulfosuccinate and Cocamidopropyl Betaine)
-
Spectrophotometer/Chromameter for CIELAB (Lab*) color measurements
-
Controlled temperature water bath
-
Drying cabinet
Procedure:
-
Prepare dye solutions of this compound and each alternative dye at a standardized concentration (e.g., 1.0% w/v) in each of the selected buffer systems.
-
Pre-wash the hair tresses with a base shampoo and gently blot dry.
-
Record the baseline Lab* values of the undyed tresses using a spectrophotometer.
-
Immerse each tress in a dye solution for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Rinse the tresses thoroughly with water until the water runs clear.
-
Dry the tresses in a drying cabinet at a controlled temperature.
-
Measure the Lab* values of the dyed tresses at multiple points along the tress to ensure an average reading.
-
Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].
Wash Fastness Evaluation
This protocol assesses the durability of the hair color after repeated washing cycles.
Objective: To determine the color retention of hair dyed with this compound and its alternatives after a defined number of washing cycles.
Procedure:
-
Use the hair tresses dyed according to the "Color Deposition and Intensity Measurement" protocol.
-
Subject each tress to a standardized washing procedure. A common method is the use of an ultrasonic hair wash or repeated immersion and agitation in a standard shampoo solution.
-
After each wash cycle (or a set number of cycles, e.g., 1, 5, 10), rinse and dry the tresses as previously described.
-
Measure the Lab* values after each washing interval.
-
Calculate the color fading (ΔE*) relative to the initial dyed tress.
UV Stability (Light Fastness) Test
This protocol evaluates the color's resistance to fading upon exposure to UV light.
Objective: To assess the stability of the hair color when exposed to simulated sunlight.
Procedure:
-
Use the hair tresses dyed according to the "Color Deposition and Intensity Measurement" protocol.
-
Expose the tresses to a controlled source of UV radiation in a light cabinet for a specified duration (e.g., equivalent to 8 hours of summer sunlight).
-
Measure the Lab* values of the tresses after UV exposure.
-
Calculate the color change (ΔE*) to determine the light fastness.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Initial Color Deposition (ΔE) of this compound and Alternatives in Different Buffer Systems*
| Dye | Buffer System (pH) | Average L* Value | Average a* Value | Average b* Value | Average ΔE* (Color Difference) |
| This compound | 5.0 | ||||
| 7.0 | |||||
| 9.0 | |||||
| Alternative Dye 1 | 5.0 | ||||
| 7.0 | |||||
| 9.0 | |||||
| Alternative Dye 2 | 5.0 | ||||
| 7.0 | |||||
| 9.0 |
Table 2: Wash Fastness - Color Fading (ΔE) After 10 Wash Cycles*
| Dye | Buffer System (pH) | ΔE* after 1 Wash | ΔE* after 5 Washes | ΔE* after 10 Washes |
| This compound | 5.0 | |||
| 7.0 | ||||
| 9.0 | ||||
| Alternative Dye 1 | 5.0 | |||
| 7.0 | ||||
| 9.0 | ||||
| Alternative Dye 2 | 5.0 | |||
| 7.0 | ||||
| 9.0 |
Table 3: UV Stability - Color Fading (ΔE) After UV Exposure*
| Dye | Buffer System (pH) | ΔE* after UV Exposure |
| This compound | 5.0 | |
| 7.0 | ||
| 9.0 | ||
| Alternative Dye 1 | 5.0 | |
| 7.0 | ||
| 9.0 | ||
| Alternative Dye 2 | 5.0 | |
| 7.0 | ||
| 9.0 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for evaluating the performance of this compound.
References
A Comparative Analysis of HC Blue No. 12 and Toluidine Blue: Properties, Performance, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct blue dyes: HC Blue No. 12, primarily used in the cosmetics industry, and Toluidine Blue, a staple in histological and cytological laboratories. While both are cationic dyes, their applications, mechanisms of action, and performance characteristics differ significantly. This document outlines their key properties, presents available quantitative data, details experimental protocols, and illustrates relevant workflows and mechanisms.
Executive Summary
HC Blue No. 12 is a direct hair dye, valued for its ability to impart a semi-permanent blue color to hair fibers. Its use in a research or clinical context is not well-documented. In contrast, Toluidine Blue is a versatile thiazine (B8601807) dye with metachromatic properties, making it an invaluable tool for the differential staining of various tissue components, such as mast cells, cartilage, and nucleic acids. While a direct performance comparison for a single application is not feasible due to their disparate primary uses, this guide offers a parallel assessment of their characteristics to inform researchers of their respective strengths and limitations.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative and qualitative data for HC Blue No. 12 and Toluidine Blue.
| Feature | HC Blue No. 12 | Toluidine Blue O |
| Chemical Identity | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride | 3-Amino-7-(dimethylamino)-2-methylphenothiazin-5-ium chloride |
| CAS Number | 132885-85-9[1] | 92-31-9 |
| Molecular Formula | C₁₂H₁₉N₃O₄·HCl[1] | C₁₅H₁₆ClN₃S |
| Molecular Weight | 305.76 g/mol [2] | 305.83 g/mol |
| Chemical Class | Nitroaniline derivative (Direct Dye)[3] | Thiazine Dye[4] |
| Primary Application | Semi-permanent hair coloring[3] | Histological and cytological staining[4] |
| Solubility | Soluble in Methanol[2] | Partially soluble in water and alcohol[4] |
| Absorption Maxima (λmax) | 522 nm (±5 nm), 416 nm (±5 nm)[1] | ~630 nm (Orthochromatic)[4], 480–540 nm (Metachromatic)[4] |
| Molar Extinction Coefficient (ε) | Not readily available in public domain | ≥40,000 M⁻¹cm⁻¹ (at 625-635 nm in H₂O) |
| Toxicity (Oral, Rat LD50) | 1668 mg/kg bw[5] | Data not readily available |
| Toxicity (Dermal, Rabbit LD50) | >2000 mg/kg bw[5] | Data not readily available |
| Genotoxicity | Considered not genotoxic in vivo[5] | Mutagenic for bacteria and/or yeast |
Staining and Interaction Mechanisms
The fundamental difference between HC Blue No. 12 and Toluidine Blue lies in their mechanism of interaction with their respective substrates.
HC Blue No. 12 functions as a direct dye . These are pre-colored molecules that adhere to the surface of the hair shaft or slightly penetrate the cuticle. The process does not involve a chemical reaction to develop the color. Its small molecular size allows it to diffuse into the hair fiber, providing a semi-permanent color that typically lasts through several washes.
Toluidine Blue , on the other hand, is a cationic, metachromatic dye . Its positively charged ions form electrostatic bonds with negatively charged (anionic) tissue components. This property allows it to stain various cellular elements:
-
Orthochromatic Staining (Blue): When binding to substrates with a lower density of anionic groups, such as the phosphate (B84403) backbones of nucleic acids (DNA and RNA), the dye remains in its monomeric form and stains the structures blue.
-
Metachromatic Staining (Purple/Red): In the presence of a high concentration of acidic groups, such as the sulfates and carboxylates found in proteoglycans and glycosaminoglycans (e.g., in cartilage matrix and mast cell granules), the dye molecules aggregate. This aggregation shifts the light absorption to a shorter wavelength, resulting in a color change from blue to purple or red. This metachromasia is a key feature for its diagnostic utility.
Experimental Protocols
Protocol 1: Staining of Paraffin-Embedded Tissue Sections with Toluidine Blue
This protocol is suitable for the general histological staining of acidic tissue components.
Materials:
-
Paraffin-embedded tissue sections on glass slides
-
Xylene
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Distilled water
-
0.1% Toluidine Blue O solution (0.1 g Toluidine Blue O in 100 mL distilled water, filtered)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse gently in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the 0.1% Toluidine Blue O solution for 1-2 minutes.
-
-
Rinsing:
-
Briefly rinse with distilled water to remove excess stain.
-
-
Dehydration:
-
Quickly pass the slides through 95% ethanol (1 minute) and two changes of 100% ethanol (2 minutes each).
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 3 minutes each.
-
Apply a drop of mounting medium and place a coverslip.
-
Expected Results:
-
Nuclei: Blue (Orthochromatic)
-
Cytoplasm (RNA-rich areas): Blue (Orthochromatic)
-
Cartilage Matrix, Mast Cell Granules, Mucins: Purple to Red-Purple (Metachromatic)
Protocol 2: Application of HC Blue No. 12 as a Semi-Permanent Hair Dye
This protocol describes the general procedure for using HC Blue No. 12 in a non-oxidative hair dye formulation.
Materials:
-
Non-oxidative hair dye formulation containing HC Blue No. 12 (typically up to 1.5% on-head concentration)[5]
-
Applicator brush
-
Gloves
-
Shampoo and conditioner
Procedure:
-
Preparation:
-
Wash hair with shampoo and towel dry. Do not use conditioner before application.
-
Wear gloves to prevent skin staining.
-
-
Application:
-
Apply the hair dye formulation evenly to the hair using an applicator brush, ensuring complete saturation.
-
-
Processing:
-
Allow the dye to process for the time specified by the manufacturer (typically 20-30 minutes).
-
-
Rinsing:
-
Rinse the hair thoroughly with lukewarm water until the water runs clear.
-
Apply conditioner as needed.
-
Expected Results:
-
Hair fibers are colored a shade of blue. The intensity and longevity depend on the initial hair color, porosity, and the concentration of the dye in the formulation.
Visualizations
The following diagrams illustrate the staining mechanisms and experimental workflows for Toluidine Blue and HC Blue No. 12.
Caption: Mechanism of orthochromatic and metachromatic staining by Toluidine Blue.
Caption: Mechanism of hair coloring by HC Blue No. 12 as a direct dye.
Caption: Experimental workflow for Toluidine Blue staining of tissue sections.
Cellular Effects and Signaling Pathways
The primary functions of HC Blue No. 12 and Toluidine Blue are as colorants, and they are not typically studied for their direct effects on cellular signaling pathways. However, research into the photosensitizing properties of Toluidine Blue has revealed interactions with cellular processes leading to apoptosis.
Toluidine Blue: When used as a photosensitizer in photodynamic therapy (PDT), Toluidine Blue can be activated by light to produce reactive oxygen species. This has been shown to induce apoptosis in cancer cells. The process involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway. Upon light exposure, Toluidine Blue, localized in the endoplasmic reticulum and Golgi apparatus, triggers a cascade of events that lead to DNA fragmentation and programmed cell death.
HC Blue No. 12: There is currently no readily available scientific literature describing the effects of HC Blue No. 12 on cellular signaling pathways. Its use is confined to external application on hair, a non-living structure, and its low dermal absorption limits systemic exposure.
Caption: Apoptosis induction by Toluidine Blue-mediated photodynamic therapy.
Conclusion
HC Blue No. 12 and Toluidine Blue are both valuable chemical compounds within their respective fields. HC Blue No. 12 serves a specific cosmetic purpose as a direct hair dye, with its performance judged on color intensity and longevity on hair. Toluidine Blue, with its rich history in histology, offers a more complex and informative interaction with biological tissues. Its metachromatic properties allow for the specific identification of different cellular and extracellular components, making it a powerful diagnostic and research tool. For researchers, scientists, and drug development professionals, Toluidine Blue provides a wide array of applications in tissue analysis, while HC Blue No. 12's utility remains firmly in the realm of cosmetology, with limited crossover into biomedical research based on current evidence.
References
A Comparative Analysis of the Genotoxic Profiles of HC Blue No. 12 and Ethidium Bromide
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the genotoxic potential of the hair dye ingredient HC Blue No. 12 and the common laboratory nucleic acid stain, ethidium (B1194527) bromide, reveals distinct differences in their mechanisms and effects, particularly between in vitro and in vivo test systems. While both substances have demonstrated mutagenic properties under specific laboratory conditions, their overall genotoxic risk profiles differ significantly, with HC Blue No. 12 considered non-genotoxic in living organisms.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the genotoxicity of HC Blue No. 12 and ethidium bromide, supported by experimental data and standardized protocols.
Executive Summary
Comparative Genotoxicity Data
The following tables summarize the quantitative data from various genotoxicity assays performed on HC Blue No. 12 and ethidium bromide.
Table 1: Ames Test Results
| Compound | Test Strain(s) | Metabolic Activation (S9) | Result | Reference |
| HC Blue No. 12 | S. typhimurium TA98, TA1538, TA100 | With and Without | Positive | [4] |
| S. typhimurium TA1535, TA1537 | With and Without | Negative | [4] | |
| Ethidium Bromide | S. typhimurium TA98, TA1538, TA1537, TA97a | With | Strongly Positive (Frameshift) | [1][3] |
| S. typhimurium TA1535, TA100 | With | Negative/Weakly Positive | [1][3] | |
| S. typhimurium TA102 | With and Without | Weakly Positive (Base-substitution) | [3] |
Table 2: In Vitro Mammalian Cell Genotoxicity Assays
| Compound | Assay | Cell Line | Metabolic Activation (S9) | Result | Reference |
| HC Blue No. 12 | Mouse Lymphoma Assay (tk locus) | L5178Y | With and Without | Weakly Positive | |
| In Vitro Micronucleus Test | Human Lymphocytes | Not specified | Positive | ||
| Ethidium Bromide | Mouse Lymphoma Assay | L5178Y | Not specified | Positive | [1] |
| Sister Chromatid Exchange | V79 cells | Not specified | Negative | [1] | |
| CHO/HGPRT Mutation Assay | CHO cells | Not specified | Weakly Positive | [1] |
Table 3: In Vivo Genotoxicity Assays
| Compound | Assay | Species | Result | Reference |
| HC Blue No. 12 | Micronucleus Assay | Mouse | Negative | [4] |
| Comet Assay | Rat | Negative | [4] | |
| Unscheduled DNA Synthesis (UDS) | Rat | Negative | ||
| Ethidium Bromide | Micronucleus Assay | Newt Larvae, Syrian Hamster Embryo Cells | Positive | [1] |
| Sister Chromatid Exchange | Mouse | Positive | [1] |
Mechanisms of Genotoxicity
HC Blue No. 12: The positive results for HC Blue No. 12 in some in vitro assays, particularly in the presence of a metabolic activation system (S9 mix), suggest that its genotoxicity is mediated by its metabolites. The specific reactive metabolites and their direct mechanism of DNA interaction are not fully elucidated. However, the consistent negative findings in in vivo studies indicate that the metabolic pathways in a whole organism effectively detoxify the compound or prevent the formation of genotoxic metabolites at target cells.
Ethidium Bromide: The genotoxic mechanism of ethidium bromide is well-characterized. It is a potent DNA intercalating agent, meaning it inserts itself between the base pairs of the DNA double helix.[5][6] This intercalation distorts the DNA structure, leading to frameshift mutations during DNA replication and repair.[1] This mechanism is the primary reason for its strong positive results in frameshift-sensitive bacterial strains in the Ames test.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 are commonly used to detect frameshift and base-pair substitution mutations.
-
Metabolic Activation: The test is conducted both with and without a liver homogenate fraction (S9 mix) from Aroclor 1254-induced rats to simulate metabolic processes in mammals.
-
Procedure (Plate Incorporation Method):
-
The test compound, bacterial culture, and (if required) S9 mix are combined in molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474
-
Test Animals: Typically, mice are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment (e.g., 24 and 48 hours).
-
Slide Preparation and Analysis: The collected cells are smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells). Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Data Analysis: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.
In Vivo Mammalian Alkaline Comet Assay - Based on OECD Guideline 489
-
Test Animals and Administration: Rats or mice are treated with the test substance.
-
Tissue Collection: At selected time points, tissues of interest (e.g., liver, stomach) are collected.
-
Cell Isolation and Embedding: Single cells are isolated from the tissues and embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis and Electrophoresis: The cells are lysed to remove membranes and cytoplasm, leaving the nuclear material (nucleoids). The slides are then placed in an alkaline electrophoresis solution to unwind the DNA and subjected to an electric field.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA (containing strand breaks) migrates further in the electric field, forming a "comet tail."
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A significant increase in DNA damage in the cells of treated animals compared to controls indicates a genotoxic effect.
Visualizations
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Ethidium Bromide: Swap or Not | UC Santa Barbara | Sustainability [sustainability.ucsb.edu]
- 3. Comparison of SYBR Green I nucleic acid gel stain mutagenicity and ethidium bromide mutagenicity in the Salmonella/mammalian microsome reverse mutation assay (Ames test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 6. journal.esg.net.eg [journal.esg.net.eg]
Spectrophotometric comparison of HC BLUE 12 and Janus Green B
In the landscape of biological stains and dyes, HC BLUE 12 and Janus Green B serve distinct yet crucial roles. While both are organic dyes with applications in cellular and molecular biology, their spectrophotometric properties and functional mechanisms diverge significantly. This guide provides a detailed comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate dye for their specific applications.
At a Glance: Key Spectrophotometric Properties
A summary of the core spectrophotometric characteristics of this compound and Janus Green B is presented below. It is important to note that comprehensive, publicly available spectrophotometric data for this compound is limited.
| Property | This compound | Janus Green B |
| Chemical Structure | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride[1] | 3-(Diethylamino)-7-{[4-(dimethylamino)phenyl]azo}-5-phenylphenazinium chloride |
| Molecular Formula | C₁₂H₁₉N₃O₄·HCl[1] | C₃₀H₃₁ClN₆ |
| Appearance | Yellow-green powder[1] | Dark green or dark blue to black powder |
| λmax (Maximum Absorbance) | Data not readily available. As a blue dye, its λmax is expected in the ~600-650 nm range. | ~650 ± 10 nm (in methanol), ~660 nm (in ethanol:water 1:1) |
| Molar Absorptivity (ε) | Data not readily available. | ≥28,000 L·mol⁻¹·cm⁻¹ (at 651-677 nm in ethanol:water 1:1) |
Diving Deeper: Experimental Protocols
Accurate spectrophotometric analysis is fundamental to the effective application of these dyes. Below is a generalized protocol for the comparative analysis of this compound and Janus Green B.
Objective:
To determine and compare the absorption spectra, λmax, and molar absorptivity of this compound and Janus Green B.
Materials:
-
This compound powder
-
Janus Green B powder
-
Methanol (B129727) (or other appropriate solvent)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes and pipette tips
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound and Janus Green B powder.
-
Prepare 1 mM stock solutions of each dye by dissolving the powder in methanol in separate 10 mL volumetric flasks.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM) for each dye using methanol as the solvent in 10 mL volumetric flasks.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 400-800 nm).
-
Use a quartz cuvette filled with methanol as a blank to calibrate the instrument.
-
Measure the absorbance spectra of each of the prepared working solutions for both dyes.
-
-
Data Analysis:
-
Determine the λmax for each dye from the obtained spectra.
-
Construct a Beer-Lambert calibration curve by plotting absorbance at λmax against the concentration for each dye.
-
Calculate the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Visualizing the Science: Diagrams and Workflows
To better understand the experimental process and the functional context of each dye, the following diagrams are provided.
Caption: Experimental workflow for the spectrophotometric comparison of dyes.
For Janus Green B, its utility lies in its ability to act as a vital stain for mitochondria, a process intrinsically linked to the electron transport chain.
Caption: Mechanism of Janus Green B as a mitochondrial vital stain.
This compound, on the other hand, is primarily utilized as a direct hair dye, where its mechanism is based on physical deposition rather than a specific biological signaling pathway.
Caption: Application of this compound in hair dyeing.
Concluding Remarks
Janus Green B stands out as a well-characterized vital dye with a clear spectrophotometric profile and a defined biological mechanism of action, making it an invaluable tool for studying mitochondrial function. This compound, while effective as a direct dye in cosmetic applications, lacks readily available, detailed spectrophotometric data in the scientific literature, which may limit its utility in quantitative research settings where precise spectral characteristics are paramount. The choice between these two dyes will ultimately depend on the specific requirements of the experimental design, with Janus Green B being the superior choice for applications demanding well-defined spectrophotometric properties and a specific biological target.
References
A Cost-Benefit Analysis of HC Blue 12 in Routine Histological Staining
In the landscape of histological staining, the pursuit of novel dyes that offer improved performance, cost-effectiveness, and enhanced safety profiles is a continuous endeavor for researchers, scientists, and drug development professionals. HC Blue 12, a synthetic dye, has been noted for its application in the healthcare and biomedical fields as a staining agent for histological and cytological specimens, with an ability to selectively stain certain cellular structures.[1] This guide provides a comparative analysis of this compound against established histological stains, primarily Hematoxylin (B73222) and Methylene (B1212753) Blue, to evaluate its potential utility in routine staining protocols.
Due to a lack of direct comparative studies in the scientific literature, this analysis is based on the available chemical and toxicological data for this compound, alongside established knowledge of standard histological practices. The experimental protocols provided are representative and intended to serve as a baseline for procedural comparison.
Overview of this compound and Its Alternatives
This compound is a cationic, water-soluble, blue-colored powder.[1] Its positive charge suggests an affinity for anionic (basophilic) cellular components, such as the nucleic acids in the cell nucleus, similar to other basic dyes used for nuclear staining.
The primary alternatives for a blue nuclear stain in routine histology are:
-
Hematoxylin: The gold standard for nuclear staining in the ubiquitous Hematoxylin and Eosin (H&E) stain. It is a natural dye that, when combined with a metallic mordant, stains nuclei a deep blue-purple.[2]
-
Methylene Blue: A synthetic basic thiazine (B8601807) dye used for a variety of staining purposes, including the staining of nucleic acids and acidic carbohydrates. It is also used in vital staining to observe living cells.
Data Presentation: A Comparative Look at Key Metrics
The following tables summarize the available information for a cost-benefit analysis of this compound in comparison to Hematoxylin and Methylene Blue. It is important to note that performance characteristics for this compound in histological applications are inferred from its general properties due to the absence of specific studies.
Table 1: Cost Comparison
| Stain | Typical Price per Gram (USD) | Source(s) |
| This compound | ~$19.90 | [3] |
| Hematoxylin | Varies significantly based on purity and formulation (Kits often sold) | [4][5] |
| Methylene Blue | ~$0.25 - $1.00+ | [6] |
Note: Prices are approximate and can vary widely based on supplier, purity, and volume.
Table 2: Performance and Safety Comparison
| Parameter | This compound | Hematoxylin | Methylene Blue |
| Staining Target | Likely basophilic structures (e.g., nuclei) | Basophilic structures (nuclei) | Nucleic acids, acidic carbohydrates |
| Color | Blue | Blue-purple | Blue |
| Staining Mechanism | Electrostatic interaction (cationic dye) | Mordant-dye complex formation | Electrostatic interaction (cationic dye) |
| Specificity | Reported to selectively stain certain cellular structures[1] | High for nuclei with proper differentiation | Can have high background staining if not differentiated |
| Toxicity | Moderately toxic in acute oral tests; potential for skin sensitization[7][8] | Generally low toxicity in standard use | Low toxicity, used in some medical treatments |
| Stability | Good color fastness[1] | Stable in solution with preservatives | Generally stable |
Experimental Protocols
Protocol 1: Standard Hematoxylin and Eosin (H&E) Staining
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol (B145695): 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Nuclear Staining:
-
Immerse in Harris' Hematoxylin for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for 3-10 seconds.
-
Rinse in running tap water.
-
"Blue" in Scott's tap water substitute or dilute lithium carbonate solution.
-
Wash in tap water.
-
-
Counterstaining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 2 minutes each.
-
Mount with a resinous mounting medium.
-
Protocol 2: Hypothetical this compound and Eosin Staining
-
Deparaffinization and Rehydration: (Same as H&E protocol)
-
Nuclear Staining:
-
Immerse in a 0.1% - 1% aqueous solution of this compound for 3-5 minutes (optimal concentration and time to be determined empirically).
-
Rinse in distilled water.
-
Differentiate briefly in 70% ethanol if necessary to remove background staining.
-
Rinse in distilled water.
-
-
Counterstaining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
-
Dehydration and Mounting: (Same as H&E protocol)
Visualizing Workflows and Mechanisms
To better understand the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
Based on the currently available information, a definitive cost-benefit analysis of this compound for routine histological staining is challenging. While its chemical properties suggest it could function as a nuclear stain, the lack of published, peer-reviewed studies comparing its performance to established dyes like hematoxylin makes a quantitative assessment impossible.
Potential Benefits:
-
Synthetic Nature: As a synthetic dye, this compound could offer greater batch-to-batch consistency compared to natural dyes like hematoxylin, which can be subject to shortages and variability.
-
Vibrant Color: It is described as producing vibrant and long-lasting colors, which could be advantageous for image analysis and archiving.[1]
Potential Drawbacks:
-
Cost: Preliminary pricing information suggests this compound may be more expensive than some standard dyes like Methylene Blue.
-
Toxicity: While considered safe for its intended use in cosmetics with restrictions, its toxicological profile for laboratory use, particularly concerning inhalation and chronic exposure, is not well-defined in a histological context.[7][8]
-
Lack of Validation: Without established protocols and comparative data, significant time and resources would need to be invested to validate its use for diagnostic or research purposes.
For research and drug development professionals, this compound may represent an interesting candidate for specialized applications where a synthetic, vibrant blue nuclear stain is required. However, for routine diagnostic staining, the well-established efficacy, extensive validation, and lower cost of hematoxylin and methylene blue present a significant barrier to the adoption of a novel, unproven dye. Further studies are required to rigorously evaluate the performance and safety of this compound in a histological setting to justify its consideration as a viable alternative to current standards.
References
- 1. nbinno.com [nbinno.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | 132885-85-9 [chemicalbook.com]
- 4. Vector Laboratories Hematoxylin and Eosin Stain Kit, Quantity: Each of | Fisher Scientific [fishersci.com]
- 5. mdanderson.org [mdanderson.org]
- 6. indiamart.com [indiamart.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Inter-Laboratory Validation of a Blue Fluorescent Viability Staining Method: A Comparative Guide
In the realm of cellular biology and drug development, the ability to accurately and reproducibly assess cell viability is paramount. Staining methods are fundamental to this process, yet variability between laboratories can pose a significant challenge to the reliability of experimental data. This guide provides a framework for the inter-laboratory validation of a blue fluorescent viability staining method, using Calcein Blue AM as the primary example. We offer a comparative analysis with other common blue fluorescent dyes, supported by detailed experimental protocols and performance data to aid researchers in selecting and validating the most appropriate method for their needs.
Comparison of Blue Fluorescent Viability Dyes
The selection of a viability dye is critical and depends on the specific experimental context, such as the cell type, instrumentation available, and the need for multiplexing with other fluorescent markers. This section compares the performance of Calcein Blue AM with another common blue fluorescent nuclear stain, Hoechst 33342, and the widely used, though less membrane-permeant in live cells, DAPI.
| Feature | Calcein Blue AM | Hoechst 33342 | DAPI |
| Mechanism of Action | Enzymatic conversion by intracellular esterases in live cells results in fluorescence.[1] | Binds to the minor groove of DNA in both live and dead cells, with stronger fluorescence upon binding.[1] | Intercalates with DNA, primarily in cells with compromised membranes.[1] |
| Primary Target | Live Cells | All Cells (Live and Dead) | Dead/Fixed Cells |
| Cellular Localization | Cytoplasm | Nucleus | Nucleus |
| Fixability | Not fixable | Fixable | Fixable |
| Cytotoxicity | Low at optimal concentrations.[1] | Can be toxic at higher concentrations and affect cell proliferation.[1] | Less toxic than Hoechst 33342 in some cell lines.[1] |
| Excitation/Emission (nm) | ~360 / ~450 | ~350 / ~461 | ~358 / ~461 |
Experimental Protocols
Reproducibility in staining is highly dependent on standardized protocols. Below are detailed methodologies for the key experiments discussed in this guide.
Protocol 1: Calcein Blue AM Viability Staining
This protocol outlines the steps for staining a cell population with Calcein Blue AM to identify live cells.
-
Cell Preparation: Culture adherent or suspension cells to the desired confluence in appropriate multi-well plates or dishes.
-
Preparation of Staining Solution: Prepare a stock solution of Calcein Blue AM in anhydrous DMSO. Immediately before use, dilute the stock solution in a physiological buffer (e.g., PBS or HBSS) to the final working concentration (typically 1-5 µM).
-
Cell Staining: Remove the culture medium and wash the cells once with the physiological buffer. Add the Calcein Blue AM staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Imaging and Analysis: After incubation, wash the cells to remove excess dye. The stained cells can be visualized using a fluorescence microscope with a standard DAPI filter set (Excitation ~360 nm, Emission ~450 nm).[1] For quantitative analysis, a microplate reader or flow cytometer can be used.[1]
Protocol 2: Hoechst 33342 Nuclear Staining
This protocol is for staining the nuclei of both live and fixed cells.
-
Cell Preparation: Culture or fix cells as required for the experiment.
-
Preparation of Staining Solution: Prepare a stock solution of Hoechst 33342 in deionized water. Dilute the stock solution in PBS or culture medium to a final working concentration (typically 1-10 µg/mL).
-
Cell Staining: Add the Hoechst 33342 staining solution directly to the cell culture or fixed cell preparation. Incubate for 5-15 minutes at room temperature, protected from light.
-
Imaging and Analysis: The cells can be imaged directly without a wash step. Use a fluorescence microscope with a DAPI filter set for visualization.
Visualizing Cellular Staining Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanism of action for Calcein Blue AM and a general workflow for a cell viability assay.
Caption: Mechanism of Calcein Blue AM activation in a live cell.
Caption: A general experimental workflow for cell viability staining.
References
A Comparative Analysis of HC Blue 12 and Novel Synthetic Melanin Dyes for Hair Coloration
For Immediate Release
This guide provides a comprehensive comparison between the established semi-permanent hair dye, HC Blue 12, and the innovative approach of using synthetic melanin (B1238610) for hair coloration. This document is intended for researchers, scientists, and professionals in the drug development and cosmetics industries, offering an objective analysis of performance based on available experimental data.
Introduction
The demand for safer and more durable hair coloring solutions has driven research into novel dyeing agents. This compound is a widely used nitro-based direct dye known for its semi-permanent hair coloring applications.[1] Concurrently, synthetic melanin has emerged as a biomimetic alternative, aiming to replicate the natural pigmentation process of hair.[2][3][4][5][6] This guide benchmarks these two dye types on key performance and safety parameters.
Performance Characteristics: A Comparative Overview
| Feature | This compound | Novel Synthetic Melanin Dyes |
| Dye Type | Direct, Nitro Dye | Biomimetic, Synthetic Melanin |
| Permanence | Semi-permanent (lasts for 8-10 washes)[1] | Long-lasting (persists for at least 18 washes)[3][4][5] |
| Application Mechanism | Adheres to the hair surface; small molecules diffuse into the hair shaft.[1] | Deposits a colored nanoparticle layer onto the hair surface.[2][6] |
| Application Conditions | Typically applied in a non-oxidative or oxidative formulation, sometimes with hydrogen peroxide.[7] | Milder conditions using mild heat and a small amount of ammonium (B1175870) hydroxide; can also incorporate hydrogen peroxide for shade variation.[3][4][5] |
| Color Range | Provides blue tones. | Offers a spectrum of natural-looking colors from blond to black.[3] |
| Hair Damage | Can be used in formulations that are less damaging than permanent oxidative dyes. | Less likely to cause damage as it deposits on the hair surface rather than penetrating the cuticle.[4] |
Safety and Toxicity Profile
| Parameter | This compound | Novel Synthetic Melanin Dyes |
| Toxicity | Moderately toxic in acute oral toxicity tests and slightly toxic after dermal administration in rabbits.[7] Considered to have low acute dermal toxicity.[8] | Precursors are considered less toxic than those in traditional dyes. Avoids the use of potentially allergenic and carcinogenic dye components.[3] |
| Irritation | Showed no signs of skin irritation in animal studies.[7][8] | The process is considered gentler and less likely to cause irritation compared to conventional dyes. |
| Sensitization | The sensitization test was noted as being carried out inadequately in early studies[7], though it is considered a potential moderate skin sensitiser.[8] | Believed to have a lower potential for allergic reactions as melanin is naturally present in the body.[3] |
| Genotoxicity | Not found to be genotoxic.[7] | N/A (Data not available) |
Experimental Protocols
Detailed methodologies for evaluating hair dye performance are crucial for reproducible and comparable results. Below are representative protocols for key performance indicators.
Color Fastness Evaluation
This protocol assesses the durability of the hair color after repeated washing.
-
Sample Preparation: Use standardized bleached human hair swatches.
-
Dye Application: Apply the hair dye according to the manufacturer's instructions or the specific experimental protocol. For this compound, this would involve applying the formulation for a set time (e.g., 30 minutes) and then rinsing.[7] For synthetic melanin, the application would involve treatment with a solution containing the melanin precursors under mild heat.[3]
-
Initial Color Measurement: After dyeing and drying, measure the initial color of the swatches using a chromameter, recording the Lab* values.
-
Washing Cycles: Subject the dyed swatches to a standardized washing procedure. This typically involves immersion in a shampoo solution for a specific duration, followed by rinsing and drying. This cycle is repeated a set number of times (e.g., 1, 6, 12, or 18 washes).[2][9]
-
Final Color Measurement: After the washing cycles, measure the color of the swatches again using the chromameter.
-
Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √([(L_final - L_initial)]² + [(a_final - a_initial)]² + [(b_final - b_initial)]²). A lower ΔE value indicates better color fastness.
Toxicity and Irritation Testing
These protocols are essential for assessing the safety profile of the dyes.
-
Skin Irritation Test: This is often conducted on animal models (e.g., rabbits) according to OECD Test Guideline 404. A measured amount of the dye formulation is applied to a shaved patch of skin and observed for signs of erythema and edema over a specific period.[8]
-
Acute Oral Toxicity Test: This test, typically performed on rats or mice, determines the short-term toxic effects of a single oral dose of the substance. The LD50 (lethal dose for 50% of the test animals) is a common metric.
-
Genotoxicity Assays: A battery of tests is used to assess the potential of a substance to cause genetic mutations. These can include the Ames test (bacterial reverse mutation assay) and in vitro mammalian cell gene mutation tests.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the application workflow and a simplified signaling pathway concept for synthetic melanin.
Caption: A comparative workflow for the application and analysis of this compound and synthetic melanin dyes.
Caption: Simplified pathway of synthetic melanin formation and deposition on the hair fiber.
Conclusion
This compound remains a relevant semi-permanent hair dye. However, novel synthetic melanin dyes present a promising alternative with the potential for longer-lasting, natural-looking color and a more favorable safety profile due to their biomimetic nature and milder application conditions. Further direct comparative studies are warranted to provide a more definitive quantitative benchmark between these two hair coloring technologies.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Mimicking Natural Human Hair Pigmentation with Synthetic Melanin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentler, safer hair dye based on synthetic melanin - Northwestern Now [news.northwestern.edu]
- 4. Scientists find new hair dye techniques using synthetic melanin [cosmeticsbusiness.com]
- 5. Newly developed hair dye is much milder than traditional hair dyes [techexplorist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
A Comparative Analysis of HC BLUE 12 Stability Against Other Commercially Significant Dyes
For Immediate Release
This guide provides a comprehensive comparative analysis of the stability of HC BLUE 12, a common hair coloring agent, against other dyes utilized in the cosmetics and textile industries. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at the dye's performance, supported by experimental methodologies. While direct quantitative comparative data is not extensively available in the public domain, this guide synthesizes available qualitative information and outlines the standard protocols for generating such data.
Executive Summary
This compound is a semi-permanent hair dye known for its vibrant blue shade. Its stability, particularly its resistance to fading from washing (washfastness) and exposure to light (lightfastness), is a critical factor in its efficacy and consumer satisfaction. This analysis compares the stability of this compound with other dyes such as HC Blue No. 2, Basic Blue 99, and Disperse Violet 1. While one study indicates that this compound becomes significantly lighter and more yellow in tone after 12 wash cycles, a lack of standardized, publicly available quantitative data remains a challenge for direct comparison.[1] This guide provides the established experimental protocols to conduct such quantitative analysis.
Comparative Stability Overview
The following table summarizes the available stability information for this compound and selected alternative dyes. The data is largely qualitative, based on scientific opinions and available literature.
| Dye | Dye Type | Lightfastness | Washfastness | Other Stability Notes |
| This compound | Semi-Permanent Hair Dye | Good resistance to fading from light exposure has been claimed, but quantitative data is lacking.[2] | Becomes significantly lighter and more yellow after 12 washes.[1] | The European Commission's Scientific Committee on Consumer Products noted a lack of submitted data on homogeneity and stability.[3] |
| HC Blue No. 2 | Semi-Permanent Hair Dye | Information not readily available. | Becomes significantly lighter and more yellow after 12 washes.[1] | Stable in DMSO and DMF solutions for up to 4 hours when protected from light.[4] |
| Basic Blue 99 | Semi-Permanent Hair Dye | Good resistance to light and oxidation is reported.[5] | Lower fixation on hair, showing significant release on the first day of washing. | Sensitive to alkaline conditions (pH > 9.0).[6] Isomeric structures contribute to higher stability.[7] |
| Disperse Violet 1 | Disperse Dye | Good lightfastness properties are reported.[8] | Good washfastness properties are reported.[8] | Considered stable for over 5 years when stored dry and in the dark. Stability in typical hair dye formulations has not been provided. |
Experimental Protocols
To generate quantitative and comparative stability data, the following standardized experimental protocols are recommended.
Lightfastness Testing
Lightfastness can be determined using accelerated exposure methods that simulate the effects of indoor illumination over time.
Applicable Standards: ASTM D4303, ISO 105-B01, ISO 105-B02.
Methodology:
-
Sample Preparation: Prepare hair tresses or textile swatches dyed with the subject dyes under standardized conditions.
-
Exposure: Expose the dyed samples to a controlled light source, such as a xenon-arc lamp, that simulates daylight filtered through window glass.
-
Color Measurement: Measure the color of the samples before and after exposure using a reflectance spectrophotometer. The color is quantified in the CIELAB color space (L, a, b*).
-
Data Analysis: Calculate the total color change (ΔE) using the CIE 1976 Lab color difference equation. A higher ΔE* value indicates greater color fading.
-
Rating: The lightfastness can be rated on a scale (e.g., the Blue Wool Scale from 1-8) by comparing the sample's fading to that of standard dyed wool samples.
Washfastness Testing
Washfastness assesses the resistance of a dye to fade or bleed during washing.
Applicable Standards: ISO 105-C06, AATCC Test Method 61.
Methodology:
-
Sample Preparation: Prepare dyed hair tresses or textile swatches.
-
Washing Procedure: Subject the samples to repeated washing cycles under controlled conditions, including temperature, detergent concentration, and mechanical agitation.
-
Color Measurement: Use a reflectance spectrophotometer to measure the L, a, and b* values of the samples before the first wash and after a predetermined number of wash cycles (e.g., 1, 5, 10, 12, 20 cycles).
-
Data Analysis: Calculate the total color change (ΔE*) after each set of washes to quantify the color loss.
-
Staining Evaluation: Assess the degree of color transfer to an adjacent undyed fabric using a standardized gray scale.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comparative stability analysis of dyes.
Caption: Workflow for comparative dye stability analysis.
Conclusion
Based on available qualitative data, this compound demonstrates moderate stability, with noticeable fading after multiple washes. For a comprehensive and conclusive comparison with other dyes, it is imperative to conduct studies following the standardized protocols outlined in this guide. The generation of quantitative data, specifically ΔE* values for lightfastness and washfastness, will enable a more precise and objective assessment of this compound's performance relative to other coloring agents. This will, in turn, provide valuable insights for product formulation and development within the cosmetics and related industries.
References
- 1. personalcaremagazine.com [personalcaremagazine.com]
- 2. nbinno.com [nbinno.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HC Blue 2 | C12H19N3O5 | CID 36383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
Evaluating HC BLUE 12 for Cell-Specific Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of HC BLUE 12 for its potential application in cell-specific staining. Due to the limited availability of direct experimental data on the use of this compound in a research context, this document will focus on a theoretical comparison based on its known chemical properties against well-established histological dyes. The aim is to offer a framework for researchers interested in exploring its potential as a novel staining agent.
Introduction to this compound
This compound, chemically known as 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol hydrochloride, is a small synthetic dye.[1] While it is extensively used in the cosmetic industry as a direct hair colorant,[2][3] some sources suggest its utility in histological and cytological preparations for selectively staining certain cellular structures.[4] However, specific applications and protocols for its use in cell biology research are not well-documented in peer-reviewed literature. Its chemical structure, a nitroaromatic amine, suggests it may interact with cellular components based on charge and hydrophobicity.
Comparative Analysis with Established Stains
To evaluate the potential specificity of this compound, we compare it with two well-characterized blue histological stains: Toluidine Blue and Methylene Blue. These dyes are known for their utility in identifying specific cell types, such as mast cells and neurons.
Data Presentation
| Feature | This compound (Hypothesized) | Toluidine Blue | Methylene Blue |
| Staining Principle | Direct, non-covalent binding | Metachromatic and Orthochromatic | Orthochromatic |
| Primary Target | Unknown; potentially acidic cellular components | Acidic mucopolysaccharides (e.g., heparin in mast cells), nucleic acids | Nucleic acids, Nissl substance in neurons |
| Reported Color | Blue | Blue (orthochromatic), Purple/Red (metachromatic) | Blue |
| Known Specificity | Not established in research | Mast cells, cartilage matrix | Neurons (Nissl bodies), nerve fibers |
| Mode of Application | Likely simple immersion | Simple immersion | Simple immersion, can be used for vital staining |
| Fixation Compatibility | Unknown | Formalin, Carnoy's fixative | Formalin, alcohol-based fixatives |
| Toxicity | Moderate skin sensitizer[5] | Generally low toxicity in vitro | Can be toxic at high concentrations |
Potential Applications and Experimental Considerations
Given its chemical nature, this compound could potentially be explored for the following applications:
-
Counterstaining: In immunohistochemistry or in situ hybridization, a blue counterstain is often used to visualize cell nuclei and provide morphological context.[6][7][8] The performance of this compound in this role would need to be validated against standard counterstains like hematoxylin (B73222) or DAPI.
-
Vital Staining: Some small, cell-permeant dyes can be used for vital staining of live cells.[4][9] The cytotoxicity of this compound would be a critical factor to assess for this application.
-
Differential Staining: The "selective staining" mentioned in some literature could imply an affinity for specific cellular components, similar to how Toluidine Blue differentially stains mast cell granules.[10] Screening this compound against a panel of different cell and tissue types would be necessary to identify any such specificity.
Experimental Protocols for Alternative Stains
Below are established protocols for Toluidine Blue and Methylene Blue, which can serve as a starting point for designing experiments to evaluate this compound.
Toluidine Blue Staining for Mast Cells
This protocol is adapted for the identification of mast cells in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Immerse in 100% Ethanol (2 changes, 3 minutes each).
-
Immerse in 95% Ethanol (2 minutes).
-
Immerse in 70% Ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Stain with 0.1% Toluidine Blue solution (in 30% ethanol, pH 2.3) for 2-3 minutes.
-
-
Dehydration and Mounting:
-
Quickly rinse in distilled water.
-
Dehydrate through 95% Ethanol and 100% Ethanol (2 changes).
-
Clear in Xylene (2 changes).
-
Mount with a resinous mounting medium.
-
Methylene Blue Staining for Neurons (Nissl Staining)
This protocol is a simplified method for staining Nissl substance in neuronal cell bodies.
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Toluidine Blue staining.
-
-
Staining:
-
Stain with 0.1% Methylene Blue solution (in distilled water with a few drops of glacial acetic acid) for 5-10 minutes.
-
-
Differentiation:
-
Rinse briefly in distilled water.
-
Differentiate in 95% Ethanol until Nissl bodies are clearly visible against a lighter background.
-
-
Dehydration and Mounting:
-
Dehydrate in 100% Ethanol (2 changes).
-
Clear in Xylene (2 changes).
-
Mount with a resinous mounting medium.
-
Visualizing Experimental Workflows
To aid in the design of evaluative experiments, the following diagrams illustrate the workflows for using these histological stains.
Signaling Pathways: A Note on Relevance
It is important to note that histological stains like this compound, Toluidine Blue, and Methylene Blue are generally not designed to interact with specific signaling pathways. Their mechanism of action is based on binding to cellular macromolecules. Therefore, diagrams of signaling pathways are not directly relevant to the evaluation of their staining specificity. Research into the functional effects of these dyes on cellular processes would be a separate area of investigation.
Conclusion and Future Directions
While this compound is an established colorant in the cosmetics industry, its application as a specific stain for cell types in a research setting remains largely unexplored and undocumented. Based on its chemical properties, it holds potential as a simple blue stain, but its specificity needs to be empirically determined.
For researchers interested in evaluating this compound, a systematic approach is recommended:
-
Cytotoxicity Assays: Determine the optimal, non-toxic concentration range for use in live and fixed cells.
-
Screening on Diverse Cell Types: Test the staining pattern of this compound on a variety of cell lines and primary cells (e.g., epithelial cells, fibroblasts, neurons, immune cells) to identify any selective staining.
-
Comparison with Standard Stains: Perform side-by-side comparisons with well-characterized dyes like Toluidine Blue, Methylene Blue, and Hematoxylin on the same tissue sections to evaluate staining intensity, specificity, and clarity.
-
Investigation of Staining Mechanism: Conduct experiments to understand the molecular basis of this compound staining, such as its affinity for acidic or basic cellular components.
By undertaking such studies, the scientific community can ascertain whether this compound offers any advantages over existing dyes and if it can be a valuable addition to the repertoire of stains used in biological research.
References
- 1. shivohmchemicals.com [shivohmchemicals.com]
- 2. ewg.org [ewg.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. The use and effects of vital fluorescent dyes: observation of motor nerve terminals and satellite cells in living frog muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. bosterbio.com [bosterbio.com]
- 7. biosb.com [biosb.com]
- 8. IHC Counterstains | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. Modern Imaging Technologies of Mast Cells for Biology and Medicine (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nuclear Counterstaining: DAPI vs. HC BLUE 12
In the realm of cellular imaging and analysis, the precise visualization of nuclear structures is paramount. Nuclear counterstains are essential tools for identifying individual cells, assessing nuclear morphology, and providing a spatial reference for the localization of other cellular components. For decades, 4′,6-diamidino-2-phenylindole, or DAPI, has been the gold standard for fluorescent nuclear counterstaining. This guide provides a detailed comparison of DAPI with HC BLUE 12, a compound primarily known for its application in the cosmetics industry as a hair colorant, but also cited for its use in histological and cytological staining.
This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available data for both compounds, enabling informed decisions for their specific experimental needs. It is important to note that while DAPI is a well-characterized and extensively validated nuclear stain for fluorescence microscopy, this compound is not established in this application, and publicly available data on its fluorescence properties and specific binding mechanisms for nuclear counterstaining are largely unavailable.
Performance Characteristics at a Glance
A summary of the key performance indicators for DAPI is provided below. Corresponding data for this compound in the context of fluorescent nuclear counterstaining is not available in the peer-reviewed scientific literature.
| Property | DAPI | This compound |
| Excitation Max (nm) | ~359 nm | Not Available |
| Emission Max (nm) | ~461 nm (when bound to dsDNA)[1][2] | Not Available |
| Quantum Yield | Increases >20-fold upon binding to dsDNA[3] | Not Available |
| Binding Specificity | Minor groove of A-T rich regions of dsDNA[1][4][5] | Stains certain cellular structures; specific nuclear binding mechanism not documented[6] |
| Cell Permeability | Generally requires fixed and permeabilized cells; less efficient in live cells[7] | Information not available for live or fixed cells in a microscopy context |
| Photostability | Subject to photobleaching with prolonged exposure[8] | Generally good color fastness in textile and hair dye applications[6]; photostability in microscopy is unknown |
In-Depth Comparison
Spectral Properties
DAPI is a UV-excitable fluorescent dye with a maximum excitation at approximately 359 nm and a maximum emission at around 461 nm when bound to double-stranded DNA, emitting a bright blue fluorescence.[1][2] This makes it compatible with standard DAPI filter sets on most fluorescence microscopes.
Information regarding the excitation and emission spectra of this compound for fluorescence microscopy applications is not publicly available. While it is a blue-colored compound, its fluorescent properties, if any, are not characterized in the scientific literature for this purpose.
Mechanism of Action
DAPI is a well-understood DNA intercalator that binds to the minor groove of A-T rich sequences in double-stranded DNA.[1][9][4][5] This binding event leads to a significant enhancement of its fluorescence quantum yield by over 20-fold, resulting in a bright and specific nuclear signal.[3]
The mechanism by which this compound might stain cellular structures is not well-defined in a research context. While it is used in histology and cytology, it is unclear if it specifically binds to DNA or other nuclear components, and whether this interaction results in a usable fluorescent signal for microscopy.
Experimental Protocols
DAPI Staining Protocol for Fixed Cells
This protocol is a standard method for using DAPI as a nuclear counterstain in immunofluorescence experiments.
-
Cell Preparation: Grow cells on coverslips or in imaging plates.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If staining for intracellular targets, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking (Optional, for Immunofluorescence): Block with an appropriate blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.
-
Primary and Secondary Antibody Incubation (for Immunofluorescence): Perform primary and secondary antibody incubations as per standard immunofluorescence protocols.
-
DAPI Staining: Incubate cells with a DAPI solution (typically 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.[10]
-
Final Washes: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with a DAPI filter set (Excitation ~360 nm, Emission ~460 nm).
This compound Staining Protocol
A validated protocol for using this compound as a fluorescent nuclear counterstain is not available in the scientific literature. While it has been used as a histological stain, the specific methods and its suitability for fluorescence microscopy are not documented.
Logical Workflow for Nuclear Counterstaining
Caption: A typical workflow for immunofluorescence incorporating nuclear counterstaining.
Conceptual Comparison of an Ideal vs. Uncharacterized Counterstain
Caption: Comparison of DAPI and the uncharacterized profile of this compound for nuclear counterstaining.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and well-characterized fluorescent nuclear counterstain, DAPI remains the unequivocal choice. Its spectral properties, DNA binding mechanism, and extensive use in the scientific community provide a solid foundation for reproducible and quantifiable results.
This compound, while used as a colorant in other industries and noted for some histological staining applications, is not a validated or characterized fluorescent nuclear counterstain for microscopy. The absence of critical data on its fluorescence, specificity, and photostability in a cellular imaging context makes it an unknown and high-risk alternative to established dyes like DAPI. Future research may elucidate fluorescent properties of this compound or similar compounds, but based on current knowledge, its use as a nuclear counterstain in fluorescence microscopy is not supported by scientific evidence. Researchers are advised to rely on validated reagents like DAPI for critical imaging and analysis applications.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ec.europa.eu [ec.europa.eu]
- 4. HCS NuclearMask Blue Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. shivohmchemicals.com [shivohmchemicals.com]
- 7. JP6164543B1 - Photosensitive hair dye - Google Patents [patents.google.com]
- 8. Hair photoprotection by dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hair Dye Color Durability Test - Daji Belle [ingredients.dajibelle.com]
- 10. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
Safety Operating Guide
Prudent Disposal of HC BLUE 12 in a Laboratory Setting
Navigating the disposal of chemical compounds lacking explicit guidelines requires a cautious and informed approach. For HC BLUE 12, a synthetic dye utilized in hair coloring formulations, the absence of specific disposal protocols in readily available Safety Data Sheets (SDS) necessitates adherence to general best practices for chemical waste management. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
I. Understanding the Compound: this compound
This compound is an organic chemical compound used as a direct dye in semi-permanent and permanent hair color products. While extensive environmental fate and effects data are not widely published, it is known to be a potential skin sensitizer.[1] The precautionary principle dictates that in the absence of complete data, the substance should be handled as potentially hazardous to the environment.
II. Quantitative Data Summary
The following table summarizes key quantitative data related to this compound, primarily from its use in cosmetic formulations, as specific disposal-related thresholds are not available.
| Parameter | Value | Reference |
| Chemical Formula | C12H20ClN3O4 | [2][3] |
| Molecular Weight | 305.76 g/mol | [2] |
| Max. On-Head Concentration (Non-Oxidative Dyes) | 1.5% | [4] |
| Max. On-Head Concentration (Oxidative Dyes) | 0.75% | [4] |
| Acute Dermal Toxicity (Rabbit LD50) | >2000 mg/kg bw | [1] |
| Disposal Hazard Classification | No data available | [2] |
III. Step-by-Step Disposal Procedures
Given the lack of specific disposal instructions, this compound should be managed as a chemical waste stream. The following procedure is recommended for laboratory settings:
-
Waste Minimization: The most effective disposal strategy begins with waste minimization. Only prepare the amount of this compound solution required for your immediate experimental needs.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound powder, contaminated weighing papers, or gloves in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible and permitted by your institution's hazardous waste guidelines.
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
-
-
Do Not Dispose Down the Drain: Due to the lack of ecotoxicity data, and as a general rule for synthetic dyes, do not dispose of this compound solutions down the sanitary sewer.[5] This prevents the potential release of harmful chemicals into aquatic ecosystems.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound should not be disposed of in the regular municipal trash.
-
Storage of Waste: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[6][7] These professionals are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) lists wastes from the production of certain dyes and pigments as hazardous (K181), reinforcing the need for professional disposal services for such chemicals.[8][9]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these conservative, yet essential, procedural steps, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both personnel and the environment.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C12H20ClN3O4 | CID 21909533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. shapiroe.com [shapiroe.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling HC BLUE 12
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of HC BLUE 12. The following procedural guidance is designed to ensure the safe management of this chemical in a laboratory setting, forming a critical component of your operational safety standards.
Quantitative Safety Data
While specific occupational exposure limits for this compound are not established, the following toxicological and absorption data are critical for risk assessment.[1]
| Parameter | Value | Species | Source |
| Percutaneous Absorption | ~1.3% | Rat (female) | European Commission, SCCP/1209/08[2][3] |
| No Observed Adverse Effect Level (NOAEL) | 60 mg/kg bw/day | Rat (90-day oral study) | European Commission, SCCP/1209/08[3] |
| Acute Dermal Toxicity | LD50 >2000 mg/kg bw | Rabbit | Human health tier II assessment[3] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be utilized at all times when handling this compound to prevent skin and eye contact, and inhalation of dust.[2]
| PPE Category | Item Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting NIOSH (US) or EN 166 (EU) standards. | Protects eyes from dust particles and accidental splashes.[2] |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., nitrile). Inspect gloves for integrity before each use. | Prevents direct skin contact. Use proper glove removal technique to avoid contaminating hands.[2] |
| Body Protection | Impervious, long-sleeved lab coat or gown. | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, use a NIOSH-approved respirator. | Minimizes the inhalation of airborne particles.[2] |
Experimental Handling Protocol
Adherence to a strict handling protocol is paramount to ensure personnel safety and prevent contamination.
1. Preparation:
-
Ensure a designated and well-ventilated workspace.
-
Verify that an eye-wash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all equipment and reagents before handling the compound.
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[2]
-
Weigh the compound in a chemical fume hood or a ventilated balance enclosure.
-
Keep containers of this compound tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
3. Post-Experiment:
-
Decontaminate all work surfaces and equipment after use.
-
Dispose of contaminated materials and waste in accordance with institutional and local regulations.
Spill Management Workflow
In the event of a spill, a clear and immediate response is crucial. The following workflow outlines the necessary steps to safely manage a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.
-
Waste Collection: Collect all waste materials, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Environmental Precautions: Do not discharge this compound or its waste into sewer systems or waterways.[2]
-
Packaging Disposal: Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or via controlled incineration with flue gas scrubbing.[2]
-
Regulatory Compliance: All disposal must be conducted in accordance with applicable local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
